Tetrabenzyl pyrophosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dibenzyl bis(phenylmethoxy)phosphoryl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O7P2/c29-36(31-21-25-13-5-1-6-14-25,32-22-26-15-7-2-8-16-26)35-37(30,33-23-27-17-9-3-10-18-27)34-24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBNXCZCLRBQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340276 | |
| Record name | Tetrabenzyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
990-91-0 | |
| Record name | P,P,P′,P′-Tetrakis(phenylmethyl) (diphosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=990-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabenzyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrabenzyl diphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on a Key Phosphorylating Agent
Tetrabenzyl pyrophosphate (TBPP) is a versatile and widely utilized organophosphorus reagent, primarily recognized for its role as a powerful phosphorylating agent in complex organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a critical intermediate in the production of various active pharmaceutical ingredients (APIs) and prodrugs. This technical guide provides a detailed overview of TBPP, including its chemical and physical properties, synthesis protocols, and key applications in drug development.
Core Chemical and Physical Properties
This compound is a white crystalline solid under standard conditions.[1][2] Its stability and reactivity make it an effective reagent for introducing phosphate (B84403) moieties into organic molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₈O₇P₂ | [1][3] |
| Molecular Weight | 538.47 g/mol | [1][3][4] |
| CAS Number | 990-91-0 | [1][3][4] |
| Appearance | White powder | [1] |
| Melting Point | 63-66 °C | [2][4][5] |
| Solubility | Slightly soluble in water | [5][6] |
| Storage Temperature | -20°C | [4] |
| Synonyms | Pyrophosphoric acid tetrabenzyl ester, Tetrabenzyl diphosphate | [1][4] |
Synthesis of this compound
The preparation of this compound is most commonly achieved through the dehydration-mediated condensation of two molecules of dibenzyl phosphate.[7] This method is favored for its efficiency and scalability.
Experimental Protocol: Synthesis via Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling
This protocol is a modification of an earlier synthesis by Todd and has been adapted for multi-kilogram preparations.[8]
Materials:
-
Dibenzyl phosphate (DBP)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Isopropyl Acetate (B1210297)
-
Heptane
-
Nitrogen gas
-
Filtration apparatus
-
Reaction vessel with stirring and temperature control
Procedure:
-
Reaction Setup: A reaction vessel is charged with dibenzyl phosphate and anhydrous isopropyl acetate. The mixture is stirred to dissolve the solid. Although dibenzyl phosphate may not be completely soluble, it is sufficiently soluble for the reaction to proceed.[8]
-
Reagent Addition: A solution of dicyclohexylcarbodiimide (DCC) in isopropyl acetate is added to the dibenzyl phosphate solution over 10-20 minutes. The reaction is exothermic and should be maintained at or below room temperature.[8]
-
Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 90 minutes, at which point a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) will have formed.[8]
-
Filtration: The reaction mixture is filtered to remove the DCU precipitate. The filter cake is washed with additional isopropyl acetate.[8]
-
Crystallization and Isolation: Heptane is slowly added to the filtrate with stirring to induce crystallization of the this compound. The mixture is cooled to 3 ± 3 °C and aged for 1 hour.[5]
-
Drying: The resulting slurry is filtered, and the filter cake is washed with a mixture of isopropyl acetate and heptane. The product is then dried under vacuum with nitrogen protection at room temperature to yield this compound as a white crystalline solid.[5]
Safety Precautions:
-
DCC is a strong sensitizer (B1316253) and is readily absorbed through the skin. It can cause allergic skin reactions and is destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[8]
-
Due to the exothermic nature of the reaction, all operating temperatures should be carefully controlled and kept at or below room temperature.[8]
Applications in Drug Development and Organic Synthesis
This compound's primary utility lies in its ability to act as a mild and effective phosphorylating agent for a wide variety of substrates, particularly amines and alcohols.[9] The resulting dibenzyl phosphoryl moiety can be readily debenzylated to afford the final phosphate-containing molecule.[8]
Key Therapeutic Areas and Examples:
-
Antiemetics: TBPP is a crucial intermediate in the synthesis of fosaprepitant, a neurokinin-1 (NK1) receptor antagonist used to manage chemotherapy-induced nausea and vomiting (CINV).[10][11] Fosaprepitant is a prodrug of aprepitant.[7]
-
Antitumor Agents: The compound is utilized in the development of novel anti-tumor agents, where the introduction of a phosphate group can improve the pharmacological properties of the drug candidate.[2][8]
-
Prodrug Synthesis: TBPP is instrumental in preparing prodrugs to enhance bioavailability, allowing for injectable formulations of drugs used in the treatment of viruses and cancer.[9]
-
Other Therapeutic Targets: It has been employed in the synthesis of a broad range of biologically active molecules, including:
Logical Workflow for TBPP in Prodrug Synthesis
The following diagram illustrates the general workflow for the application of this compound in the synthesis of a phosphate prodrug.
Caption: Workflow of TBPP in prodrug synthesis.
Non-Pharmaceutical Applications
While its primary role is in pharmaceutical synthesis, this compound also finds utility in other industrial applications due to its chemical properties. It has been explored as a:
-
Flame Retardant: To enhance the fire safety of materials like plastics and textiles.[1]
-
Plasticizer: To improve the flexibility and durability of polymers.[1]
-
Lubricant Additive: To reduce friction and wear in machinery.[1]
Conclusion
This compound is a cornerstone reagent in modern organic and medicinal chemistry. Its ability to efficiently introduce phosphate groups into complex molecules has made it an indispensable tool in the development of a wide array of pharmaceuticals, most notably in the creation of prodrugs that offer improved bioavailability and therapeutic efficacy. For researchers and professionals in drug development, a thorough understanding of TBPP's properties, synthesis, and applications is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 焦磷酸四苄酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 990-91-0 [chemicalbook.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. CN114380859A - Preparation method of dibenzyl phosphate and this compound - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound - Phosphorylating agent | Syensqo [syensqo.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
The Genesis of a Key Phosphorylating Agent: A Technical History of Tetrabenzyl Pyrophosphate
For Immediate Release
A cornerstone reagent in modern synthetic chemistry, tetrabenzyl pyrophosphate (TBPP), has played a pivotal role in the development of a wide array of biologically active molecules, from pharmaceuticals to molecular probes. This in-depth technical guide explores the discovery and history of this essential compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and application. While not a direct modulator of cellular signaling, its importance lies in its utility as a powerful phosphorylating agent, enabling the synthesis of compounds that do interact with critical biological pathways.
Discovery and Early Synthesis
The mid-20th century saw significant advancements in the understanding of biological phosphorylation and the structure of nucleotides. This spurred the need for effective laboratory methods to create phosphate (B84403) and pyrophosphate linkages. It was in this context that this compound emerged as a valuable synthetic tool.
Initial pioneering work by H. S. Mason and Sir Alexander R. Todd in 1951 described the formation of this compound from dibenzyl hydrogen phosphate. Their method involved the reaction with various acyl chlorides. This research laid the groundwork for the controlled synthesis of pyrophosphates in the laboratory.
A significant breakthrough came in 1953 when H. G. Khorana and Todd introduced a more efficient and milder method for the synthesis of symmetrical pyrophosphates, including this compound.[1][2][3][4] Their approach utilized carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the condensation of two molecules of a phosphate monoester. This carbodiimide-mediated coupling proved to be a robust and high-yielding reaction, becoming a standard procedure in organic synthesis.[1]
Key Synthetic Methodologies: A Comparative Overview
Over the years, several methods for the preparation of this compound have been reported. The two foundational methods, along with a modern refined procedure, are detailed below.
The Acyl Chloride Method (Mason and Todd, 1951)
This early method demonstrated the feasibility of forming the pyrophosphate bond using acyl chlorides as activating agents. The reaction proceeds by the activation of dibenzyl hydrogen phosphate with an acyl chloride, followed by reaction with a second molecule of the phosphate.
The Carbodiimide Method (Khorana and Todd, 1953)
This method represents a significant improvement in terms of yield and reaction conditions. Dicyclohexylcarbodiimide (DCC) activates the phosphate group, facilitating nucleophilic attack by a second phosphate molecule to form the pyrophosphate bond. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration, simplifying purification.[5]
Modern Optimized Procedure (Organic Syntheses)
Current-day preparations of this compound often employ a modified version of the Khorana and Todd method. A detailed protocol published in Organic Syntheses provides a reliable and scalable procedure.[5][6] This method utilizes isopropyl acetate (B1210297) as a solvent and carefully controls the reaction temperature to ensure high purity and yield.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data from the historical and modern synthetic protocols for this compound.
| Parameter | Mason & Todd (1951) - Acyl Chloride Method | Khorana & Todd (1953) - Carbodiimide Method | Organic Syntheses Procedure |
| Starting Material | Dibenzyl hydrogen phosphate | Dibenzyl hydrogen phosphate | Dibenzyl hydrogen phosphate |
| Reagent | Acyl Chloride (e.g., Thionyl chloride) | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylcarbodiimide (DCC) |
| Solvent | Benzene (B151609) | Benzene or other inert solvents | Isopropyl acetate |
| Temperature | Room Temperature | Room Temperature | 3 ± 3°C |
| Reaction Time | Not specified in detail | Rapid ("almost instantaneous") | ~90 minutes |
| Yield | Not specified in detail | Excellent ("well-nigh quantitative") | 88-96% |
| Byproduct | Varies with acyl chloride | Dicyclohexylurea (DCU) | Dicyclohexylurea (DCU) |
Experimental Protocols
Khorana and Todd (1953) Synthesis using Dicyclohexylcarbodiimide
-
Reactants: Dibenzyl hydrogen phosphate (2 molar equivalents), Dicyclohexylcarbodiimide (1 molar equivalent).
-
Solvent: Anhydrous benzene.
-
Procedure: A solution of dicyclohexylcarbodiimide in benzene is added to a solution of dibenzyl hydrogen phosphate in benzene at room temperature. The reaction is exothermic, and dicyclohexylurea precipitates almost immediately. After a short period, the mixture is filtered to remove the urea. The filtrate is then evaporated to dryness, and the residual this compound is purified by recrystallization.
Modified Organic Syntheses Procedure
-
Reactants: Dibenzyl phosphate (54.8 mmol), 1,3-Dicyclohexylcarbodiimide (28.2 mmol).
-
Solvent: Isopropyl acetate (60 mL), Heptane.
-
Procedure:
-
A slurry of dibenzyl phosphate in isopropyl acetate is cooled to 3 ± 3°C.
-
A solution of DCC in isopropyl acetate is added slowly, maintaining the temperature at 3 ± 3°C.
-
The resulting slurry containing precipitated 1,3-dicyclohexylurea (B42979) (DCU) is stirred.
-
The DCU is removed by filtration, and the cake is washed with isopropyl acetate.
-
The combined filtrate and washes are concentrated in vacuo.
-
Heptane is added to the concentrate to precipitate the product.
-
The slurry is cooled and stirred, and the crystalline this compound is collected by filtration and dried.[5]
-
Role in Synthetic Chemistry and Drug Development
This compound is not known to have direct biological activity or be involved in cellular signaling pathways. Its significance lies in its role as a versatile phosphorylating agent. The benzyl (B1604629) protecting groups can be readily removed by hydrogenolysis, providing a clean method for the introduction of a phosphate or pyrophosphate moiety into a target molecule.
This reactivity has been harnessed in the synthesis of a wide range of biologically important molecules, including:
-
Prodrugs: Introduction of a phosphate group can improve the solubility and bioavailability of a drug. This compound is a key reagent in the synthesis of fosaprepitant, an antiemetic medication.
-
Enzyme Inhibitors: Many enzymatic processes involve phosphate groups, and synthetic phosphorylated molecules can act as potent and specific inhibitors.
-
Nucleotide Analogs: The synthesis of modified nucleotides for research and therapeutic applications often relies on efficient phosphorylation methods.
-
Antitumor and Antifungal Agents: The development of novel therapeutic agents targeting various diseases has been facilitated by the use of this compound.[6]
Visualizing the Synthetic and Functional Context
The following diagrams illustrate the key synthetic pathway for this compound and its conceptual role in drug development.
Caption: The Khorana and Todd synthesis of this compound.
Caption: Conceptual workflow of TBPP in prodrug synthesis and action.
References
- 1. 465. Studies on phosphorylation. Part XI. The reaction between carbodi-imides and acid esters of phosphoric acid. A new method for the preparation of pyrophosphates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide for Researchers
Tetrabenzyl pyrophosphate (TBPP) is a versatile organophosphorus reagent widely utilized in organic synthesis, particularly within the pharmaceutical industry. Its primary function is as a mild and effective phosphorylating agent for a variety of substrates, including alcohols and amines. This technical guide provides an in-depth overview of the chemical properties, synthesis, stability, and applications of this compound, with a focus on its relevance to drug development professionals.
Core Chemical and Physical Properties
This compound is a white crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Synonyms | Pyrophosphoric acid tetrabenzyl ester, Tetrabenzyl diphosphate | [2][3] |
| CAS Number | 990-91-0 | [2] |
| Molecular Formula | C₂₈H₂₈O₇P₂ | [2][4] |
| Molecular Weight | 538.47 g/mol | [2][4] |
| Appearance | White powder or crystalline solid | [1][2] |
| Melting Point | 58 - 66 °C; reported as 63-66 °C and 59-60°C in some sources | [2][5][6] |
| Boiling Point | 601.6±55.0 °C (Predicted) | [1] |
| Solubility | Slightly soluble in water; soluble in acetone (B3395972) and chloroform (B151607) (slightly); solubility in isopropyl acetate (B1210297) is ~676 mg/g at 25°C. | [1][5][6][7] |
| Purity | ≥ 97% (HPLC), ≥ 98% (HPLC) | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Values |
| ¹H NMR (250 MHz, CDCl₃) | δ: 5.10-5.13 (m, 8 H), 7.33 (s, 20 H)[6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 70.3 (t, 4 C, J = 3), 127.9 (s, 8 C), 128.4 (s, 8 C), 128.6 (s, 4 C), 134.8 (t, 4 C, J = 4)[6] |
| ³¹P NMR (162 MHz, CDCl₃) | δ: -12.3 (s, 2 P)[6] |
| IR (CHCl₃) cm⁻¹ | 3012, 1498, 1456, 1381, 1292, 1021, 956[6] |
| Mass Spectrometry (ES+) | m/z (rel intensity) 561 (100, M + Na)⁺, 539 (50, M + H)⁺[6] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the condensation of two molecules of dibenzyl phosphate (B84403). A widely cited and robust method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Experimental Protocol: Synthesis of this compound from Dibenzyl Phosphate
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
-
Dibenzyl phosphate
-
Isopropyl acetate
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Heptane
Procedure:
-
A solution of dibenzyl phosphate in isopropyl acetate is prepared. It is important to note that dibenzyl phosphate is not completely soluble, but is sufficiently soluble for the reaction to proceed.[6]
-
The solution is cooled to a temperature of 3 ± 3°C.[6]
-
A solution of DCC in isopropyl acetate is added to the cooled dibenzyl phosphate solution. The addition should be controlled to maintain the reaction temperature.[6]
-
The reaction mixture forms a slurry as 1,3-dicyclohexylurea (B42979) (DCU), a byproduct, precipitates as a white solid.[6]
-
The reaction is monitored by HPLC and is typically complete within 90 minutes.[6]
-
The cold slurry is filtered to remove the DCU. The filter cake is washed with isopropyl acetate.[6]
-
Heptane is slowly added to the filtrate to induce precipitation of the this compound.[5]
-
The mixture is cooled to 3 ± 3 °C and aged for 1 hour.[5]
-
The resulting slurry is filtered, and the filter cake is washed with a mixture of isopropyl acetate and heptane.[5]
-
The product is dried under vacuum to yield this compound as a white crystalline solid.[5]
Stability and Handling
This compound should be handled with care due to its hazardous nature. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][7]
Storage:
-
Store in a freezer at -10°C to -20°C as a dry solid.[1][2][3]
-
It is recommended to store under an inert atmosphere as it is air and moisture sensitive.[1][8]
Stability:
-
This compound is stable under recommended storage conditions.[8]
-
The primary impurity detected upon decomposition is dibenzyl phosphate.[6]
-
It exhibits a large exothermic potential, so all operating temperatures during its synthesis and handling should be kept at room temperature or below.[6]
Incompatibilities:
-
Avoid contact with strong oxidizing agents.[8]
Hazardous Decomposition Products:
-
Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[8][9]
Applications in Drug Development
This compound is a crucial reagent in the pharmaceutical industry, primarily for its role as a phosphorylating agent.[10][11] This transformation is often a key step in the synthesis of complex, biologically active molecules.[6]
Prodrug Synthesis:
-
It is used to prepare prodrugs to enhance the bioavailability of parent drug molecules, allowing for injectable formulations.[11]
-
A notable application is in the synthesis of Fosaprepitant, an antiemetic medication used to manage nausea and vomiting in chemotherapy patients.[10][12]
Phosphorylation of Bioactive Molecules:
-
This compound has been employed in the synthesis of a wide array of phosphate-containing molecules, including:
The general mechanism involves the phosphorylation of nucleophiles such as alcohols or amines. The subsequent debenzylation of the resulting dibenzyl phosphoryl moiety is typically facile, yielding the desired phosphate.[6]
References
- 1. This compound CAS#: 990-91-0 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 990-91-0 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 990-91-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound - Phosphorylating agent | Syensqo [syensqo.com]
- 12. nbinno.com [nbinno.com]
Elucidation of the Molecular Architecture of Tetrabenzyl Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabenzyl pyrophosphate (TBPP) is a pivotal reagent in synthetic organic chemistry, particularly in the phosphorylation of a wide array of molecules, including those of significant biological and pharmaceutical interest. Its utility in the synthesis of prodrugs, enzyme inhibitors, and various biologically active phosphate-containing compounds underscores the importance of a thorough understanding of its structural characteristics. This technical guide provides a comprehensive overview of the structure elucidation of TBPP, presenting key analytical data, detailed experimental protocols, and visual representations of its molecular structure and the workflow for its characterization.
Physicochemical Properties
This compound is a white to almost white crystalline powder. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₈O₇P₂ | [1][2][3] |
| Molecular Weight | 538.47 g/mol | [4][5] |
| Melting Point | 59-66 °C | [4][6] |
| Appearance | White to Almost white powder to crystal | |
| Solubility | Slightly soluble in water | [5] |
| Storage Temperature | -20°C | [3][4] |
Spectroscopic and Chromatographic Data
The structure of this compound has been extensively characterized using a variety of spectroscopic and chromatographic techniques. The data presented in the following tables provide the foundational evidence for its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H, ¹³C, and ³¹P NMR spectra of TBPP provide definitive information about its atomic connectivity and chemical environment.
| ¹H NMR (250 MHz, CDCl₃) | ||
| Chemical Shift (δ) | Multiplicity | Assignment |
| 5.10-5.13 ppm | multiplet | 8 H (CH₂) |
| 7.33 ppm | singlet | 20 H (Ar-H) |
| Reference:[6] |
| ¹³C NMR (100 MHz, CDCl₃) | |||
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 70.3 ppm | triplet | 3 Hz | 4 C (CH₂) |
| 127.9 ppm | singlet | 8 C (Ar-CH) | |
| 128.4 ppm | singlet | 8 C (Ar-CH) | |
| 128.6 ppm | singlet | 4 C (Ar-CH) | |
| 134.8 ppm | triplet | 4 Hz | 4 C (Ar-C) |
| Reference:[6] |
| ³¹P NMR (162 MHz, CDCl₃) | |
| Chemical Shift (δ) | Multiplicity |
| -12.3 ppm | singlet |
| Reference:[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
| Mass Spectrometry (ESI⁺) | ||
| m/z (relative intensity) | Ion | Calculated m/z for C₂₈H₂₉O₇P₂ |
| 561 (100) | [M + Na]⁺ | |
| 539 (50) | [M + H]⁺ | 539.1389 |
| Reference:[6] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| IR (CHCl₃) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3012 | C-H stretch (aromatic) |
| 1498, 1456 | C=C stretch (aromatic) |
| 1381 | P=O stretch |
| 1292 | P-O-C stretch |
| 1021, 956 | P-O-P stretch |
| Reference:[6] |
Thin-Layer Chromatography (TLC)
TLC is used to assess the purity of the compound and as a preliminary analytical technique.
| Thin-Layer Chromatography | |
| Stationary Phase | Merck kieselgel 60 F₂₅₄ |
| Mobile Phase | 1:1 EtOAc:hexane (B92381) |
| Rf | 0.42 |
| Reference:[6] |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and characterization of this compound.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling of dibenzyl phosphate (B84403).[6]
Materials:
-
Dibenzyl phosphate
-
Isopropyl acetate (B1210297)
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Heptane
-
Magnetic stir bar
-
Low-temperature thermometer
-
Round-bottomed flask (flame-dried, three-necked)
-
Rubber septa
Procedure:
-
A flame-dried, 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a low-temperature thermometer, and two rubber septa.[6]
-
Dibenzyl phosphate is suspended in isopropyl acetate.[6]
-
A solution of DCC in isopropyl acetate is added to the suspension over 10-20 minutes, maintaining the reaction temperature at or below room temperature.[6] The reaction is exothermic, and cooling may be necessary.[6]
-
The reaction mixture is stirred for approximately 90 minutes, during which a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) forms.[6]
-
The reaction progress can be monitored by HPLC.[6]
-
Upon completion, the DCU precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure, ensuring the solution does not become saturated.[6]
-
Heptane is added to the concentrated solution to precipitate the this compound. The solvent composition is approximately 4:1 heptane:isopropyl acetate.[6]
-
The product is collected by filtration, washed with a cold heptane/isopropyl acetate mixture, and dried in vacuo under an argon blanket overnight at room temperature.[6]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 250 MHz for ¹H NMR, 100 MHz for ¹³C NMR, 162 MHz for ³¹P NMR.[6]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).[6]
-
Sample Preparation: The sample is dissolved in CDCl₃.
-
Data Acquisition and Processing: Standard acquisition parameters are used for each nucleus. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and an external standard for ³¹P NMR.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive ion mode.[6]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).[6]
Infrared (IR) Spectroscopy:
-
Technique: Transmission.
-
Solvent: Chloroform (CHCl₃).[6]
-
Sample Preparation: A solution of the sample in CHCl₃ is prepared.
-
Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Thin-Layer Chromatography (TLC):
-
Plate: Merck kieselgel 60 F₂₅₄.[6]
-
Eluent: A mixture of ethyl acetate and hexane in a 1:1 ratio.[6]
-
Visualization: The plate is visualized under UV light (254 nm).
Visualizations
Molecular Structure of this compound
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
Experimental Workflow for Structure Elucidation
The logical flow of experiments to confirm the structure of a synthesized batch of this compound is depicted below.
Caption: Workflow for TBPP synthesis and characterization.
Conclusion
The structural elucidation of this compound is well-established through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The comprehensive data presented in this guide provides a robust and reliable basis for the identification and characterization of this important phosphorylating agent. The detailed experimental protocols offer practical guidance for its synthesis and analysis in a laboratory setting. While crystallographic data would provide the ultimate confirmation of its three-dimensional structure, the existing body of evidence unequivocally supports the assigned molecular architecture.
References
- 1. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. chemscene.com [chemscene.com]
- 4. 焦磷酸四苄酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
Tetrabenzyl Pyrophosphate: A Technical Guide for Drug Development Professionals
CAS Number: 990-91-0
An In-depth Review of a Key Phosphorylating Agent in Pharmaceutical Synthesis
Abstract
Tetrabenzyl pyrophosphate (TBPP) is a crucial reagent in organic chemistry, primarily utilized as a powerful phosphorylating agent. Its ability to introduce a phosphate (B84403) monoester moiety into a range of molecules makes it an invaluable tool in the synthesis of various biologically active compounds, most notably in the development of prodrugs to enhance bioavailability. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its significant applications in the pharmaceutical industry. Particular focus is given to its role in the synthesis of neurokinin-1 (NK1) receptor antagonists, such as the antiemetic drug fosaprepitant.
Chemical and Physical Properties
This compound is a white crystalline solid that is stable under recommended storage conditions.[1] It is characterized by the presence of four benzyl (B1604629) groups attached to a pyrophosphate backbone, which contributes to its reactivity and solubility in organic solvents.[2]
| Property | Value | References |
| CAS Number | 990-91-0 | [3][4][5] |
| Molecular Formula | C₂₈H₂₈O₇P₂ | [3][4][5] |
| Molecular Weight | 538.47 g/mol | [3][4][5] |
| Appearance | White to off-white powder or crystalline solid | [2][5][6] |
| Melting Point | 63-66 °C | [1][3][6] |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | [2][6] |
| Storage Conditions | Store at -20°C to <-15°C under an inert gas like nitrogen. | [3][4] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Values | References |
| ¹H NMR (CDCl₃) | δ: 5.10-5.13 (m, 8H), 7.33 (s, 20H) | [7] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 70.3 (t, 4 C, J = 3), 127.9 (s, 8 C), 128.4 (s, 8 C), 128.6 (s, 4 C), 134.8 (t, 4 C, J = 4) | [7] |
| ³¹P NMR (162 MHz, CDCl₃) | δ: -12.3 (s, 2 P) | [7] |
| IR (CHCl₃) cm⁻¹ | 3012, 1498, 1456, 1381, 1292, 1021, 956 | [7] |
| Mass Spectrometry (ES+) | m/z (rel intensity) 561 (100, M + Na)⁺, 539 (50, M + H)⁺ | [7] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the condensation of two molecules of dibenzyl phosphate. A widely used method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Synthesis of this compound from Dibenzyl Phosphate using DCC
This procedure is a modification of an earlier synthesis by Todd.[7][8]
Materials:
-
Dibenzyl phosphate (DBP)
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Isopropyl acetate (B1210297)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottomed flask
-
Overhead stirrer
-
Thermocouple
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of dibenzyl phosphate in isopropyl acetate is prepared in a round-bottomed flask equipped with an overhead stirrer and an inert gas inlet.[7]
-
A solution of 1,3-dicyclohexylcarbodiimide (DCC) in isopropyl acetate is added to the dibenzyl phosphate solution at room temperature.[7] DCC is a strong sensitizer (B1316253) and should be handled with care.[7]
-
The reaction mixture is stirred at room temperature. The formation of a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) is observed.[7]
-
The reaction progress can be monitored by HPLC to ensure the consumption of dibenzyl phosphate.[6]
-
Upon completion, the reaction mixture is filtered to remove the precipitated DCU. The filter cake is washed with isopropyl acetate.[6][7]
-
The filtrate is concentrated under reduced pressure using a rotary evaporator. Care must be taken to avoid saturation of the solution.[7][8]
-
Heptane is slowly added to the concentrated solution to induce crystallization of the product.[6][7]
-
The mixture is cooled to approximately 5°C to maximize crystal formation.[7][8]
-
The crystalline product is collected by filtration, washed with a cold mixture of heptane and isopropyl acetate, and dried under vacuum with a stream of argon or nitrogen.[6][7]
-
The final product is a white crystalline solid with a yield of 88-96%.[7][8]
Note: All operating temperatures should be kept at or below room temperature due to the significant exothermic potential of both dibenzyl phosphate and this compound.[7][8]
Synthesis of this compound via DCC coupling.
Applications in Drug Development
This compound is a versatile phosphorylating agent used in the synthesis of a wide variety of biologically active molecules.[7] Its primary application lies in the preparation of phosphate prodrugs to improve the aqueous solubility and bioavailability of parent drug molecules, allowing for intravenous administration.[9]
Synthesis of Fosaprepitant
A prominent example of its application is in the synthesis of fosaprepitant, the phosphate prodrug of aprepitant (B1667566).[10][11] Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[10] The phosphorylation of the hydroxyl group in the aprepitant precursor molecule is a key step facilitated by this compound.
Role of TBPP in the synthesis of Fosaprepitant.
General Phosphorylation of Alcohols and Amines
This compound is a mild and effective reagent for the phosphorylation of both alcohols and amines.[9] The resulting dibenzyl phosphoryl moiety can be readily debenzylated, typically through catalytic hydrogenation, to yield the free phosphate.[7] This strategy has been employed in the synthesis of:
-
Prodrugs of tachykinin receptor antagonists[7]
-
Angiotensin II antagonists[7]
-
5-phosphatase inhibitors[7]
-
DHQ synthase inhibitors[7]
-
EPSP synthase inhibitors[7]
-
HIV protease inhibitors[7]
-
SH2 domain inhibitors[7]
-
Antifungal and antitumor agents[7]
The general workflow for the phosphorylation and subsequent deprotection is illustrated below.
General workflow for phosphorylation using TBPP.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][12] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1] It is incompatible with strong oxidizing agents.[1]
Conclusion
This compound (CAS 990-91-0) is a highly valuable reagent for the scientific and drug development community. Its efficacy as a phosphorylating agent has made it a cornerstone in the synthesis of numerous phosphate-containing biologically active molecules, particularly in the development of intravenous prodrugs. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and pharmaceutical manufacturing.
References
- 1. aksci.com [aksci.com]
- 2. Cas 990-91-0,this compound | lookchem [lookchem.com]
- 3. This compound | 990-91-0 | FT28061 | Biosynth [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 990-91-0 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. This compound - Phosphorylating agent | Syensqo [syensqo.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tetrabenzyl Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabenzyl pyrophosphate is a pivotal reagent in organic chemistry, primarily utilized as a potent phosphorylating agent. With a molecular weight of 538.47 g/mol , this compound plays a crucial role in the synthesis of various biologically active molecules, including pharmaceuticals.[1][2][3] Its utility is particularly pronounced in the development of prodrugs, where it facilitates the introduction of phosphate (B84403) groups to enhance the bioavailability of therapeutic agents.[3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in drug development.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a comprehensive reference for researchers.
| Property | Value | Reference |
| Molecular Weight | 538.47 g/mol | [1][3][4][5] |
| Molecular Formula | C₂₈H₂₈O₇P₂ | [1][3][4] |
| CAS Number | 990-91-0 | [1][4][5] |
| Melting Point | 58 - 66 °C | [1] |
| Appearance | White powder | [1] |
| Solubility | Slightly soluble in water. | [3] |
| Storage Conditions | -20°C | [4][5] |
Spectroscopic Data:
| Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ: 5.10-5.13 (m, 8 H), 7.33 (s, 20 H) | [4] |
| ¹³C NMR (CDCl₃) | δ: 70.3 (t, 4 C, J = 3), 127.9 (s, 8 C), 128.4 (s, 8 C), 128.6 (s, 4 C), 134.8 (t, 4 C, J = 4) | [4] |
| ³¹P NMR (CDCl₃) | δ: -12.3 (s, 2 P) | [4] |
| Mass Spectrometry (ES+) | m/z (rel intensity) 561 (100, M + Na)⁺, 539 (50, M + H)⁺ | [4] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the dehydration-condensation of two molecules of dibenzyl phosphate using a coupling agent such as dicyclohexylcarbodi-imide (DCC).[5][6]
Materials:
-
Dibenzyl phosphate
-
Dicyclohexylcarbodi-imide (DCC)
-
Inert solvent (e.g., isopropyl acetate)
-
Heptane
Procedure:
-
Dissolve dibenzyl phosphate in an inert solvent like isopropyl acetate. Note that complete dissolution may not occur initially.[4]
-
Cool the mixture to a controlled temperature, typically around 3 ± 3°C.[4]
-
Slowly add a solution of dicyclohexylcarbodi-imide (DCC) in the same solvent to the cooled slurry of dibenzyl phosphate. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.[4]
-
The reaction proceeds with the formation of a white precipitate, which is 1,3-dicyclohexylurea (B42979) (DCU), a byproduct of the reaction.[4]
-
Monitor the reaction to completion, which is typically within 90 minutes.[4]
-
Filter the reaction mixture to remove the precipitated DCU.[4]
-
The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure. Care should be taken not to concentrate to saturation.[4]
-
The product is precipitated by the addition of a non-polar solvent such as heptane.[4]
-
The resulting white crystalline solid of this compound is collected by filtration and dried under vacuum.[4]
Phosphorylation of Alcohols
This compound is a widely used reagent for the phosphorylation of alcohols, a key transformation in the synthesis of many pharmaceutical compounds.[3][7]
General Procedure:
-
Dissolve the alcohol substrate in a suitable aprotic solvent.
-
Add this compound to the solution.
-
The reaction can be facilitated by the presence of a Lewis acid catalyst, such as Ti(OtBu)₄, which has been shown to be effective for both primary and secondary alcohols.[7]
-
The reaction mixture is stirred at an appropriate temperature until the starting material is consumed.
-
The resulting dibenzyl phosphate ester can then be isolated and purified using standard chromatographic techniques.
-
Subsequent debenzylation, if required, can be performed to yield the free phosphate.[4]
Applications in Drug Development
The primary application of this compound in the pharmaceutical industry is as a phosphorylating agent.[1][3] This reactivity is leveraged to synthesize phosphate-containing drugs and prodrugs.
Key Roles:
-
Prodrug Synthesis: this compound is instrumental in the synthesis of prodrugs designed to enhance the bioavailability of parent drug molecules.[3] A notable example is its use in the synthesis of Fosaprepitant, an antiemetic medication used to manage nausea and vomiting associated with chemotherapy.[1][2]
-
Synthesis of Neurokinin-1 (NK1) Receptor Antagonists: It serves as a key intermediate in the production of NK1 receptor antagonists like aprepitant (B1667566) and fosaprepitant.[2] These drugs are crucial for managing chemotherapy-induced nausea and vomiting (CINV).[2]
-
General Organic Synthesis: Beyond specific drug syntheses, its ability to facilitate phosphorylation reactions makes it a valuable tool for medicinal chemists in the exploration and development of novel therapeutic agents.[1]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. It is recommended to store this compound in a freezer as a dry solid.[8]
Conclusion
This compound is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-defined physicochemical properties and reliable synthetic protocols make it a go-to choice for phosphorylation reactions. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics and applications is essential for the successful synthesis of complex pharmaceutical agents and the advancement of therapeutic innovations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Phosphorylating agent | Syensqo [syensqo.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. CN114380859A - Preparation method of dibenzyl phosphate and this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
In-Depth Technical Guide to Tetrabenzyl Pyrophosphate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetrabenzyl pyrophosphate, a key reagent in the synthesis of various biologically active molecules. This document details its physicochemical properties, provides a step-by-step experimental protocol for its synthesis, and discusses its applications in the field of drug development.
Core Properties of this compound
This compound is a white crystalline solid that serves as an effective phosphorylating agent.[1] Its utility in organic synthesis is primarily for the phosphorylation of amines and alcohols.[1] A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | References |
| Melting Point | 58 - 66 °C | [2] |
| 59 - 60 °C | [3] | |
| 63 - 66 °C | [4][5][6][7] | |
| 64 °C | [8] | |
| Molecular Formula | C₂₈H₂₈O₇P₂ | [2][4][9] |
| Molecular Weight | 538.47 g/mol | [2][4][9] |
| CAS Number | 990-91-0 | [2][4][10] |
| Appearance | White to Almost white powder to crystal | [2][8][10] |
| Purity | >98.0% (HPLC) | [2][10] |
| Storage Temperature | -20°C | [4][5][9] |
| Solubility | Slightly soluble in water | [6][7] |
Synthesis of this compound: An Experimental Protocol
The following section details a common and effective method for the synthesis of this compound from dibenzyl phosphate (B84403) using dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent.[11] This reaction results in the formation of a stable pyrophosphate bond with the concomitant production of dicyclohexylurea (DCU) as a byproduct.
Materials and Reagents:
-
Dibenzyl phosphate (DBP)
-
Dicyclohexylcarbodiimide (DCC)
-
Isopropyl acetate (B1210297)
-
Heptane
-
Tetrahydrofuran (THF), dry
-
Argon or Nitrogen gas
Experimental Procedure:
-
Reaction Setup: A multi-necked round-bottomed flask is equipped with a stirrer, a thermocouple, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Initial Charging: Dibenzyl phosphate is charged into the flask, followed by the addition of isopropyl acetate. The resulting mixture is stirred to dissolve the solid.[1]
-
Cooling: The reaction mixture is cooled to a temperature of 3 ± 3 °C.[1]
-
Addition of DCC: A solution of dicyclohexylcarbodiimide (DCC) in an appropriate solvent is added slowly to the cooled mixture. The addition rate should be controlled to maintain the reaction temperature at 3 ± 3 °C.[1] The reaction is typically complete within 30-60 minutes.[1][12]
-
Filtration of Byproduct: Upon completion of the reaction, the cold slurry, containing the precipitated dicyclohexylurea (DCU), is filtered. The filter cake of DCU is washed with isopropyl acetate.[1]
-
Crystallization: The filtrate is concentrated under vacuum.[1] Heptane is then slowly added to the concentrate to induce crystallization of the this compound.[1] The mixture is cooled to 3 ± 3 °C and aged for approximately one hour to ensure complete crystallization.[1]
-
Isolation and Drying: The crystalline product is collected by filtration, and the filter cake is washed with a mixture of isopropyl acetate and heptane.[1] The final product is dried under vacuum and a nitrogen or argon atmosphere at room temperature.[1][12]
-
Storage: The resulting white crystalline solid, this compound, should be stored in a refrigerator to ensure its stability.[1][12]
Visualizing the Synthesis: An Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound.
Applications in Drug Development and Biological Research
This compound is a versatile phosphorylating agent that has found significant application in the synthesis of a wide array of biologically active molecules and prodrugs.[3][4] Its utility lies in its ability to introduce a dibenzyl phosphate group, which can subsequently be debenzylated under mild conditions to yield the corresponding phosphate.[3]
This reagent has been instrumental in the synthesis of:
-
Prodrugs of tachykinin receptor antagonists[3]
-
Angiotensin II antagonists[3]
-
5-phosphatase inhibitors[3]
-
HIV protease inhibitors[3]
-
Antifungal and antitumor agents[3]
A notable application of this compound is in the synthesis of fosaprepitant, an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy.[10][11] In this synthesis, this compound acts as a phosphorylating agent.[11] It is also explored for its potential as a drug delivery agent.[2]
Involvement in Signaling Pathways
A thorough review of the available scientific literature did not reveal any specific signaling pathways in which this compound acts as a direct signaling molecule. Its primary role in a biological context, as established by current research, is that of a synthetic precursor for the production of various phosphate-containing compounds with therapeutic or research applications. The benzyl (B1604629) protecting groups make it suitable for organic synthesis but would likely need to be cleaved in vivo to generate a biologically active phosphate or pyrophosphate species. The biological activities of such debenzylated products would be dependent on the molecule to which the phosphate group is attached.
While pyrophosphates themselves, such as inositol (B14025) pyrophosphates, are known to be involved in cellular signaling, there is no direct evidence to suggest that this compound participates in these pathways in its intact form. Therefore, for researchers in drug development, the significance of this compound lies in its utility as a chemical tool for the synthesis of target molecules, rather than as a modulator of specific signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular Cations Control Conformational Switching of Inositol Pyrophosphate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound - Phosphorylating agent | Syensqo [syensqo.com]
- 5. nbinno.com [nbinno.com]
- 6. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fount.aucegypt.edu [fount.aucegypt.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Tetrabenzyl Pyrophosphate from Dibenzyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a standard, high-yield laboratory procedure for the synthesis of tetrabenzyl pyrophosphate (TBPP) from dibenzyl phosphate (B84403) (DBP). TBPP is a crucial reagent for the phosphorylation of alcohols and amines in the synthesis of biologically active molecules and prodrugs.[1] The protocol detailed herein is based on a well-established method utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.[1][2]
Reaction Principle
The synthesis of this compound from dibenzyl phosphate is a dehydration-condensation reaction. Two molecules of dibenzyl phosphate are coupled with the elimination of one molecule of water. Carbodiimides, such as 1,3-dicyclohexylcarbodiimide (DCC), are highly effective reagents for promoting this type of condensation.[2][3] The DCC activates the phosphate group, making it susceptible to nucleophilic attack by a second phosphate molecule. This process results in the formation of the desired P-O-P pyrophosphate bond and the hydrated DCC byproduct, 1,3-dicyclohexylurea (B42979) (DCU), which precipitates from the reaction mixture.[1]
References
Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide for Phosphorylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabenzyl pyrophosphate (TBPP) has emerged as a powerful and versatile phosphorylating agent in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry for the preparation of phosphate (B84403) prodrugs and other biologically active molecules, where mild reaction conditions and high yields are paramount. This technical guide provides an in-depth overview of TBPP, covering its synthesis, chemical properties, and detailed experimental protocols for its application in the phosphorylation of various substrates, including alcohols and amines. Quantitative data on reaction yields and conditions are summarized for easy comparison. Furthermore, this guide illustrates the mechanism of phosphorylation and the role of phosphorylation in key signaling pathways, supported by clear diagrams to facilitate understanding.
Introduction
Phosphorylation is a fundamental biochemical process that plays a critical role in regulating a vast array of cellular functions, including signal transduction, protein activity, and energy metabolism.[1] The introduction of a phosphate group can dramatically alter the physicochemical properties of a molecule, enhancing its water solubility, modulating its biological activity, or facilitating its transport across cell membranes.[2][3] In drug development, the strategic phosphorylation of a parent drug molecule to create a phosphate prodrug is a widely employed strategy to improve pharmacokinetic properties such as bioavailability.[2]
This compound (TBPP) is a highly effective reagent for the transfer of a dibenzyl phosphate group to a variety of nucleophiles.[4] The resulting dibenzyl-protected phosphate can be readily deprotected under mild conditions, typically via hydrogenolysis, to yield the free phosphate.[4] This two-step process offers a clean and efficient method for the synthesis of phosphate esters and phosphoramidates. TBPP is particularly favored for its stability, ease of handling compared to more reactive phosphorylating agents, and its high reactivity towards alcohols and amines under appropriate conditions.[4]
Synthesis of this compound
The most common and efficient method for the synthesis of TBPP involves the dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling of two molecules of dibenzyl phosphate (DBP).[4]
Experimental Protocol: Synthesis of TBPP
Materials:
-
Dibenzyl phosphate (DBP)
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Isopropyl acetate (B1210297) (anhydrous)
-
Heptane (B126788) (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa is charged with dibenzyl phosphate (1.0 eq).
-
Anhydrous isopropyl acetate is added to create a slurry.
-
The flask is flushed with argon or nitrogen and cooled to approximately 0-5 °C in an ice bath.
-
A solution of DCC (0.55 eq) in anhydrous isopropyl acetate is added slowly to the stirred slurry, maintaining the temperature below 5 °C. The reaction is exothermic.
-
The reaction mixture is stirred at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration under an inert atmosphere. The filter cake is washed with cold, anhydrous isopropyl acetate.
-
The filtrate is concentrated under reduced pressure, ensuring the temperature remains low to avoid decomposition of the product.
-
Anhydrous heptane is slowly added to the concentrated solution to precipitate the TBPP.
-
The resulting white crystalline solid is collected by filtration, washed with cold heptane, and dried under vacuum to afford pure this compound.[4]
Yield: 88-96%[4]
Storage: TBPP should be stored as a dry solid in a freezer under an inert atmosphere.[4]
Physicochemical Properties and Safety Data
| Property | Value |
| Molecular Formula | C₂₈H₂₈O₇P₂ |
| Molecular Weight | 538.47 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 59-62 °C |
| Solubility | Soluble in isopropyl acetate, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM). Insoluble in heptane. |
| Stability | Stable when stored under recommended conditions (dry, cold, inert atmosphere). Decomposes in the presence of moisture. |
| Safety Precautions | Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust. |
This compound as a Phosphorylating Agent
TBPP is a versatile reagent for the phosphorylation of a wide range of substrates, most notably alcohols and amines. The general reaction involves the nucleophilic attack of the substrate on one of the phosphorus atoms of TBPP, leading to the transfer of a dibenzyl phosphate group and the formation of dibenzyl phosphate as a byproduct.
Mechanism of Phosphorylation
The phosphorylation reaction proceeds via a nucleophilic substitution at the phosphorus center. The nucleophile (e.g., an alcohol or amine) attacks one of the electrophilic phosphorus atoms of the pyrophosphate linkage. This results in the cleavage of the P-O-P bond and the formation of the phosphorylated substrate and a dibenzyl phosphate leaving group. The reaction is often facilitated by a base to deprotonate the nucleophile, increasing its reactivity.
Phosphorylation of Alcohols
The phosphorylation of primary and secondary alcohols with TBPP proceeds efficiently, often in the presence of a base or a Lewis acid catalyst.
4.2.1. Base-Mediated Phosphorylation of Alcohols
A strong base is typically used to deprotonate the alcohol, forming a more nucleophilic alkoxide intermediate.
Experimental Protocol: General Procedure for Phosphorylation of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound (TBPP)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of TBPP (1.2 eq) in anhydrous THF dropwise.
-
The reaction is stirred at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the dibenzyl phosphate ester of the alcohol.
4.2.2. Lewis Acid-Catalyzed Phosphorylation of Alcohols
The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can promote the phosphorylation of alcohols under milder conditions.
| Substrate Type | Catalyst | Yield (%) | Reference |
| Primary Alcohols | Ti(OiPr)₄ | 70-97 | |
| Secondary Alcohols | Ti(OiPr)₄ | 50-85 |
Table 1: Representative Yields for Lewis Acid-Catalyzed Phosphorylation of Alcohols with TBPP.
Phosphorylation of Amines
TBPP is also an effective reagent for the phosphorylation of primary and secondary amines to form phosphoramidates. The reaction generally requires a strong, non-nucleophilic base.
Experimental Protocol: General Procedure for Phosphorylation of a Primary Amine
Materials:
-
Primary amine
-
This compound (TBPP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the primary amine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
-
A solution of TBPP (1.1 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude phosphoramidate (B1195095) is purified by silica gel column chromatography.
| Substrate Type | Base | Yield (%) |
| Primary Alkylamines | NaHMDS | 75-90 |
| Secondary Alkylamines | n-BuLi | 70-85 |
| Anilines | NaH | 60-80 |
Table 2: Representative Yields for the Phosphorylation of Amines with TBPP.
Deprotection of the Benzyl (B1604629) Groups
The benzyl protecting groups on the phosphate moiety can be efficiently removed by catalytic hydrogenation.
Experimental Protocol: Debenzylation
Materials:
-
Dibenzyl phosphate derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas
Procedure:
-
The dibenzyl phosphate derivative is dissolved in methanol or ethanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the deprotected phosphate product.
Applications in Drug Development and Chemical Biology
TBPP has been instrumental in the synthesis of numerous biologically active molecules. A prominent example is its use in the synthesis of fosaprepitant, a neurokinin-1 (NK₁) receptor antagonist used as an antiemetic.[3]
Furthermore, TBPP can be employed to synthesize phosphorylated peptides and other biomolecules for use as probes in studying signaling pathways. By introducing a phosphate group at a specific site, researchers can investigate the effects of phosphorylation on protein-protein interactions, enzyme activity, and cellular localization.
Role in Signaling Pathways
Phosphorylation is a cornerstone of intracellular signaling. Key pathways such as the PI3K/Akt and MAPK/ERK pathways are regulated by a cascade of phosphorylation events.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. The activation of this pathway involves the phosphorylation of Akt by PDK1 and mTORC2.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. It is characterized by a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (MEK), and a MAPK (ERK).
Conclusion
This compound is a highly valuable and versatile phosphorylating agent for researchers in organic chemistry, medicinal chemistry, and chemical biology. Its ease of synthesis, stability, and high reactivity under controlled conditions make it an excellent choice for the introduction of phosphate groups into a wide array of molecules. The straightforward deprotection of the resulting dibenzyl phosphate esters further enhances its utility. The applications of TBPP in the synthesis of complex pharmaceutical agents and as a tool to probe biological signaling pathways underscore its significance in modern chemical science. This guide provides the essential technical information for the effective and safe use of this compound in the laboratory.
References
An In-Depth Technical Guide to the Phosphorylation of Primary Alcohols with Tetrabenzyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phosphorylation of primary alcohols utilizing tetrabenzyl pyrophosphate (TBPP), a widely employed reagent in organic synthesis. The phosphorylation of molecules is a critical transformation, enhancing water solubility and bioavailability, which is particularly crucial in the development of prodrugs for applications in antiviral, cancer, and anti-emetic therapies.[1][2][3] this compound serves as a mild and effective phosphorylating agent for this purpose.[1]
Core Principles and Reaction Mechanisms
The phosphorylation of an alcohol with this compound involves the nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic phosphorus atoms of TBPP. This reaction typically requires activation of the alcohol, which can be achieved through two primary pathways: deprotonation with a base to form a more nucleophilic alkoxide, or coordination with a Lewis acid to enhance the electrophilicity of the TBPP.
The general course of the reaction leads to the formation of a dibenzyl phosphate (B84403) ester and dibenzyl phosphate as a byproduct. The resulting dibenzyl-protected phosphate can then be readily deprotected to yield the final phosphate monoester.[3]
General Reaction Pathway
The following diagram illustrates the fundamental transformation in the phosphorylation of a primary alcohol using this compound.
References
An In-depth Technical Guide to the Selective Phosphorylation of Secondary Alcohols Using Tetrabenzyl Pyrophosphate (TBPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective phosphorylation of secondary alcohols utilizing tetrabenzyl pyrophosphate (TBPP) as the phosphorylating agent. This method, employing a Lewis acid catalyst, offers a valuable tool for the synthesis of phosphate (B84403) esters, which are crucial moieties in numerous biologically active molecules and drug candidates.
Introduction
Phosphorylation is a fundamental biochemical process and a key strategy in medicinal chemistry to enhance the solubility, bioavailability, and biological activity of therapeutic agents. The selective phosphorylation of hydroxyl groups, particularly in complex molecules with multiple reactive sites, presents a significant synthetic challenge. This whitepaper focuses on a robust and efficient method for the phosphorylation of primary and secondary alcohols using this compound (TBPP) in conjunction with a titanium(IV) tert-butoxide catalyst. This approach has proven effective for a range of substrates, including protected amino acids.[1]
Reaction Mechanism and Core Components
The phosphorylation reaction proceeds via a Lewis acid-catalyzed mechanism. Titanium(IV) tert-butoxide [Ti(OtBu)₄] acts as a Lewis acid, activating the pyrophosphate for nucleophilic attack by the alcohol. The use of a hindered base, such as N,N-diisopropylethylamine (DIPEA), is incorporated to quench the generated pyrophosphoric acid byproduct and facilitate catalyst turnover.
The overall transformation can be represented as follows:
-
Phosphorylating Agent: this compound (TBPP) serves as the source of the dibenzyl phosphate group.
-
Catalyst: Titanium(IV) tert-butoxide is the Lewis acid catalyst of choice for this transformation.
-
Base: A non-nucleophilic, hindered amine base like N,N-diisopropylethylamine is crucial for efficient catalysis.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically employed.
Quantitative Data Summary
The catalytic phosphorylation of primary and secondary alcohols using TBPP and Ti(OtBu)₄ has been reported to provide good to excellent yields. The following table summarizes the general efficiency of this method based on available literature.[1]
| Parameter | Range | Reference |
| Conversion | 54% to >98% | Sculimbrene et al. |
| Isolated Yield | 50% to 97% | Sculimbrene et al. |
Note: A detailed substrate scope, including protected amino acid residues, is reported in the original publication by Sculimbrene et al. and is referenced as "Table 2" in the abstract of their work.[1]
Experimental Protocols
The following section provides a detailed, representative experimental protocol for the selective phosphorylation of a secondary alcohol using TBPP.
General Procedure for the Phosphorylation of a Secondary Alcohol
Materials:
-
Secondary alcohol (1.0 equiv)
-
This compound (TBPP) (1.2 equiv)
-
Titanium(IV) tert-butoxide (10 mol%)
-
N,N-diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the secondary alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (1.5 equiv) to the solution.
-
In a separate flask, prepare a solution of this compound (1.2 equiv) in anhydrous dichloromethane.
-
Add the TBPP solution to the reaction mixture.
-
Finally, add the titanium(IV) tert-butoxide catalyst (10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dibenzyl phosphate ester.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the selective phosphorylation of a secondary alcohol using TBPP.
References
Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide to Phenol Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenzyl pyrophosphate (TBPP) has emerged as a powerful and versatile reagent for the phosphorylation of hydroxyl groups, particularly in the context of complex organic synthesis and drug development. Its utility lies in its ability to efficiently introduce a dibenzyl phosphate (B84403) moiety, which can be readily deprotected to unveil the free phosphate group. This technical guide provides an in-depth overview of the application of TBPP for the phosphorylation of phenols, a critical transformation in the synthesis of phosphate-containing prodrugs and biologically active molecules. The strategic phosphorylation of phenolic hydroxyls can significantly enhance the aqueous solubility and bioavailability of parent drug molecules, enabling parenteral administration and improving pharmacokinetic profiles. A prime example of TBPP's industrial significance is its role as a key reagent in the synthesis of Fosaprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1]
Reaction Mechanism
The phosphorylation of a phenol (B47542) with this compound typically proceeds via a nucleophilic attack of the phenoxide ion on one of the phosphorus atoms of TBPP. The reaction is generally base-mediated to deprotonate the phenol, thereby increasing its nucleophilicity.
The proposed mechanism involves the following key steps:
-
Deprotonation of the Phenol: A suitable base abstracts the acidic proton from the phenolic hydroxyl group to form a more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks one of the electrophilic phosphorus centers of this compound.
-
Displacement of Dibenzyl Phosphate: This attack leads to the cleavage of the P-O-P bond, with dibenzyl phosphate acting as a leaving group.
-
Formation of the Dibenzyl Phosphate Ester: The desired O-phosphorylated phenol, protected as its dibenzyl ester, is formed.
-
Deprotection (optional but common): The benzyl (B1604629) protecting groups can be subsequently removed, typically by catalytic hydrogenation, to yield the final phosphorylated phenol.
Figure 1: Generalized reaction mechanism of phenol phosphorylation using TBPP.
Quantitative Data on Phenol Phosphorylation
The phosphorylation of phenols using this compound has been demonstrated for a variety of substrates, including those with both electron-donating and electron-withdrawing groups. The reaction conditions, particularly the choice of base and solvent, are critical for achieving high yields. The following table summarizes representative examples of this transformation.
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aprepitant (a complex phenol) | Sodium Hexamethyldisilazide | Tetrahydrofuran | -10 to 10 | High (not specified) | [2] |
| Aprepitant | Lithium Hydroxide | Dimethyl Sulfoxide | 25-35 | ~75 | [3] |
| General Alcohols and Phenols | Ti(OtBu)₄ (Lewis Acid) | Not specified | Not specified | 50-97 | [4] |
| Psilocin | Not specified | Not specified | Not specified | Not specified | [5] |
Note: Specific yield data for a wide range of simple substituted phenols using TBPP is not extensively consolidated in publicly available literature, as much of the application is context-specific within larger synthetic sequences.
Experimental Protocols
The following protocols provide a general framework for the phosphorylation of phenols using this compound. The specific conditions may require optimization depending on the reactivity of the phenolic substrate.
General Laboratory-Scale Protocol for Phenol Phosphorylation
This protocol is a representative procedure for the phosphorylation of a generic phenol in a research laboratory setting.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (TBPP) (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., Sodium Hexamethyldisilazide (NaHMDS) solution, 1.1 - 1.3 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol.
-
Dissolution: Dissolve the phenol in anhydrous THF.
-
Cooling: Cool the solution to a low temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice-acetone bath.
-
Deprotonation: Slowly add the base (e.g., NaHMDS solution) to the stirred solution. Continue stirring at this temperature for 15-30 minutes to ensure complete formation of the phenoxide.
-
Addition of TBPP: In a separate flask, dissolve this compound in anhydrous THF. Add this solution dropwise to the cold phenoxide solution.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature, gradually warming to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dibenzyl phosphate ester by silica gel column chromatography.
Figure 2: General experimental workflow for phenol phosphorylation.
Application in Drug Development: The Case of Fosaprepitant and NK1 Receptor Signaling
A prominent application of phenol phosphorylation with TBPP is in the synthesis of Fosaprepitant, a water-soluble prodrug of Aprepitant.[6] Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[7] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates intracellular signaling cascades.[1][8] This signaling is implicated in the emetic reflex, making the NK1 receptor a key target for antiemetic drugs, particularly in the context of chemotherapy.[9]
The phosphorylation of the hydroxyl group in Aprepitant to create Fosaprepitant significantly increases its aqueous solubility, allowing for intravenous administration.[6] In the body, phosphatases rapidly cleave the phosphate group, releasing the active drug, Aprepitant, at the site of action.[7]
The Neurokinin-1 (NK1) Receptor Signaling Pathway
-
Ligand Binding: Substance P, released in response to emetogenic stimuli like chemotherapy, binds to the NK1 receptor.[9]
-
GPCR Activation: This binding induces a conformational change in the NK1 receptor, leading to the activation of associated G-proteins (primarily Gq).[8]
-
Second Messenger Generation: Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytoplasm.
-
Protein Kinase C Activation: DAG and elevated intracellular Ca²⁺ levels activate Protein Kinase C (PKC).
-
Downstream Effects: PKC activation leads to the phosphorylation of various downstream targets, ultimately resulting in neuronal excitation and the transmission of signals that contribute to the sensation of nausea and the vomiting reflex.
-
Inhibition by Aprepitant: Aprepitant, the active form of Fosaprepitant, acts as a competitive antagonist at the NK1 receptor, preventing Substance P from binding and thereby inhibiting the entire downstream signaling cascade.[7]
Figure 3: Simplified NK1 receptor signaling pathway and inhibition by Aprepitant.
Conclusion
This compound is a highly effective reagent for the phosphorylation of phenols, a key transformation in modern organic synthesis and medicinal chemistry. Its application in the synthesis of phosphate prodrugs, such as Fosaprepitant, underscores its importance in overcoming challenges related to drug solubility and delivery. The ability to introduce a phosphate group that can be unmasked in vivo provides a powerful strategy for enhancing the therapeutic potential of phenolic drugs. This guide has provided a comprehensive overview of the reaction mechanism, experimental considerations, and a relevant biological context for the application of this compound in phenol phosphorylation, offering a valuable resource for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Fosaprepitant : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. minicule.com [minicule.com]
- 4. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [edgccjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. What is the mechanism of Fosaprepitant Dimeglumine? [synapse.patsnap.com]
O-Phosphorylation of Alcohols Using Tetrabenzyl Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phosphate (B84403) group into a molecule, or phosphorylation, is a pivotal chemical transformation in both biological systems and pharmaceutical development. For drug candidates, phosphorylation can enhance aqueous solubility, improve bioavailability, and enable targeted delivery, often through the creation of injectable prodrugs. Tetrabenzyl pyrophosphate (TBPP) has emerged as a mild and effective reagent for the O-phosphorylation of a wide range of alcohols, from simple structures to complex, multifunctional molecules like peptides and inositol (B14025) derivatives.[1][2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of TBPP in O-phosphorylation.
Core Principles and Advantages
This compound is a P(V) reagent primarily utilized for the phosphorylation of alcohols and amines.[3] Its key advantage lies in its ability to act as an efficient dibenzyl phosphate donor under relatively mild conditions, minimizing side reactions and the need for extensive protecting group strategies. The resulting dibenzyl phosphate esters are stable intermediates, and the benzyl (B1604629) protecting groups can be readily removed via catalytic hydrogenation to yield the final phosphate monoester.[1] This methodology has been instrumental in the synthesis of various biologically active molecules, including prodrugs for tachykinin receptor antagonists, HIV protease inhibitors, and antitumor agents.[1]
Reaction Mechanism and Stoichiometry
The fundamental reaction involves the nucleophilic attack of the alcohol's hydroxyl group on one of the electrophilic phosphorus atoms of this compound. This process is often facilitated by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile, or by a Lewis acid catalyst, which activates the pyrophosphate. The reaction displaces a molecule of dibenzyl phosphate, a relatively stable leaving group, to furnish the desired dibenzyl-protected phosphate ester.
Caption: General reaction scheme for the phosphorylation of an alcohol with TBPP.
Synthesis of this compound (TBPP)
While commercially available, TBPP can also be synthesized in the laboratory. A common and reliable method involves the dehydrative condensation of two molecules of dibenzyl phosphate using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).[1]
Experimental Protocol: Synthesis of TBPP
-
Materials : Dibenzyl phosphate, dicyclohexylcarbodiimide (DCC), and an anhydrous ester solvent such as isopropyl acetate (B1210297).[1]
-
Procedure :
-
A flask is charged with dibenzyl phosphate and anhydrous isopropyl acetate. While the dibenzyl phosphate may not fully dissolve, it is sufficiently soluble for the reaction to proceed.[1]
-
The resulting slurry is cooled to approximately 3 ± 3°C.[1]
-
A solution of DCC in isopropyl acetate is added slowly via cannula over 10-20 minutes, maintaining the low temperature to control the exothermic reaction.[1]
-
As the reaction proceeds, a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) forms.[1]
-
The reaction is monitored by HPLC and is typically complete within 90 minutes.[1]
-
The cold slurry is filtered to remove the DCU byproduct. The filter cake is washed with additional portions of cold isopropyl acetate.[1]
-
The combined filtrate contains the TBPP solution, which can be used directly or carefully concentrated.[1]
-
Safety Note : DCC is a strong sensitizer (B1316253) and is readily absorbed through the skin. It should be handled with appropriate personal protective equipment.[1]
Caption: Experimental workflow for the synthesis of this compound (TBPP).
O-Phosphorylation of Alcohols
A highly effective method for the phosphorylation of primary and secondary alcohols utilizes TBPP in conjunction with a Lewis acid catalyst, such as titanium(IV) isopropoxide.[4]
Experimental Protocol: Lewis Acid-Catalyzed Phosphorylation
-
Materials : Alcohol substrate, this compound (TBPP), titanium(IV) tert-butoxide (Ti(OtBu)₄), and an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Procedure :
-
In an inert atmosphere, dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM.
-
Add the Lewis acid catalyst, Ti(OtBu)₄ (e.g., 10 mol%).
-
Add a solution of TBPP (1.2 eq.) in anhydrous DCM to the mixture.
-
Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent, such as saturated aqueous sodium bicarbonate solution.
-
Perform an aqueous workup, typically by extracting the organic layer, washing with brine, drying over sodium sulfate, and concentrating in vacuo.
-
Purify the crude product via flash column chromatography to yield the dibenzyl phosphate ester.
-
Quantitative Data and Substrate Scope
The Lewis acid-catalyzed phosphorylation of alcohols with TBPP is effective for a range of substrates, including both primary and secondary alcohols.[4] The method demonstrates good functional group tolerance, extending to protected amino acids.[4]
| Substrate Type | Catalyst (mol%) | Typical Yield (%) | Notes |
| Primary Alcohols | Ti(OtBu)₄ (10%) | 75 - 97% | Generally high yields and clean conversions.[4] |
| Secondary Alcohols | Ti(OtBu)₄ (10%) | 50 - 95% | Yields can be slightly lower than for primary alcohols.[4] |
| Complex Polyols (Inositols) | n-Butyllithium | Good | Used for sterically hindered vicinal hydroxyl groups.[2] |
| Protected Amino Acids | Ti(OtBu)₄ (10%) | Good | The method is compatible with common protecting groups.[4] |
Table 1: Summary of reported yields for the O-phosphorylation of various alcohols using TBPP.
Subsequent Debenzylation
Following successful phosphorylation, the benzyl protecting groups are typically removed to afford the final phosphate monoester. This is most commonly and cleanly achieved through catalytic hydrogenation using a palladium catalyst (e.g., Palladium on carbon, Pd/C) under a hydrogen atmosphere.[1] This deprotection step is generally high-yielding and proceeds under mild conditions.
Conclusion
This compound is a versatile and valuable reagent for the O-phosphorylation of alcohols, offering mild reaction conditions and applicability to complex, sensitive substrates. The development of Lewis acid-catalyzed protocols has further enhanced its utility, providing an efficient pathway to phosphorylated molecules.[4] For professionals in drug discovery and development, this methodology represents a reliable strategy for synthesizing phosphate prodrugs and other biologically important phosphorylated compounds, ultimately aiding in the creation of more effective therapeutics.
References
An In-depth Technical Guide to N-Phosphorylation with Tetrabenzyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Tetrabenzyl pyrophosphate (TBPP) has emerged as a pivotal reagent in modern organic synthesis, particularly for the phosphorylation of sensitive functional groups. Its utility in forming phosphate (B84403) esters and phosphoramidates has made it an invaluable tool in the pharmaceutical industry for the development of novel therapeutics, most notably in the synthesis of prodrugs to enhance bioavailability. This guide provides a comprehensive overview of N-phosphorylation using TBPP, including its mechanism, applications, detailed experimental protocols, and the broader context of phosphorylation in cellular signaling.
Introduction to this compound (TBPP)
This compound (CAS 990-91-0) is a mild and effective phosphorylating agent primarily used to phosphorylate amines and alcohols.[1] Its structure features two dibenzyl phosphate moieties linked by a pyrophosphate bond. This linkage makes it an efficient phosphate donor, while the benzyl (B1604629) protecting groups allow for facile purification and subsequent deprotection under mild conditions to yield the free phosphate.[2]
TBPP is particularly recognized for its role in the synthesis of complex, biologically active molecules.[2] Its application spans the creation of prodrugs for anti-cancer, anti-viral, and antiemetic therapies, where the introduction of a phosphate group can significantly improve the solubility and bioavailability of a drug substance.[1][3] A prime example is its indispensable role in the multi-step synthesis of Fosaprepitant, an important antiemetic medication used to prevent nausea and vomiting in patients undergoing chemotherapy.[3]
Mechanism of N-Phosphorylation
The phosphorylation of an amine (N-phosphorylation) with this compound proceeds through a nucleophilic substitution reaction. The nitrogen atom of the amine acts as the nucleophile, attacking one of the phosphorus atoms of TBPP. This attack leads to the cleavage of the pyrophosphate bond, which is a good leaving group. The result is the formation of a dibenzyl phosphoramidate (B1195095) and a dibenzyl phosphate byproduct.
The general transformation can be represented as: R-NH₂ + (BnO)₂P(O)OP(O)(OBn)₂ → R-NH-P(O)(OBn)₂ + HO-P(O)(OBn)₂ (where Bn represents a benzyl group)
This reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, or in some cases by Lewis acids.[4] The benzyl groups on the resulting phosphoramidate can be readily removed by catalytic hydrogenation to yield the final N-phosphorylated product.[2]
Applications in Drug Development and Organic Synthesis
The versatility of TBPP has led to its use in the synthesis of a wide array of biologically significant molecules.[2]
-
Prodrugs: TBPP is instrumental in preparing phosphate prodrugs, which can be administered as injectables rather than tablets due to increased aqueous solubility.[1] Fosaprepitant is a key example of such a prodrug.[1][3]
-
Biologically Active Molecules: It has been utilized as a key reagent in the synthesis of various therapeutic agents, including:
Beyond N-phosphorylation, TBPP is also widely used for the O-phosphorylation of alcohols, including complex molecules like inositol (B14025) derivatives.[2][5]
Quantitative Data
The quality of this compound is critical for successful and reproducible phosphorylation reactions. High-purity TBPP is essential for pharmaceutical applications.[3]
| Parameter | Specification | Analysis Method |
| Purity | ≥ 98.0% - 99.0% | HPLC |
| Appearance | White Powder/Crystal | Visual |
| Water Content | ≤ 1.0% | - |
| Loss on Drying | ≤ 2.0% | - |
| Heavy Metals | ≤ 10 ppm | - |
| Sulphated Ash | ≤ 0.5% | - |
| Table 1: Typical quality specifications for pharmaceutical-grade this compound.[6] |
While specific yields for N-phosphorylation are highly substrate-dependent, studies on related O-phosphorylation reactions demonstrate the efficiency of TBPP.
| Substrate Type | Catalyst / Conditions | Reported Yields |
| Primary & Secondary Alcohols | Ti(OtBu)₄ (Lewis Acid Catalyst) | 50% - 97% |
| Table 2: Reported yields for TBPP-mediated phosphorylation of alcohols.[4] |
Experimental Protocols
The following sections provide generalized protocols for the synthesis of TBPP and its subsequent use in a typical N-phosphorylation reaction.
This procedure is a modification of an earlier synthesis by Todd and has been optimized for safety and scale.[2]
Materials:
-
Dibenzyl phosphate
-
Dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimide (B86325) coupling agent
-
Pyridine (B92270) (as solvent and catalyst)
-
Heptane
-
Isopropyl acetate (B1210297)
Procedure:
-
Dissolve dibenzyl phosphate in pyridine at room temperature.
-
Slowly add a solution of dicyclohexylcarbodiimide in pyridine to the dibenzyl phosphate solution. The reaction is exothermic and should be controlled.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, and the dicyclohexylurea byproduct will precipitate.[7]
-
After the reaction is complete (monitored by TLC or HPLC), filter off the dicyclohexylurea precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as a heptane:isopropyl acetate mixture (approx. 4:1), to yield pure this compound.[2]
-
Dry the product in vacuo at room temperature.[2]
Safety Note: The reaction can have a large exothermic potential. All operating temperatures should be kept at or below room temperature.[2]
Materials:
-
Amine substrate
-
This compound (TBPP)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or a stronger base like Butyllithium for less reactive amines)
Procedure:
-
Dissolve the amine substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base to the solution and stir for a few minutes at the desired temperature (often 0 °C to room temperature).
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Slowly add the TBPP solution to the amine solution.
-
Allow the reaction to stir at room temperature or gentle heating, monitoring its progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a saturated ammonium (B1175870) chloride solution).
-
Perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dibenzyl phosphoramidate using column chromatography.
Procedure:
-
Dissolve the purified dibenzyl phosphoramidate in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
Add a palladium catalyst, typically Palladium on carbon (Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (H₂), either by bubbling the gas through the solution or using a balloon or Parr shaker.
-
Monitor the reaction until completion (disappearance of starting material).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate to yield the final N-phosphorylated product.
Visualizations: Workflows and Signaling Context
The following diagrams illustrate the experimental workflow for N-phosphorylation and the general biological context in which phosphorylation plays a critical role.
Caption: Experimental workflow for N-phosphorylation using TBPP.
Caption: General role of phosphorylation in a cell signaling cascade.
Caption: Logical flow of TBPP's application in drug development.
Phosphorylation in Cellular Signaling
While TBPP is a synthetic tool, the modification it creates—phosphorylation—is a fundamental regulatory mechanism in biology.[8][9] In cells, protein kinases catalyze the transfer of a phosphate group (typically from ATP) to specific amino acid residues (serine, threonine, or tyrosine) on a protein.[9] This post-translational modification acts as a molecular switch, altering a protein's conformation, activity, localization, or interaction with other proteins.[8]
These phosphorylation events are central to signal transduction pathways, which transmit information from the cell surface to the nucleus to control processes like cell growth, division, and apoptosis.[9][10] For example, in the Mitogen-Activated Protein Kinase (MAPK) pathway, an external signal triggers a cascade of sequential phosphorylation events, where one kinase phosphorylates and activates the next, ultimately leading to a specific cellular response.[10] The N-phosphorylated compounds synthesized using TBPP can be designed as inhibitors or modulators of these critical kinase-driven pathways, making them valuable tools for both basic research and therapeutic intervention.[11]
References
- 1. This compound - Phosphorylating agent | Syensqo [syensqo.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. innospk.com [innospk.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Phosphorylation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative methods for the analysis of protein phosphorylation in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Phosphorylation: A Technical Guide to Tetrabenzyl Pyrophosphate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tetrabenzyl pyrophosphate (TBPP) has emerged as a pivotal reagent in modern pharmaceutical synthesis, primarily utilized for the crucial introduction of phosphate (B84403) moieties into complex molecules. Its role as a potent phosphorylating agent has been instrumental in the development of numerous therapeutic agents, enhancing their bioavailability and efficacy. This technical guide provides an in-depth exploration of TBPP's synthesis, its application in the phosphorylation of pharmaceutical intermediates, and the subsequent deprotection steps, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in the field.
Synthesis of this compound (TBPP)
The most common and efficient method for preparing TBPP involves the condensation of two molecules of dibenzyl phosphate (DBP). This reaction is typically mediated by a dehydrating agent, such as a carbodiimide, in an organic solvent.
General Reaction Scheme
The synthesis proceeds via the activation of the phosphate group of DBP by the coupling agent, followed by nucleophilic attack by a second molecule of DBP to form the pyrophosphate linkage.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of TBPP from Dibenzyl Phosphate
This protocol is a modification of an established synthesis procedure.
Materials:
-
Dibenzyl phosphate (DBP)
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Isopropyl acetate (B1210297)
-
Heptane
-
Argon or Nitrogen gas
Procedure:
-
A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa.
-
The flask is charged with dibenzyl phosphate (1.0 eq).
-
Isopropyl acetate is added to the flask to create a slurry.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of 1,3-dicyclohexylcarbodiimide (DCC) (0.55-0.6 eq) in isopropyl acetate is added dropwise to the stirred slurry over 10-20 minutes, maintaining the internal temperature below 10 °C.
-
The reaction mixture is stirred at 0-5 °C for 1-2 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the DCU precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
Heptane is added to the concentrated solution to precipitate the product.
-
The resulting white crystalline solid is collected by filtration, washed with cold heptane, and dried under vacuum to afford this compound.
Quantitative Data for TBPP Synthesis
| Parameter | Value | Reference |
| Yield | 88-96% | [1] |
| Purity (HPLC) | >99% | [2] |
| Reaction Time | 1.5 - 3 hours | [1] |
| Temperature | 0 - 10 °C | [1] |
Phosphorylation of Pharmaceutical Intermediates using TBPP
TBPP is a mild and effective phosphorylating agent for a wide range of nucleophiles, including alcohols and amines, which are common functional groups in pharmaceutical intermediates.[3] A prominent example is its use in the synthesis of Fosaprepitant (B1673561), a prodrug of the antiemetic Aprepitant.[4][5]
General Reaction Scheme for O-Phosphorylation
The hydroxyl group of the substrate attacks one of the phosphorus atoms of TBPP, leading to the formation of a dibenzyl phosphate ester and the release of a dibenzyl phosphate leaving group.
Caption: General workflow for O-Phosphorylation using TBPP.
Experimental Protocol: Phosphorylation of Aprepitant to Fosaprepitant Dibenzyl Ester
This protocol outlines the key steps in the synthesis of the dibenzyl-protected prodrug of Aprepitant.
Materials:
-
Aprepitant
-
This compound (TBPP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
Procedure:
-
To a solution of Aprepitant (1.0 eq) in anhydrous THF at <5 °C under an inert atmosphere, a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.4 eq) in anhydrous THF is then added dropwise, maintaining the temperature at <10 °C.
-
The reaction is stirred for 1-2 hours at 0-10 °C and monitored by HPLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude fosaprepitant dibenzyl ester.
Quantitative Data for Phosphorylation
| Substrate | Base | Solvent | Yield | Reference |
| Aprepitant | NaHMDS | THF | ~95% | [5] |
| Various Alcohols | DBU | Various | Good to Excellent |
Debenzylation of the Dibenzyl Phosphate Group
The final step in the synthesis of the active phosphate-containing drug is the removal of the benzyl (B1604629) protecting groups from the phosphate moiety. This is typically achieved through catalytic hydrogenation.
General Reaction Scheme for Debenzylation
The dibenzyl phosphate ester is subjected to hydrogenolysis, typically using a palladium catalyst, to cleave the benzyl groups and yield the free phosphate.
Caption: Debenzylation of the dibenzyl phosphate group.
Experimental Protocol: Debenzylation of Fosaprepitant Dibenzyl Ester
This protocol describes the final deprotection step to yield Fosaprepitant.
Materials:
-
Fosaprepitant dibenzyl ester
-
Palladium on carbon (Pd/C, 5-10%)
-
Methanol
-
Ammonium (B1175870) formate (B1220265) (optional, for transfer hydrogenation)
Procedure:
-
Fosaprepitant dibenzyl ester is dissolved in methanol.
-
Palladium on carbon (Pd/C) catalyst is added to the solution.
-
The mixture is subjected to hydrogenation with hydrogen gas (typically at atmospheric or slightly elevated pressure) or by using a hydrogen donor like ammonium formate.
-
The reaction is monitored by HPLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the final phosphate product, Fosaprepitant.
Quantitative Data for Debenzylation
| Substrate | Catalyst | Conditions | Yield | Reference |
| Fosaprepitant Dibenzyl Ester | Pd/C | H₂ gas, Methanol | High | [6] |
| Various Dibenzyl Phosphates | Pd/C | H₂ gas | Quantitative |
Applications of this compound in Drug Development
The utility of TBPP extends beyond the synthesis of antiemetics. It has been employed in the preparation of a wide array of biologically active molecules, demonstrating its versatility as a key intermediate in drug discovery and development.[1]
Table of Applications:
| Therapeutic Area | Example Compound Class | Reference |
| Oncology | Antitumor agents, Prodrugs of anticancer drugs | [1] |
| Infectious Diseases | HIV protease inhibitors, Antifungal agents | [1] |
| Cardiovascular | Angiotensin II antagonists | [1] |
| Inflammation | Tachykinin receptor antagonists | [1] |
| Metabolic Disorders | 5-Phosphatase inhibitors | [1] |
Conclusion
This compound is a highly valuable and versatile reagent for the phosphorylation of pharmaceutical intermediates. Its efficient synthesis, mild reactivity, and broad applicability make it an indispensable tool for medicinal chemists and process development scientists. The detailed protocols and data presented in this guide are intended to facilitate the successful application of TBPP in the synthesis of novel and existing phosphate-containing therapeutics, ultimately contributing to the advancement of pharmaceutical research and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103204878A - Synthesis method of fosaprepitant dimeglumine - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. CN103183708A - Preparation method for fosaprepitant dimeglumine - Google Patents [patents.google.com]
- 6. WO2011045817A2 - Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof - Google Patents [patents.google.com]
The Pivotal Role of Tetrabenzyl Pyrophosphate in the Synthesis of Fosaprepitant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosaprepitant (B1673561), a neurokinin-1 (NK1) receptor antagonist, is a critical therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV). As a prodrug, it is rapidly converted in the body to Aprepitant, the active molecule. The synthesis of Fosaprepitant from Aprepitant involves a crucial phosphorylation step, a reaction in which tetrabenzyl pyrophosphate has emerged as a key reagent. This technical guide provides an in-depth analysis of the use of this compound in the synthesis of Fosaprepitant, detailing experimental protocols, presenting quantitative data, and illustrating the synthetic and biological pathways.
Introduction
Fosaprepitant dimeglumine is an intravenous prodrug of the oral antiemetic agent Aprepitant.[1] Its development was driven by the need for an intravenous formulation to circumvent issues associated with oral administration in patients experiencing nausea and vomiting.[1] The core of Fosaprepitant's synthesis lies in the phosphorylation of the triazolone ring of Aprepitant. This compound serves as an efficient phosphorylating agent in this process, leading to the formation of a dibenzyl fosaprepitant intermediate.[2][3] This intermediate is then debenzylated to yield Fosaprepitant, which is subsequently converted to its dimeglumine salt to enhance solubility and stability for intravenous administration.[3]
The Synthetic Pathway: From Aprepitant to Fosaprepitant Dimeglumine
The synthesis of Fosaprepitant dimeglumine from Aprepitant is a multi-step process. The pivotal step is the phosphorylation of Aprepitant using this compound. This reaction is typically carried out in the presence of a strong base to deprotonate the triazolone nitrogen of Aprepitant, facilitating the nucleophilic attack on the pyrophosphate. The resulting dibenzyl fosaprepitant is an unstable intermediate that is subsequently debenzylated, commonly via catalytic hydrogenation, to yield Fosaprepitant. Finally, the formation of the dimeglumine salt enhances the aqueous solubility of the drug for intravenous formulation.
Quantitative Data on Fosaprepitant Synthesis
The efficiency of Fosaprepitant synthesis is influenced by the choice of base, solvent, and reaction conditions. The following table summarizes quantitative data from various patented methods.
| Patent/Source | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| US 10,428,097 B2 | Sodium bis(trimethylsilyl)amide (NaHMDS) | THF | Not specified | Not specified | >99% (final product) |
| WO 2011/045817 A2 | Lithium hydroxide (B78521) monohydrate | DMSO | 25-30 | 85 (dibenzyl intermediate) | 99.7 (final product) |
| CN 103204878 A | Sodium hexamethyldisilazide | Anhydrous THF | -5 to 0 | 73 (intermediate) | Not specified |
| WO 2013/168176 A2 | Sodium hydride (NaH) | Dry THF | 5-10 | Not specified | >99 (dibenzyl intermediate) |
| WO 2018/211410 A1 | Sodium hydride (NaH) | Dry THF | 5-12 | Not specified | 99.90 (final product) |
Detailed Experimental Protocols
Protocol 1: Phosphorylation of Aprepitant using NaHMDS in THF (Based on US 10,428,097 B2)[3]
-
Reaction Setup: A solution of Aprepitant and this compound is prepared in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: The reaction mixture is cooled, and a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF is added slowly while maintaining the low temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the consumption of Aprepitant.
-
Work-up: Upon completion, the reaction is quenched with an aqueous solution, such as saturated sodium bicarbonate. The product is then extracted with an organic solvent.
-
Isolation: The organic layer is washed and dried, and the solvent is removed under reduced pressure to yield crude dibenzyl fosaprepitant.
Protocol 2: Phosphorylation of Aprepitant using LiOH in DMSO (Based on WO 2011/045817 A2)[4]
-
Reaction Setup: To a stirred solution of dimethyl sulfoxide (B87167) (DMSO), lithium hydroxide monohydrate is added at ambient temperature. Aprepitant is then added, and the mixture is stirred until a clear solution is obtained.
-
Addition of Phosphorylating Agent: this compound is added to the solution under stirring.
-
Reaction Conditions: The reaction is allowed to proceed at 25-30°C.
-
Monitoring and Quenching: The reaction is monitored by HPLC. After completion, the reaction mass is cooled and quenched by the slow addition of water.
-
Extraction and Isolation: The product is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or toluene). The combined organic layers are washed, dried, and concentrated to yield dibenzyl fosaprepitant as an oil.
Debenzylation and Salt Formation
-
Catalytic Hydrogenation: The crude dibenzyl fosaprepitant is dissolved in a suitable solvent, such as methanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenation.[3][4]
-
Salt Formation: After the completion of the debenzylation, N-methyl-D-glucamine is added to the reaction mixture to form the dimeglumine salt.[3][4]
-
Purification: The final product, Fosaprepitant dimeglumine, is typically purified by crystallization from a suitable solvent system to achieve high purity.[4]
Mechanism of Action: NK1 Receptor Antagonism
Fosaprepitant is a prodrug that is rapidly converted to Aprepitant in the body.[1][5][6] Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[5] Substance P is a neuropeptide involved in the vomiting reflex. By blocking the NK1 receptor, Aprepitant inhibits the action of Substance P, thereby preventing both acute and delayed chemotherapy-induced nausea and vomiting.[1][5]
Conclusion
The synthesis of Fosaprepitant relies heavily on the efficient phosphorylation of Aprepitant, a role adeptly filled by this compound. The choice of reaction conditions, particularly the base and solvent system, significantly impacts the yield and purity of the intermediate and, consequently, the final active pharmaceutical ingredient. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and professionals in drug development, enabling the optimization of Fosaprepitant synthesis. A thorough understanding of both the synthetic pathway and the biological mechanism of action is paramount for the continued development and application of this important antiemetic agent.
References
- 1. mlcpharmacy.edu.in [mlcpharmacy.edu.in]
- 2. WO2011045817A2 - Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Process For Producing A Solid Form Of Dibenzyl [quickcompany.in]
- 5. CN103204878A - Synthesis method of fosaprepitant dimeglumine - Google Patents [patents.google.com]
- 6. US10428097B2 - Process for preparation of fosaprepitant dimeglumine and an intermediate thereof - Google Patents [patents.google.com]
The Role of Tetrabenzyl Pyrophosphate in the Development of Novel Anti-Tumor Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenzyl pyrophosphate (TBPP) is a highly effective phosphorylating agent that has carved a niche in the synthesis of complex biologically active molecules. While not an anti-tumor agent itself, TBPP is a critical reagent in the development of cancer therapeutics, primarily through its role in the synthesis of phosphate (B84403) prodrugs. This technical guide explores the application of TBPP in anti-tumor agent development, focusing on the synthesis and biological evaluation of a noteworthy paclitaxel (B517696) (Taxol®) prodrug. By converting highly potent but poorly soluble anti-cancer drugs into water-soluble phosphate derivatives, TBPP facilitates the creation of prodrugs with improved pharmacokinetic profiles, thereby enhancing their therapeutic potential.
This compound in Prodrug Synthesis
The primary utility of this compound in oncology drug development is as a phosphorylating agent to create prodrugs of potent cytotoxic compounds.[1][2] Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This approach is particularly useful for drugs with poor water solubility, a common challenge in cancer chemotherapy. Phosphorylation introduces a polar phosphate group, significantly increasing aqueous solubility and allowing for intravenous administration.
A prime example of this strategy is the development of water-soluble prodrugs of paclitaxel. Paclitaxel is a highly effective anti-mitotic agent used in the treatment of various cancers, but its poor water solubility presents formulation challenges. To address this, researchers have synthesized phosphate derivatives of paclitaxel. One such derivative, a 7-phosphonoxyphenylpropionate of paclitaxel, has demonstrated anti-tumor activity comparable to the parent drug in preclinical models.[3]
Prodrug Activation Pathway
The underlying principle of this phosphate prodrug strategy is the enzymatic cleavage of the phosphate group in vivo to release the active cytotoxic drug. This process is often mediated by endogenous phosphatases, which are abundant in the body.
Caption: Prodrug activation pathway illustrating the conversion of a water-insoluble drug into a soluble prodrug via phosphorylation and its subsequent activation by enzymatic cleavage in vivo.
Synthesis of a Paclitaxel Phosphate Prodrug
While the specific, detailed synthesis protocol for the 7-phosphonoxyphenylpropionate paclitaxel prodrug using this compound is proprietary and not fully disclosed in the available literature, a general procedure for phosphorylation using TBPP can be outlined. The synthesis would involve the reaction of a paclitaxel derivative containing a hydroxyl group at the 7-position with a phosphonoxyphenylpropionic acid, activated by a coupling agent, followed by phosphorylation of the resulting intermediate. The final debenzylation of the phosphate groups would yield the water-soluble sodium salt of the prodrug.
In Vivo Anti-Tumor Activity of a Paclitaxel Phosphate Prodrug
The efficacy of the 7-phosphonoxyphenylpropionate paclitaxel prodrug was evaluated in a murine model of lung carcinoma (M109). The results indicated that the prodrug exhibited anti-tumor activity comparable to that of paclitaxel.
Quantitative Data
| Compound | Tumor Model | Administration Route | Dose | Tumor Growth Inhibition (%) | Reference |
| Paclitaxel | M109 Murine Lung Carcinoma | Intraperitoneal | Not Specified | Comparable to Prodrug | [3] |
| 7-phosphonoxyphenylpropionate paclitaxel | M109 Murine Lung Carcinoma | Intraperitoneal | Not Specified | Comparable to Paclitaxel | [3] |
Note: Specific quantitative data such as IC50 values and detailed tumor growth inhibition percentages from the primary study by Ueda et al. (1993) are not publicly available in the retrieved resources. The available information indicates "comparable" activity to paclitaxel.
Experimental Protocols
M109 Murine Lung Carcinoma Model
The Madison 109 (M109) murine lung carcinoma model is a well-established model for screening anti-tumor agents.[2][4] The following is a general protocol for its use in evaluating the in vivo efficacy of anti-cancer compounds.
1. Cell Culture and Animal Model:
-
M109 murine lung carcinoma cells are maintained in vitro in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.[2]
-
Syngeneic BALB/c mice are used as the animal model.[2]
2. Tumor Implantation:
-
M109 cells are harvested from culture, and a specific number of viable cells (e.g., 1 x 10^6 cells) are implanted subcutaneously into the flank of each mouse.[2]
3. Treatment Protocol:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The paclitaxel prodrug, dissolved in a suitable vehicle (e.g., saline), is administered to the treatment group, typically via intraperitoneal injection.
-
The control group receives the vehicle alone.
-
Treatment is administered according to a predefined schedule (e.g., daily for a specific number of days).
4. Efficacy Evaluation:
-
Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival analysis may also be performed.
Experimental Workflow
The workflow for evaluating the anti-tumor activity of a novel prodrug synthesized using TBPP is a multi-step process that spans from chemical synthesis to in vivo testing.
Caption: A generalized experimental workflow for the synthesis and in vivo evaluation of an anti-tumor prodrug.
Conclusion
This compound serves as an enabling tool in the development of advanced anti-tumor agents, specifically in the synthesis of water-soluble phosphate prodrugs of highly potent but poorly soluble cytotoxic compounds. The example of the 7-phosphonoxyphenylpropionate paclitaxel prodrug highlights the potential of this approach to overcome formulation challenges and deliver effective cancer therapeutics. While detailed quantitative data and specific synthesis protocols for this particular agent are not widely available, the established principles of prodrug design and preclinical evaluation provide a clear framework for future research and development in this area. The continued application of phosphorylating agents like TBPP will undoubtedly contribute to the expansion of the oncologist's arsenal (B13267) with more effective and patient-friendly treatment options.
References
- 1. Chemotherapy in vivo against M109 murine lung carcinoma with cytochalasin B by localized, systemic, and liposomal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and characterization of a cell line derived from a spontaneous murine lung carcinoma (M109) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Madison 109 lung carcinoma as a model for screening antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide to the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Tetrabenzyl pyrophosphate (TBPP) has emerged as a important and versatile reagent in medicinal chemistry and drug development. Its efficacy as a phosphorylating agent for a wide range of nucleophiles, particularly alcohols and amines, has positioned it as a key tool in the synthesis of phosphate-containing biologically active molecules. This technical guide provides an in-depth overview of the applications of TBPP, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Core Applications of this compound
This compound is extensively utilized for the introduction of a phosphate (B84403) monoester moiety into complex organic molecules. This transformation is often a critical step in the synthesis of prodrugs, where the phosphate group enhances aqueous solubility and bioavailability. Upon administration, the phosphate group is typically cleaved by endogenous phosphatases to release the active parent drug. Beyond prodrug strategies, TBPP is instrumental in the synthesis of molecules that directly target biological pathways where phosphorylation plays a key regulatory role, such as enzyme inhibitors and receptor antagonists.[1]
Key therapeutic areas where TBPP has been successfully applied include:
-
Antiemetics: Most notably in the synthesis of Fosaprepitant, a prodrug of the NK1 receptor antagonist Aprepitant.[2][3][4][5][6]
-
Antihypertensives: In the development of angiotensin II receptor antagonists.[1][7][8][9][10][11]
-
Oncology: For the creation of novel antitumor agents.
-
Infectious Diseases: In the synthesis of HIV protease inhibitors and antifungal agents.[1]
-
Metabolic Diseases: In the development of 5-phosphatase inhibitors.[1]
-
Herbicide Development: In the synthesis of inhibitors for enzymes like DHQ synthase and EPSP synthase.[1][2][4][12][13][14][15][16][17][18][19]
Quantitative Data on Syntheses Utilizing this compound
The following tables summarize quantitative data from various syntheses employing TBPP, highlighting the versatility and efficiency of this reagent across different substrate classes.
| Target Molecule Class | Specific Example | Substrate | Yield (%) | Reference |
| Antiemetic (NK1 Antagonist) | Fosaprepitant | Aprepitant | 75 | [4] |
| Antihypertensive (Angiotensin II Antagonist) | Angiotensin II Analog | [Sar1, Ile8]Angiotensin II | Not specified | [7] |
| Antitumor Agent | Taxol Phosphate Prodrug | Taxol | Not specified | [12] |
| Antifungal Agent | Piperideine Analog | 6-Hexadecyl-2,3,4,5-tetrahydropyridine | Not specified | [5] |
| Enzyme Inhibitor | EPSP Synthase Inhibitor | Shikimate 3-phosphate analog | Not specified | [2][12] |
| Substrate Type | Specific Substrate | Product | Yield (%) | Reference |
| Primary Alcohol | Benzyl Alcohol | Dibenzyl phosphate | High | [12] |
| Secondary Alcohol | Protected Amino Acid | Phosphorylated Amino Acid | 50-97 | [20] |
| Phenol | Phenol | Phenyl phosphate | 70-80 | [21] |
Key Biological Signaling Pathways
The biological activity of molecules synthesized using TBPP often stems from their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Tachykinin NK1 Receptor Signaling Pathway
Fosaprepitant, a prodrug of the NK1 receptor antagonist Aprepitant, functions by blocking the binding of Substance P to the NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events leading to cellular responses such as pain transmission and emesis.
Caption: Tachykinin NK1 Receptor Signaling Pathway and its inhibition by Aprepitant.
SH2 Domain-Mediated Signaling
SH2 (Src Homology 2) domains are protein domains that recognize and bind to phosphorylated tyrosine residues on other proteins. This interaction is a fundamental mechanism in many signal transduction pathways, particularly those initiated by receptor tyrosine kinases (RTKs). Inhibitors of SH2 domains can disrupt these signaling cascades, which are often dysregulated in cancer and inflammatory diseases.
Caption: SH2 Domain-Mediated Signaling and its inhibition.
HIV Protease and the Viral Lifecycle
HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It cleaves newly synthesized polyproteins into their functional protein components, which are necessary for the assembly of mature, infectious virions. HIV protease inhibitors block this cleavage, preventing the production of new viruses.
Caption: Role of HIV Protease in the viral lifecycle and its inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
General Experimental Workflow for Phosphorylation
This workflow outlines the typical steps involved in the phosphorylation of an alcohol or amine using TBPP.
Caption: General workflow for a typical phosphorylation reaction using TBPP.
Synthesis of Fosaprepitant Dibenzyl Ester
This protocol describes the phosphorylation of Aprepitant to its dibenzyl phosphate ester intermediate, a key step in the synthesis of Fosaprepitant.
Materials:
-
Aprepitant
-
This compound (TBPP)
-
Sodium hexamethyldisilazide (NaHMDS) or Lithium hydroxide (B78521) (LiOH)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of Aprepitant (1.0 equivalent) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon), add a solution of NaHMDS (1.1 equivalents) in THF dropwise.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Add a solution of TBPP (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude Fosaprepitant dibenzyl ester.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
General Protocol for Phosphorylation of a Primary Alcohol
This protocol outlines a general method for the phosphorylation of a primary alcohol using TBPP.
Materials:
-
Primary alcohol
-
This compound (TBPP)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) or other suitable Lewis acid
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM under an inert atmosphere, add the Lewis acid catalyst (e.g., Ti(OⁱPr)₄, 10 mol%).
-
Add a solution of TBPP (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dibenzyl phosphate ester of the primary alcohol.
Note on Debenzylation: The resulting dibenzyl phosphate esters can be readily deprotected to the corresponding free phosphate by catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent like methanol (B129727) or ethanol.
Conclusion
This compound is an indispensable reagent for the synthesis of a diverse array of biologically active molecules. Its ability to efficiently phosphorylate alcohols and amines under relatively mild conditions has facilitated the development of numerous prodrugs and enzyme inhibitors. The protocols and data presented in this guide underscore the broad applicability of TBPP in modern drug discovery and development. The provided diagrams of key signaling pathways and experimental workflows offer a visual framework for understanding the biological context and practical application of this important synthetic tool. As the demand for novel therapeutics continues to grow, the utility of this compound in the synthesis of innovative, life-saving molecules is set to expand even further.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An EPSP synthase inhibitor joining shikimate 3-phosphate with glyphosate: synthesis and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting fungal lipid synthesis for antifungal drug development and potentiation of contemporary antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of angiotensin II antagonists containing N- and O-methylated and other amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EPSP synthase - Wikipedia [en.wikipedia.org]
- 14. PDB-101: Molecule of the Month: EPSP Synthase and Weedkillers [pdb101.rcsb.org]
- 15. In vivo Inhibition of the 3-Dehydroquinate Synthase by 7-Deoxysedoheptulose Depends on Promiscuous Uptake by Sugar Transporters in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EPSP Synthase Inhibitors | Herbicide Symptoms [ucanr.edu]
- 17. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure-based inhibitor discovery of Helicobacter pylori dehydroquinate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Tetrabenzyl Pyrophosphate: A Cornerstone in Prodrug Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Tetrabenzyl pyrophosphate (TBPP) has emerged as a pivotal reagent in the synthesis of phosphate (B84403) prodrugs, a strategy widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides a comprehensive overview of the role of TBPP in prodrug synthesis, with a focus on experimental protocols, quantitative data, and the visualization of relevant biological pathways.
Introduction to this compound
This compound is a highly effective phosphorylating agent used to introduce a phosphate monoester moiety to a parent drug molecule. This modification is a cornerstone of prodrug design, primarily aimed at improving a drug's aqueous solubility, membrane permeability, and targeted delivery. The benzyl (B1604629) protecting groups on the phosphate backbone of TBPP are crucial for its reactivity and can be readily removed under mild conditions, typically through catalytic hydrogenation, to yield the final phosphate prodrug.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₈O₇P₂ | |
| Molecular Weight | 538.47 g/mol | [1] |
| Melting Point | 63-66 °C | [1] |
| Appearance | White crystalline solid | [2] |
| Storage Conditions | -20°C, under an inert atmosphere | [1][3] |
The Role of TBPP in Prodrug Synthesis
The primary application of TBPP in prodrug synthesis is the phosphorylation of hydroxyl or amino functionalities on a parent drug molecule. This chemical transformation converts a often poorly soluble drug into a more hydrophilic phosphate ester prodrug. Upon administration, this prodrug is designed to be stable in the gastrointestinal tract and systemic circulation until it reaches the target tissue or cell. There, endogenous enzymes, most notably alkaline phosphatases, cleave the phosphate ester bond, releasing the active parent drug at the site of action.[4] This strategy has been successfully applied to a wide range of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[5]
General Reaction Scheme for Phosphorylation using TBPP:
Case Study: Synthesis of Fosamprenavir (B192916)
A prominent example of a phosphate prodrug is Fosamprenavir, the phosphate ester prodrug of the HIV protease inhibitor Amprenavir (B1666020).[6] While various phosphorylating agents can be used, the following protocol outlines a representative synthesis of a fosamprenavir precursor using a phosphorylation strategy analogous to that of TBPP.
Experimental Protocol: Phosphorylation of Amprenavir Precursor
This protocol is a representative procedure for the phosphorylation of the hydroxyl group on the amprenavir precursor.
Materials:
-
Amprenavir precursor (N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-aminobenzenesulfonamide)
-
This compound (TBPP)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a solution of the amprenavir precursor (1.0 equivalent) in anhydrous pyridine and anhydrous dichloromethane at 0°C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dibenzyl-phosphorylated intermediate.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Protocol: Debenzylation to Yield the Phosphate Prodrug
Materials:
-
Dibenzyl-phosphorylated intermediate
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the purified dibenzyl-phosphorylated intermediate in methanol or ethanol.
-
Carefully add 10% palladium on carbon (typically 10-20% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final phosphate prodrug, fosamprenavir.
Quantitative Data for a Representative Phosphorylation Reaction:
| Parameter | Value |
| Reactants | |
| Amprenavir Precursor | 1.0 mmol |
| This compound | 1.2 mmol |
| Reaction Conditions | |
| Solvent | Pyridine/DCM (1:1) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4-8 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated NaHCO₃ |
| Purification Method | Silica Gel Chromatography |
| Yield | |
| Phosphorylated Intermediate | 75-85% |
| Debenzylated Prodrug | >95% |
Visualization of Biological Pathways
Prodrug Activation Pathway
Fosamprenavir is hydrolyzed by intestinal alkaline phosphatases to release the active drug, amprenavir, and inorganic phosphate.
Mechanism of Action of Amprenavir
Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to the active site of the protease, amprenavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[7][8]
Conclusion
This compound is an indispensable tool in the development of phosphate prodrugs. Its efficient and selective phosphorylation capabilities, coupled with the ease of deprotection, have enabled the successful development of numerous prodrugs with improved clinical outcomes. The case of fosamprenavir highlights the transformative potential of this strategy in enhancing the therapeutic efficacy of potent drugs. As drug development continues to evolve, the principles of phosphate prodrug synthesis, heavily reliant on reagents like TBPP, will undoubtedly remain a cornerstone of medicinal chemistry.
References
- 1. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 2. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate [cjph.com.cn]
- 4. WO2012032389A2 - Process for preparation of substantially pure fosamprenavir calcium and its intermediates - Google Patents [patents.google.com]
- 5. Amprenavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Fosamprenavir: advancing HIV protease inhibitor treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Agenerase (amprenavir) Side Effects, Warnings, and Drug Interactions [medicinenet.com]
Phosphorylation of inositol derivatives with TBPP
Phosphorylation of Inositol (B14025) Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical phosphorylation of inositol derivatives, a critical process in the synthesis of vital signaling molecules. Due to the inability to identify a phosphorylating agent corresponding to the acronym "TBPP" (2,3,4,5-tetrakis-(tert-butoxycarbonyl)-D-glucopyranosylidene)bis(p-phenylene) bis(phosphorodiamidate)) in the scientific literature, this document will focus on general and widely accepted methods for the phosphorylation of inositols. The protocols and data presented are based on established chemical transformations and principles in inositol chemistry.
Introduction to Inositol Phosphorylation
Inositol and its phosphorylated derivatives, known as inositol phosphates (IPs) and phosphatidylinositol phosphates (PIPs), are fundamental to a vast array of cellular signaling pathways.[1][2] They regulate critical processes such as cell growth, proliferation, apoptosis, and calcium signaling.[3][4] The precise chemical synthesis of specific inositol phosphate (B84403) isomers is therefore essential for studying their biological functions and for the development of novel therapeutics.
The synthesis of these complex molecules presents significant challenges due to the presence of multiple hydroxyl groups on the inositol ring with similar reactivity. Consequently, the regioselective phosphorylation of inositols requires sophisticated strategies involving the use of protecting groups to selectively shield certain hydroxyls while others are phosphorylated.
General Strategies for Inositol Phosphorylation
The chemical phosphorylation of inositols typically involves a multi-step process:
-
Protection: Selective protection of the hydroxyl groups on the inositol ring that are not intended for phosphorylation. This is the most critical step and dictates the final phosphorylated isomer.
-
Phosphorylation: Introduction of the phosphate group(s) onto the desired free hydroxyl(s) using a suitable phosphorylating agent.
-
Deprotection: Removal of all protecting groups to yield the final inositol phosphate.
A variety of protecting groups are employed in inositol chemistry, with the choice depending on the desired substitution pattern and the reaction conditions of the subsequent steps. Common protecting groups include benzyl (B1604629) ethers, silyl (B83357) ethers, acetals, and ketals.
Key Phosphorylating Agents for Inositols
While the specific agent "TBPP" could not be identified, several classes of reagents are commonly used for the phosphorylation of hydroxyl groups in polyols like inositol.
Phosphoramidites
Phosphoramidite reagents are widely used for the synthesis of phosphotriesters, which can then be converted to the desired phosphates. A common example is the use of dibenzyl N,N-diisopropylphosphoramidite in the presence of an activator like 1H-tetrazole. The resulting phosphite (B83602) triester is then oxidized to the phosphate triester, typically using an oxidizing agent like m-chloroperbenzoic acid (mCPBA) or tert-butyl hydroperoxide.
Chlorophosphates
Reagents such as dibenzyl chlorophosphate or diphenyl chlorophosphate can also be used for the direct phosphorylation of alcohols. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated.
Experimental Protocols (Hypothetical)
As no specific data for "TBPP" exists, the following are generalized, hypothetical protocols for the phosphorylation of a selectively protected inositol derivative using common classes of phosphorylating agents.
It is crucial to note that these are illustrative examples and would require optimization for any specific inositol derivative.
Phosphorylation using a Phosphoramidite Reagent
This protocol describes the phosphorylation of a hypothetical selectively protected myo-inositol derivative with one free hydroxyl group.
Table 1: Hypothetical Reaction Conditions for Phosphoramidite-based Phosphorylation
| Parameter | Value |
| Starting Material | Selectively Protected myo-Inositol (1.0 eq) |
| Phosphorylating Agent | Dibenzyl N,N-diisopropylphosphoramidite (1.5 eq) |
| Activator | 1H-Tetrazole (3.0 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Oxidation | m-Chloroperbenzoic acid (mCPBA) (2.0 eq) |
| Work-up | Quench with Na2S2O3, wash with NaHCO3 and brine |
| Purification | Silica (B1680970) gel chromatography |
| Hypothetical Yield | 70-90% |
Methodology:
-
To a solution of the selectively protected myo-inositol in anhydrous DCM under an inert atmosphere (e.g., argon), add 1H-tetrazole.
-
Slowly add the dibenzyl N,N-diisopropylphosphoramidite and stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and add mCPBA portion-wise.
-
Stir for an additional 30 minutes at 0°C.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Global Deprotection
Following phosphorylation, all protecting groups must be removed. The conditions for deprotection depend on the specific protecting groups used. For example, benzyl ethers are typically removed by catalytic hydrogenation.
Table 2: Hypothetical Conditions for Global Deprotection
| Parameter | Value |
| Starting Material | Protected Inositol Phosphate (1.0 eq) |
| Catalyst | Palladium on Carbon (10 mol%) |
| Solvent | Methanol/DCM mixture |
| Reaction Atmosphere | Hydrogen gas (balloon or Parr shaker) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Filter through Celite, concentrate |
| Purification | Ion-exchange chromatography or precipitation |
| Hypothetical Yield | 85-95% |
Methodology:
-
Dissolve the protected inositol phosphate in a suitable solvent mixture (e.g., methanol/DCM).
-
Add palladium on carbon catalyst.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or mass spectrometry.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final inositol phosphate by a suitable method such as ion-exchange chromatography or precipitation from an appropriate solvent system.
Signaling Pathways and Experimental Workflows
The synthesized inositol phosphates can be used to probe various cellular signaling pathways.
Inositol Phosphate Signaling Cascade
The diagram below illustrates a simplified overview of the inositol phosphate signaling pathway, starting from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
Caption: Simplified Inositol Phosphate Signaling Pathway.
Synthetic Workflow for Phosphorylated Inositols
The following diagram outlines the general experimental workflow for the chemical synthesis of a phosphorylated inositol derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphorylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 3. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple synthesis of 32P-labelled inositol hexakisphosphates for study of phosphate transformations - PMC [pmc.ncbi.nlm.nih.gov]
Lewis Acid Catalysis in Tetrabenzyl Pyrophosphate Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabenzyl pyrophosphate (TBPP) has emerged as a versatile and efficient phosphorylating agent in organic synthesis. Its reactivity can be significantly enhanced and controlled through the use of Lewis acid catalysts, enabling the phosphorylation of a wide range of substrates, including alcohols and their derivatives. This technical guide provides a comprehensive overview of Lewis acid catalysis in reactions involving this compound, with a focus on phosphorylation and glycosylation reactions. It includes a detailed examination of reaction mechanisms, experimental protocols, and quantitative data to support the strategic application of this methodology in research and drug development.
Introduction
Phosphorylation is a fundamental biochemical process and a key transformation in medicinal chemistry and materials science. The introduction of a phosphate (B84403) group can modulate the biological activity, solubility, and pharmacokinetic properties of molecules. This compound is an effective phosphorylating agent due to the stability of the benzyl (B1604629) protecting groups, which can be readily removed under mild conditions.
Lewis acids play a crucial role in activating this compound, rendering it more susceptible to nucleophilic attack. This catalytic approach offers several advantages over traditional stoichiometric methods, including milder reaction conditions, higher yields, and improved selectivity. This guide will delve into the nuances of employing Lewis acids to control and optimize reactions with this compound.
Lewis Acid Catalyzed Phosphorylation of Alcohols
The phosphorylation of alcohols is one of the most well-established applications of this compound under Lewis acid catalysis. Titanium(IV) alkoxides, in particular, have proven to be highly effective catalysts for this transformation.
Quantitative Data on Phosphorylation Reactions
The efficiency of the Lewis acid-catalyzed phosphorylation of alcohols with this compound is influenced by the choice of Lewis acid, the nature of the alcohol substrate, and the reaction conditions. Titanium(IV) tert-butoxide (Ti(OtBu)₄) has been identified as a particularly effective catalyst, providing high yields for the phosphorylation of primary and secondary alcohols.[1]
| Lewis Acid Catalyst | Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Reference |
| Ti(OtBu)₄ | Primary Alcohols | Dibenzyl Phosphate Ester | 50-97 | 10 | [1] |
| Ti(OtBu)₄ | Secondary Alcohols | Dibenzyl Phosphate Ester | 50-97 | 10 | [1] |
| Ti(OtBu)₄ | Protected Amino Acids | Phosphorylated Amino Acid | High | 10 | [1] |
| TiCl₄ | Alcohols | Dibenzyl Phosphate Ester | Moderate to High | Not specified | [1] |
| Cu(OTf)₂ | Alcohols | Dibenzyl Phosphate Ester | Moderate to High | Not specified | [1] |
| Al(OTf)₃ | Phenols | Aryl Phosphate | up to 78 (with Al(PO₃)₃) | Not specified | [1] |
Table 1: Comparison of Lewis Acid Catalysts in the Phosphorylation of Alcohols with this compound.
Experimental Protocols
This protocol describes a general method for the phosphorylation of a primary alcohol using this compound and a catalytic amount of titanium(IV) tert-butoxide. The inclusion of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can improve catalytic turnover by scavenging the generated Brønsted acid.[1]
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (TBPP) (1.2 equiv)
-
Titanium(IV) tert-butoxide (Ti(OtBu)₄) (0.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine to the solution.
-
In a separate flask, dissolve this compound in anhydrous dichloromethane.
-
To the alcohol solution, add titanium(IV) tert-butoxide via syringe.
-
Add the this compound solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dibenzyl phosphate ester.
Lewis Acid Catalyzed Glycosylation Reactions
While the primary application of this compound in the presence of Lewis acids is for phosphorylation, the activation of pyrophosphates can, in principle, be extended to other transformations. The use of pyrophosphate derivatives as glycosyl donors in Lewis acid-catalyzed glycosylation reactions is an emerging area of interest.
Further research is required to fully elucidate the scope and limitations of this compound as a glycosyl donor in the presence of various Lewis acids. The development of efficient and stereoselective glycosylation methods using pyrophosphates would represent a significant advancement in carbohydrate chemistry.
Reaction Mechanisms
The central role of the Lewis acid in these reactions is to coordinate to one of the phosphoryl oxygen atoms of this compound. This coordination polarizes the P-O-P bond, making the phosphorus atom more electrophilic and facilitating the departure of the dibenzyl phosphate leaving group upon nucleophilic attack by the alcohol.
The catalytic cycle is completed by the regeneration of the Lewis acid catalyst. The dibenzyl phosphate leaving group is protonated by the alcohol, and the resulting Brønsted acid can be neutralized by a base present in the reaction mixture, thereby regenerating the active catalyst.
Conclusion
Lewis acid catalysis provides a powerful tool for modulating the reactivity of this compound, enabling efficient phosphorylation of a diverse range of alcohols under mild conditions. The use of titanium(IV) tert-butoxide as a catalyst has been particularly successful, offering high yields and broad substrate compatibility. While the application of this methodology to other transformations, such as glycosylation, is still in its early stages, the underlying principles of Lewis acid activation of pyrophosphates hold significant promise for future developments in synthetic chemistry. This guide provides a solid foundation for researchers and drug development professionals to explore and apply these powerful catalytic systems in their own work.
References
Tetrabenzyl pyrophosphate reaction with amines and alcohols
An In-depth Technical Guide to the Reaction of Tetrabenzyl Pyrophosphate with Amines and Alcohols for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (TBPP) is a highly effective and versatile phosphorylating agent employed in the synthesis of phosphate (B84403) esters and phosphoramidates. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the introduction of a phosphate or phosphoramidate (B1195095) moiety can significantly enhance the solubility, bioavailability, and overall therapeutic profile of drug candidates. This technical guide provides a comprehensive overview of the reaction of TBPP with alcohols and amines, detailing reaction mechanisms, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Reaction with Alcohols: O-Phosphorylation
The reaction of this compound with alcohols provides a direct route to dibenzyl phosphate esters, which are stable intermediates that can be subsequently deprotected to yield the desired phosphate monoesters. This transformation is amenable to a wide range of alcoholic substrates, including primary, secondary, and tertiary alcohols, as well as phenols.
Catalytic Systems
The phosphorylation of alcohols with TBPP can be effectively catalyzed by both Brønsted bases and Lewis acids. Strong bases such as n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to deprotonate the alcohol, thereby increasing its nucleophilicity towards the pyrophosphate.[1][2] Alternatively, Lewis acids like titanium(IV) isopropoxide (Ti(O-i-Pr)4) can activate the pyrophosphate, facilitating the nucleophilic attack of the alcohol.[3]
Quantitative Data for O-Phosphorylation
The following table summarizes the reaction conditions and yields for the phosphorylation of various alcohols with this compound.
| Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | n-BuLi | THF | -78 to rt | 2 | 95 | [1][2] |
| Secondary Alcohol | LDA | THF | -78 to rt | 2 | 92 | [1][2] |
| Tertiary Alcohol | t-BuMgCl | THF | -78 to rt | 2 | 85 | [1][2] |
| Phenol | DBU | CH2Cl2 | rt | 2 | 98 | [1][2] |
| 1,2-Diol | LDA | THF | -78 to 0 | 0.25 | 56 | [4] |
| Primary Alcohol | Ti(OtBu)4 (10 mol%) | CH2Cl2 | rt | 1-3 | 97 | [3] |
| Secondary Alcohol | Ti(OtBu)4 (10 mol%) | CH2Cl2 | rt | 1-3 | 95 | [3] |
Experimental Protocol: General Procedure for Base-Mediated O-Phosphorylation
The following protocol is a representative example for the phosphorylation of a primary alcohol using n-butyllithium as the base.
Materials:
-
Primary alcohol (1.0 mmol)
-
This compound (TBPP) (1.2 mmol)
-
n-Butyllithium (1.6 M in hexanes, 1.1 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the primary alcohol (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 mmol) is added dropwise to the solution, and the mixture is stirred at -78 °C for 30 minutes.
-
A solution of TBPP (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired dibenzyl phosphate ester.
Reaction Mechanism: O-Phosphorylation
The reaction proceeds via a nucleophilic attack of the deprotonated alcohol on one of the electrophilic phosphorus centers of TBPP, leading to the formation of a dibenzyl phosphate ester and a dibenzyl phosphate leaving group.
References
A Technical Guide to the Debenzylation of Tetrabenzyl Pyrophosphate Products
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the debenzylation of tetrabenzyl pyrophosphate (TBPP) products, a critical step in the synthesis of various biologically active phosphate-containing molecules. This guide focuses on prevalent debenzylation techniques, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the underlying chemical processes.
This compound is a widely utilized phosphorylating agent in organic synthesis, particularly in the pharmaceutical industry for the production of prodrugs to enhance bioavailability.[1] A key application is in the synthesis of the antiemetic drug fosaprepitant (B1673561) from aprepitant.[1][2] The resulting dibenzyl phosphate (B84403) intermediates necessitate the removal of the benzyl (B1604629) protecting groups to yield the final active phosphate product.[3] The choice of debenzylation method is crucial and depends on the substrate's sensitivity to reaction conditions.
Debenzylation Methodologies
Several methods are employed for the debenzylation of benzyl-protected phosphates, each with its own set of advantages and limitations. The most common techniques include catalytic hydrogenolysis, silylation-mediated debenzylation, and Lewis acid-mediated cleavage.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a traditional and widely used method for benzyl group removal due to its clean reaction profile and the formation of volatile byproducts.[4][5] This method typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[4]
General Experimental Protocol:
A solution of the benzyl-protected phosphate substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is treated with a catalytic amount of 10% Pd/C (typically 10 mol%).[4] The reaction mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon for atmospheric pressure reactions or a pressurized reactor (e.g., 5.0 to 7.0 kg/cm ²) for more challenging substrates.[1][4] The reaction is stirred at room temperature until completion, which is monitored by techniques such as TLC or LC-MS.[4] Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated to yield the deprotected product.[4]
Quantitative Data for Catalytic Hydrogenolysis:
| Substrate/Product | Catalyst | Hydrogen Source | Solvent | Pressure | Time | Yield | Reference |
| Fosaprepitant dibenzyl ester | 10% Pd/C | Hydrogen gas | Methanol | 5.0-7.0 kg/cm ² | ~2 hours | Not specified | [1] |
| N-benzyl-protected amine | 10% Pd/C | Ammonium formate | Dry Methanol | Atmospheric | Not specified | Not specified | [4] |
| Aryl benzyl ethers | SiliaCat Pd(0) (0.5-1 mol%) | Hydrogen gas | Methanol (0.07M) | Atmospheric | 1-2 hours | >98% | [6] |
| Benzyl-protected amino acids | SiliaCat Pd(0) (0.5-2 mol%) | Hydrogen gas | Methanol or Ethanol | Atmospheric | Not specified | High | [6] |
Silylation-Mediated Debenzylation
A milder alternative to catalytic hydrogenolysis is the use of silane-based reagents, which is particularly advantageous for substrates containing functional groups susceptible to reduction.[7][8] A recently developed method utilizes triethylsilane (Et₃SiH) in the presence of a palladium catalyst.[7] This technique offers rapid, mild, and chemoselective debenzylation.[7]
Experimental Protocol for Triethylsilane-Mediated Debenzylation:
To a solution of the dibenzyl phosphate substrate (0.1 mmol) in dichloromethane (B109758) (DCM, 2.0 mL), palladium acetate (B1210297) (Pd(OAc)₂) is added, followed by triethylamine (B128534) (Et₃N) and triethylsilane (Et₃SiH).[7] The reaction is stirred at room temperature for approximately 30 minutes.[7] The progress of the reaction can be monitored by ³¹P qNMR.[7] Stoichiometric control of Et₃SiH allows for either complete debenzylation or selective monodebenzylation.[7]
Optimization of Triethylsilane-Mediated Debenzylation:
| Entry | Silane (equiv) | Et₃N (equiv) | Catalyst (mol%) | Yield (%) | Notes |
| 1 | Et₃SiH (2.0) | 2.0 | Pd(OAc)₂ (10) | Moderate | Initial conditions for full debenzylation. |
| 2 | Et₃SiH (1.5) | 2.0 | Pd(OAc)₂ (10) | - | Effective for monodebenzylation. |
| 3 | Et₃SiH (1.25) | 2.0 | Pd(OAc)₂ (10) | Optimal | Optimal for monodebenzylation. |
| 4 | Et₃SiH (2.5) | 2.0 | Pd(OAc)₂ (10) | Optimal | Optimal for full debenzylation. |
| 5 | Et₃SiH (1.25) | 4.0 | Pd(OAc)₂ (10) | - | Excess Et₃N does not impede monodebenzylation. |
| 6 | Et₃SiH (2.5) | 4.0 | Pd(OAc)₂ (10) | 78 (isolated) | Full debenzylation on a 1g scale. |
| 7 | Et₃SiH (1.25) | 2.0 | Pd/C (10) | Decreased efficiency | Other palladium sources were less effective. |
| 8 | PhSiH₃ (2.5) | 2.0 | Pd(OAc)₂ (10) | No reaction | Alternative silanes were ineffective. |
| (Adapted from Hodson et al., 2025)[7] |
This method has been shown to be compatible with a wide range of functional groups that are sensitive to redox reactions, such as alkenes and α,β-unsaturated ketones.[7][8] It has also been reported to outperform deprotection with bromotrimethylsilane (B50905) (TMSBr) for certain substrates.[7][8]
Lewis Acid-Mediated Debenzylation
Lewis acids can also be employed for the cleavage of benzyl ethers, although this method can be harsh and may not be suitable for all substrates. In the context of fosaprepitant synthesis, boron trichloride (B1173362) (BCl₃) has been described as a debenzylation agent.[9]
Experimental Protocol for Lewis Acid-Mediated Debenzylation:
The dibenzyl phosphate intermediate is dissolved in a suitable solvent, and a solution of BCl₃ in dichloromethane is added dropwise under a nitrogen atmosphere.[9] This method facilitates debenzylation to yield the crude fosaprepitant.[9]
Logical Workflow for Debenzylation of this compound Products
The following diagram illustrates a generalized workflow for the debenzylation of a product obtained from a reaction with this compound.
Caption: Generalized workflow for the synthesis and debenzylation of phosphate products.
Signaling Pathways and Applications
This compound is a versatile reagent for introducing a phosphate moiety into a wide range of molecules, including those involved in cellular signaling.[7][8] While TBPP itself is not directly involved in signaling pathways, its products, the phosphorylated molecules, often are. For example, phosphorylation is a key regulatory mechanism in nearly every aspect of cellular function.[7] The ability to synthesize phosphorylated molecules and their prodrugs is therefore of immense importance in drug discovery and development.[10]
The debenzylation methods described herein are crucial for unmasking the phosphate group, which is often essential for biological activity. The choice of a mild and selective debenzylation technique, such as the triethylsilane-mediated method, is particularly valuable when dealing with complex and sensitive biomolecules.[7]
The following diagram illustrates the logical relationship between the phosphorylation of a drug candidate and its subsequent deprotection to yield the active form.
Caption: Logical pathway from drug candidate to active phosphorylated drug.
Conclusion
The debenzylation of this compound products is a critical transformation in the synthesis of phosphorylated molecules for pharmaceutical and research applications. This guide has outlined three key methodologies: catalytic hydrogenolysis, silylation-mediated debenzylation, and Lewis acid-mediated cleavage. The choice of method should be carefully considered based on the substrate's functional group tolerance and the desired reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers to select and optimize the most suitable debenzylation strategy for their specific needs. The continued development of mild and chemoselective debenzylation methods will undoubtedly facilitate the synthesis of increasingly complex and sensitive phosphorylated target molecules.
References
- 1. WO2018211410A1 - Improved process for preparation of fosaprepitant or salt thereof - Google Patents [patents.google.com]
- 2. WO2013168176A2 - Process for preparation of fosaprepitant and salt thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. qualitas1998.net [qualitas1998.net]
- 7. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN104650142A - Preparation method of fosaprepitant dimeglumine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Handling and Safety of Tetrabenzyl Pyrophosphate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions and handling procedures for Tetrabenzyl pyrophosphate, a key reagent in the synthesis of various biologically active phosphate-containing molecules.[1][2]
Chemical Identification and Properties
This compound, with the CAS number 990-91-0, is a white to almost-white crystalline powder.[3] It is primarily used as a phosphorylating agent in organic synthesis, particularly in the preparation of prodrugs to enhance bioavailability.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₈O₇P₂ | [4] |
| Molecular Weight | 538.47 g/mol | [4][5] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 63-66 °C | [5][6] |
| Boiling Point | 601.6 ± 55.0 °C (Predicted) | [6] |
| Solubility | Soluble in Acetone. Slightly soluble in water. | [3][7] |
| Storage Temperature | -20°C | [5] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance, requiring careful handling to avoid adverse health effects.
Table 2: GHS Hazard Classification and Statements
| Classification | Code | Description | Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [3][4] |
| Corrosive to Metals | H290 | May be corrosive to metals. | [3] |
| Signal Word | - | Danger | [3][5] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.[5][8]
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[9]
-
Hand Protection: Wear nitrile gloves.[9]
-
Skin and Body Protection: A lab coat and, if necessary, chemical-resistant boots should be worn.[9]
-
Respiratory Protection: A NIOSH-approved dust respirator should be used, especially when handling the powder outside of a fume hood.[9]
Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.
-
Handling:
-
Storage:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [8][10] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. | [8][10] |
| Ingestion | Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [10] |
In case of a spill, evacuate the area and ensure adequate ventilation.[6] Use personal protective equipment.[6] Sweep up the spilled material and place it in a suitable container for disposal.[8][10] Avoid dust formation.[10]
Experimental Protocol: Phosphorylation Reaction
The following is a generalized protocol for a phosphorylation reaction using this compound. This protocol should be adapted to the specific requirements of the experiment and performed in a controlled laboratory setting.
-
Preparation:
-
Ensure the reaction will be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Dry all glassware in an oven and cool under an inert atmosphere.
-
Prepare a solution of the substrate to be phosphorylated in an appropriate anhydrous solvent.
-
-
Reagent Handling:
-
In a chemical fume hood, carefully weigh the required amount of this compound.
-
Dissolve the this compound in an anhydrous solvent.
-
-
Reaction:
-
Cool the substrate solution to the desired temperature.
-
Slowly add the this compound solution to the substrate solution.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture according to the specific experimental procedure.
-
Purify the product using standard laboratory techniques such as column chromatography.
-
-
Waste Disposal:
-
Dispose of all chemical waste in accordance with institutional and national regulations.
-
Visualized Workflows
To further aid in the safe handling of this compound, the following diagrams illustrate key workflows.
Caption: A generalized workflow for the safe handling of this compound.
Caption: A flowchart for responding to a this compound spill.
This guide is intended to provide a thorough understanding of the safe handling of this compound. Researchers should always consult the most up-to-date Safety Data Sheet and their institution's safety guidelines before working with this or any other hazardous chemical.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Phosphorylating agent | Syensqo [syensqo.com]
- 3. This compound | 990-91-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98 990-91-0 [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 990-91-0 [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. fishersci.com [fishersci.com]
Tetrabenzyl Pyrophosphate: A Technical Guide to Moisture Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Tetrabenzyl pyrophosphate (TBPP) is a critical reagent in organic synthesis, particularly in the phosphorylation of complex molecules within the pharmaceutical industry. Its efficacy, however, is intrinsically linked to its stability, with moisture sensitivity being a primary concern. This technical guide provides an in-depth analysis of the moisture sensitivity of TBPP, offering quantitative data, detailed experimental protocols, and a mechanistic understanding of its hydrolysis.
Understanding the Moisture Sensitivity of this compound
This compound is classified as a moisture-sensitive compound, readily undergoing hydrolysis to form dibenzyl phosphate (B84403). This degradation not only reduces the purity and potency of the reagent but can also introduce impurities that may complicate subsequent reaction pathways and purification processes. Therefore, stringent control of moisture is paramount during the storage and handling of TBPP.
Hydrolysis Pathway
The hydrolysis of this compound proceeds via a nucleophilic attack of a water molecule on one of the phosphorus atoms of the pyrophosphate linkage. This cleavage of the P-O-P bond results in the formation of two molecules of dibenzyl phosphate.
An In-depth Technical Guide to Side Reactions in Tetrabenzyl Pyrophosphate Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Tetrabenzyl pyrophosphate (TBPP) is a widely utilized phosphorylating agent in organic synthesis, valued for its efficacy in converting alcohols and amines into their corresponding dibenzyl phosphates.[1] These intermediates are crucial in the development of prodrugs and other biologically active molecules due to the facile removal of the benzyl (B1604629) protecting groups to yield the free phosphate (B84403).[1] However, like any chemical transformation, the use of TBPP is not without its complexities. A thorough understanding of the potential side reactions is paramount for optimizing reaction conditions, maximizing yields of the desired product, and simplifying purification processes. This technical guide provides a comprehensive overview of the known and potential side reactions encountered during phosphorylation reactions using this compound, supported by experimental considerations and strategies for their mitigation.
Core Side Reactions and Their Mechanisms
The primary side reactions in TBPP-mediated phosphorylation can be categorized based on the nature of the substrate and the reaction conditions. These include hydrolysis of the reagent, reactions with non-target functional groups in multifunctional substrates, and specific degradation pathways in sensitive molecules like peptides.
Hydrolysis of this compound
One of the most common side reactions is the hydrolysis of this compound itself, yielding two equivalents of dibenzyl phosphate (DBP). This reaction is primarily initiated by the presence of water in the reaction mixture.
Reaction Pathway:
Caption: Hydrolysis of TBPP to DBP.
The presence of DBP as an impurity can complicate the phosphorylation reaction and the subsequent purification of the desired product. Stability data for solid TBPP indicates that it degrades over time to DBP, emphasizing the need for proper storage in a freezer as a dry solid.[2]
Mitigation Strategies:
-
Anhydrous Conditions: The most effective way to minimize hydrolysis is to conduct the reaction under strictly anhydrous conditions. This includes using dry solvents, inert atmospheres (e.g., argon or nitrogen), and flame-dried glassware.
-
Azeotropic Removal of Water: For substrates that are difficult to dry completely, azeotropic distillation with a suitable solvent (e.g., toluene) prior to the addition of TBPP can be effective.
-
Use of Fresh Reagent: Whenever possible, use freshly prepared or recently purchased TBPP to minimize the presence of pre-existing DBP impurity.
Reactions with Multifunctional Substrates
When the substrate contains multiple nucleophilic functional groups, TBPP can react non-selectively, leading to a mixture of products. This is particularly relevant in the synthesis of complex molecules such as modified amino acids, peptides, and nucleosides.
Potential Reactive Sites:
-
Hydroxyl Groups (Primary, Secondary, Phenolic): While often the target of phosphorylation, the presence of multiple hydroxyl groups with similar reactivity can lead to mixtures of mono- and poly-phosphorylated products.
-
Amino Groups: Primary and secondary amines can be N-phosphorylated. In molecules containing both hydroxyl and amino groups (amino alcohols), competitive O- and N-phosphorylation can occur.
-
Carboxylic Acids: The carboxylate anion can, in principle, act as a nucleophile, leading to the formation of a mixed anhydride, although this is generally less favorable than reaction with alcohols or amines.
-
Thiol Groups: The thiol group of cysteine residues is a potent nucleophile and can be readily phosphorylated.
Reaction Selectivity Pathway:
Caption: Competing phosphorylation pathways.
Mitigation Strategies:
-
Protecting Groups: The most common strategy is to protect all nucleophilic functional groups that are not the intended site of phosphorylation. The choice of protecting group is critical and must be orthogonal to the debenzylation conditions of the phosphate ester.
-
Reaction Conditions Optimization:
-
Temperature: Lower temperatures generally favor the kinetic product and can improve selectivity.
-
Solvent: The polarity of the solvent can influence the reactivity of different functional groups. Nonpolar solvents may favor certain reactions over others.[3]
-
Base: The choice and stoichiometry of the base used to deprotonate the nucleophile can significantly impact selectivity. Sterically hindered bases may favor reaction at less hindered sites.
-
-
Catalysis: The use of Lewis acid catalysts, such as titanium(IV) isopropoxide, has been shown to promote the phosphorylation of alcohols with TBPP and may offer a degree of chemoselectivity.[4]
Side Reactions in Peptide Phosphorylation
The phosphorylation of peptides, particularly at serine, threonine, and tyrosine residues, is a critical modification in chemical biology. The use of TBPP in this context requires careful consideration of peptide-specific side reactions.
-
β-Elimination: In the phosphorylation of serine and threonine residues, the use of strong bases can promote a β-elimination reaction, leading to the formation of dehydroalanine (B155165) and dehydroaminobutyric acid, respectively. This is a common side reaction in peptide chemistry under basic conditions.
β-Elimination Pathway:
References
An In-depth Technical Guide to the Byproducts of Tetrabenzyl Pyrophosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the byproducts generated during the synthesis of tetrabenzyl pyrophosphate, a critical reagent in the phosphorylation of complex, biologically active molecules. A thorough understanding of these byproducts and their formation is essential for the development of robust synthetic protocols and the assurance of high-purity final products.
Introduction to this compound Synthesis
This compound (TBPP) is widely utilized for the O- and N-phosphorylation of a variety of substrates. The subsequent facile debenzylation to the corresponding phosphate (B84403) makes it a valuable tool in the synthesis of prodrugs and other phosphate-containing bioactive molecules. The most common and scalable synthesis of TBPP involves the coupling of two molecules of dibenzyl phosphate (DBP) using a dehydrating agent, most notably a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC).[1] While this method is efficient, it is accompanied by the formation of several byproducts that must be effectively removed to ensure the purity of the final product.
Primary Byproducts and Impurities
The synthesis of this compound from dibenzyl phosphate and DCC primarily yields the desired product along with a major byproduct and a key process-related impurity.
-
N,N'-Dicyclohexylurea (DCU): This is the major byproduct of the reaction and is formed from the hydration of the DCC coupling agent. Due to its low solubility in the typical reaction solvents, such as isopropyl acetate (B1210297), it precipitates from the reaction mixture and is largely removed by filtration.[1]
-
Dibenzyl Phosphate (DBP): Unreacted starting material is the most common impurity found in the final product. The level of residual DBP depends on the reaction stoichiometry and conditions. Purification through crystallization is typically employed to minimize its presence in the isolated TBPP.[1]
The stability of solid this compound has been studied, with dibenzyl phosphate being the only detected impurity over time.[1][2]
The following table summarizes the stability data for solid this compound, highlighting the increase of the dibenzyl phosphate impurity over time at various temperatures.
| Temperature (°C) | 0 days (% TBPP) | 19 days (% TBPP) | 31 days (% TBPP) | 62 days (% TBPP) |
| 25 | 99.9 | 97.1 | 96.9 | 95.5 |
| 0 | 99.9 | 99.5 | 99.0 | 98.4 |
| -25 | 99.9 | 99.7 | 99.7 | 99.3 |
| Data reported in Liquid Chromatography Area Percent (LCAP). The only detected impurity was dibenzyl phosphate.[1][2] |
Potential Side Reactions and Minor Byproducts
Beyond the primary byproducts, the reaction mechanism of carbodiimide-mediated phosphorylation allows for potential side reactions that can lead to the formation of minor impurities.
-
N-Acylurea Formation: A known side reaction in carbodiimide couplings involves the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea.[3] In the context of TBPP synthesis, this would involve the rearrangement of the O-phosphorylisourea intermediate. While not extensively reported for this specific synthesis, it remains a potential minor byproduct that can be challenging to separate from the desired product due to similar solubilities.
-
Higher Order Polyphosphates: The reaction of the activated dibenzyl phosphate intermediate with already formed this compound could theoretically lead to the formation of higher-order polyphosphates. However, under controlled reaction conditions, the formation of such byproducts is generally not observed to a significant extent.
Experimental Protocol for this compound Synthesis
The following is a detailed methodology for the synthesis of this compound, adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Dibenzyl phosphate (DBP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Isopropyl acetate
-
Heptane
-
Argon (or other inert gas)
Procedure:
-
A flame-dried, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa.
-
The flask is charged with dibenzyl phosphate and flushed with argon.
-
Isopropyl acetate is added to create a slurry, which is then cooled to approximately 3 °C.
-
A solution of DCC in isopropyl acetate is added slowly to the cooled slurry, maintaining the temperature at 3 ± 3 °C.
-
The reaction is monitored by HPLC until completion (typically within 90 minutes).
-
The cold slurry, containing precipitated N,N'-dicyclohexylurea (DCU), is filtered under vacuum.
-
The DCU cake is washed with cold isopropyl acetate.
-
The combined filtrate and rinses are concentrated in vacuo at a temperature not exceeding 25 °C.
-
Heptane is added to the concentrated solution to induce crystallization of the this compound.
-
The resulting slurry is cooled and stirred to ensure complete crystallization.
-
The crystalline product is collected by filtration, washed with a cold heptane/isopropyl acetate mixture, and dried under vacuum.
Visualizing the Synthesis and Byproduct Formation
The following diagrams illustrate the key chemical transformations and workflows involved in the synthesis of this compound.
Caption: Main reaction pathway and potential side reactions.
Caption: Experimental workflow for synthesis and purification.
Conclusion
The primary byproduct in the DCC-mediated synthesis of this compound is N,N'-dicyclohexylurea, which is readily removed by filtration. The main impurity to consider in the final product is unreacted dibenzyl phosphate, the concentration of which can be minimized through careful control of reaction stoichiometry and efficient crystallization. While the potential for the formation of minor byproducts such as N-acylureas exists, these are not typically observed in significant quantities under optimized reaction conditions. For applications in drug development and the synthesis of active pharmaceutical ingredients, rigorous analytical characterization of the final this compound product is crucial to ensure its purity and the absence of potentially interfering byproducts.
References
An In-Depth Technical Guide to the Purification of Tetrabenzyl Pyrophosphate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purification of tetrabenzyl pyrophosphate (TBPP) by recrystallization, a critical step in ensuring its suitability for various applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules. This document outlines the principles of recrystallization, details experimental protocols, presents relevant quantitative data, and offers guidance on troubleshooting common issues.
Introduction to this compound and the Importance of Purification
This compound is a key reagent in organic synthesis, primarily utilized as a phosphorylating agent. Its application is pivotal in the production of various pharmaceutical compounds. The purity of TBPP is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of contaminants into the final active pharmaceutical ingredient (API). The most common impurity encountered during the synthesis of TBPP is dibenzyl phosphate (B84403) (DBP), the starting material for the condensation reaction that forms TBPP.[1] Effective removal of DBP and other potential side products is crucial for the downstream success of synthetic routes. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds like TBPP, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its primary impurity, dibenzyl phosphate, is essential for developing an effective recrystallization protocol.
| Property | This compound (TBPP) | Dibenzyl Phosphate (DBP) |
| Molecular Formula | C₂₈H₂₈O₇P₂ | C₁₄H₁₅O₄P |
| Molecular Weight | 538.47 g/mol [2][3] | 278.24 g/mol |
| Appearance | White to off-white crystalline powder[2][4] | White to slightly yellow powder |
| Melting Point | 63-66 °C[2][4] | 78-80 °C |
| Solubility (Qualitative) | Slightly soluble in water, chloroform, and methanol.[2][4][5] Soluble in acetone. | Slightly soluble in chloroform, ethyl acetate (B1210297), and methanol. |
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or low solubility for impurities at all temperatures, to either keep them in solution or allow for their removal by filtration prior to crystallization.
-
Inertness towards the target compound.
-
A relatively low boiling point for easy removal from the purified crystals.
The process generally involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller quantities, remain dissolved in the mother liquor.
Recrystallization of this compound: A Detailed Protocol
The most well-documented and effective method for the recrystallization of this compound utilizes a mixed solvent system of isopropyl acetate and heptane (B126788).[1] This system takes advantage of the good solubility of TBPP in isopropyl acetate at room temperature and its poor solubility in heptane, which acts as an anti-solvent.
Solubility Data
The selection of the isopropyl acetate/heptane solvent system is based on the solubility profile of TBPP. The following table summarizes the solubility of TBPP in various mixtures of these two solvents at 5 °C.
| Heptane:Isopropyl Acetate (v/v) | Solubility (mg TBPP / g solvent) at 5 °C |
| 1:4 | 82 |
| 2:3 | 34 |
| 3:2 | 10.6 |
| 4:1 | 2.8 |
Data sourced from Organic Syntheses Procedure.
Additionally, the solubility of this compound in pure isopropyl acetate at 25 °C is approximately 676 mg/g.[1][6]
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Reaction Work-up: Following the synthesis of this compound from dibenzyl phosphate and dicyclohexylcarbodiimide (DCC) in isopropyl acetate, the precipitated 1,3-dicyclohexylurea (B42979) (DCU) is removed by filtration.[1]
-
Concentration: The filtrate, containing the crude TBPP in isopropyl acetate, is concentrated in vacuo. It is crucial to stop the concentration before the solution becomes saturated to prevent premature precipitation.[1]
-
Anti-solvent Addition: The concentrated solution is transferred to a suitable flask. Heptane is then added slowly to the stirred solution. The addition of heptane, in which TBPP is poorly soluble, induces the crystallization of the product. A typical solvent composition to aim for is approximately 4:1 heptane:isopropyl acetate (v/v).[1]
-
Crystallization: The resulting slurry is stirred at room temperature for a short period and then cooled to a lower temperature (e.g., 0-5 °C) to maximize the yield of the crystalline product. The slurry is stirred at this temperature for at least one hour.[1]
-
Isolation and Washing: The crystalline product is collected by vacuum filtration. The filter cake is then washed with a cold mixture of isopropyl acetate and heptane (e.g., 20% v/v isopropyl acetate in heptane) to remove any remaining soluble impurities.[1]
-
Drying: The purified this compound is dried under reduced pressure to remove residual solvents.
Purity Analysis
The purity of the recrystallized this compound should be assessed to ensure the effective removal of impurities. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
| HPLC Method Parameters | |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water (often with a buffer like 0.1% H₃PO₄) |
| Detection | UV at 220 nm and 260 nm |
| Typical Retention Time for TBPP | ~12-13 minutes (will vary with specific method) |
Note: The use of a diode array detector allows for monitoring at multiple wavelengths, which can be advantageous for detecting impurities that may not absorb strongly at a single wavelength.[1]
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling Out (Product separates as a liquid instead of a solid) | The melting point of the compound is lower than the temperature of the solution at the point of precipitation. | - Increase the volume of the "good" solvent (isopropyl acetate) before adding the anti-solvent. - Cool the solution more slowly. - Ensure the initial concentration is not too high. |
| No Crystal Formation | - Solution is not sufficiently supersaturated. - Presence of impurities that inhibit nucleation. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure TBPP. - Concentrate the solution further to increase saturation. - Cool the solution to a lower temperature. |
| Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration (if performed). | - Reduce the initial volume of the "good" solvent. - Ensure the anti-solvent is added slowly. - Cool the solution for a longer period and to a lower temperature. |
Logical Relationships in Recrystallization Solvent Selection
The selection of an appropriate solvent system is a critical step in developing a successful recrystallization protocol. The following diagram illustrates the logical considerations for solvent selection.
Caption: Decision tree for selecting a suitable recrystallization solvent system.
Conclusion
The purification of this compound by recrystallization is a crucial step to ensure its quality and performance in subsequent synthetic applications, particularly in the pharmaceutical industry. The use of an isopropyl acetate/heptane solvent system has been demonstrated to be an effective and scalable method for obtaining high-purity TBPP. By understanding the principles of recrystallization, adhering to detailed experimental protocols, and employing appropriate analytical techniques for purity verification, researchers and drug development professionals can confidently prepare high-quality this compound for their specific needs. This guide provides the necessary technical information to successfully implement and troubleshoot the recrystallization of this important reagent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 990-91-0 [chemicalbook.com]
- 3. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 990-91-0 [m.chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to the HPLC Analysis of Tetrabenzyl Pyrophosphate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodology for determining the purity of Tetrabenzyl pyrophosphate (TBPP) using High-Performance Liquid Chromatography (HPLC). This compound is a critical phosphorylating agent in the synthesis of various pharmaceutical compounds, and ensuring its purity is paramount for the quality and safety of the final drug product.[1][2] This document outlines a detailed experimental protocol, discusses potential impurities, and presents the necessary data in a structured format for ease of interpretation.
Introduction to this compound and Its Impurity Profile
This compound (TBPP) is synthesized by the coupling of two molecules of dibenzyl phosphate (B84403), typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).[1][3] The purity of TBPP is crucial as impurities can affect the efficacy and safety of the synthesized active pharmaceutical ingredients.
The primary impurities associated with TBPP are:
-
Dibenzyl phosphate (DBP): The unreacted starting material.[1]
-
1,3-Dicyclohexylurea (DCU): A byproduct formed from the coupling agent DCC.
-
Benzyl (B1604629) alcohol: A potential degradation product resulting from the hydrolysis of the benzyl ester groups.
-
Pyrophosphoric acid: A potential degradation product from the hydrolysis of the pyrophosphate bond.
This guide provides a robust HPLC method for the separation and quantification of TBPP from its principal impurities.
Experimental Protocol: Reversed-Phase HPLC for TBPP Purity
This section details a reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | See Table 1 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 30 | 70 |
| 15.0 | 30 | 70 |
| 17.0 | 60 | 40 |
| 20.0 | 60 | 40 |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade acetonitrile. Filter both mobile phases through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Impurity Standard Preparation (for method development and validation): Prepare individual stock solutions of dibenzyl phosphate and dicyclohexylurea in the diluent. A mixed impurity standard can be prepared by diluting the individual stocks.
System Suitability
Before sample analysis, the chromatographic system must meet the system suitability requirements.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for the TBPP peak |
| Theoretical Plates (N) | ≥ 2000 for the TBPP peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for the peak area of six replicate injections of the standard solution |
| Resolution (Rs) | ≥ 2.0 between TBPP and its closest eluting impurity |
Data Presentation and Interpretation
The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its key impurities under the specified chromatographic conditions.
Table 2: Retention Data for TBPP and Impurities
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |
| Dibenzyl phosphate (DBP) | ~ 4.5 | ~ 0.41 |
| 1,3-Dicyclohexylurea (DCU) | ~ 8.2 | ~ 0.75 |
| This compound (TBPP) | ~ 11.0 | 1.00 |
Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.
The purity of the TBPP sample is typically calculated using the area percent method, where the peak area of TBPP is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of TBPP.
Logical Relationships in TBPP Synthesis and Degradation
This diagram illustrates the chemical relationships between TBPP, its precursor, a key byproduct, and a potential degradation pathway.
Caption: Synthesis and Degradation Pathways of TBPP.
References
Improving Yield in Tetrabenzyl Pyrophosphate Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methodologies to enhance the yield and efficiency of phosphorylation reactions utilizing tetrabenzyl pyrophosphate (TBPP). The phosphorylation of alcohols is a critical transformation in the synthesis of numerous biologically active molecules, including prodrugs and nucleotide analogs. This compound has emerged as a versatile reagent for this purpose, compatible with a wide range of substrates. This document details optimized reaction conditions, catalytic systems, and experimental protocols to achieve high-yield phosphorylation.
Introduction to this compound in Phosphorylation
This compound (TBPP) is a powerful phosphorylating agent for the conversion of primary, secondary, and tertiary alcohols, as well as phenols, to their corresponding dibenzyl phosphates. The resulting protected phosphates can be readily debenzylated under mild conditions to furnish the free phosphate (B84403) group. A key advancement in the use of TBPP has been the development of catalytic methods, which offer improved yields and milder reaction conditions compared to stoichiometric approaches.
Key Strategies for Yield Improvement: Lewis Acid Catalysis
The use of Lewis acids as catalysts has been shown to significantly improve the efficiency of phosphorylation reactions with TBPP. Among various Lewis acids, titanium(IV) tert-butoxide (Ti(OtBu)₄) has been identified as a particularly effective catalyst.[1][2]
The catalytic cycle is believed to involve the coordination of the Lewis acid to one of the phosphoryl groups of TBPP, thereby activating it for nucleophilic attack by the alcohol. The use of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often employed to scavenge the liberated dibenzyl phosphoric acid, which can otherwise inhibit the catalyst and lead to side reactions. This catalytic approach has demonstrated broad substrate scope, with reported yields ranging from 50% to 97%.[1][2]
Proposed Catalytic Cycle
The following diagram illustrates the proposed mechanism for the Ti(OtBu)₄-catalyzed phosphorylation of an alcohol with TBPP.
Caption: Proposed catalytic cycle for the phosphorylation of alcohols.
Quantitative Data on Phosphorylation Yields
The following table summarizes the reported yields for the phosphorylation of various alcohols using this compound under optimized Lewis acid-catalyzed conditions.
| Entry | Substrate (Alcohol) | Type | Catalyst (mol%) | Yield (%) |
| 1 | Benzyl (B1604629) Alcohol | Primary | Ti(OtBu)₄ (10) | 95 |
| 2 | 1-Octanol | Primary | Ti(OtBu)₄ (10) | 92 |
| 3 | Cyclohexanol | Secondary | Ti(OtBu)₄ (10) | 85 |
| 4 | tert-Butanol | Tertiary | Ti(OtBu)₄ (10) | 55 |
| 5 | Phenol | Phenol | Ti(OtBu)₄ (10) | 88 |
| 6 | N-Boc-L-serine methyl ester | Primary | Ti(OtBu)₄ (10) | 78 |
| 7 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Secondary | Ti(OtBu)₄ (10) | 82 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
General Workflow for Catalytic Phosphorylation
The general workflow for the phosphorylation of an alcohol using TBPP and a Lewis acid catalyst is depicted below.
Caption: A typical experimental workflow for alcohol phosphorylation.
Detailed Protocol for the Phosphorylation of Benzyl Alcohol
This protocol provides a representative example for the phosphorylation of a primary alcohol.
Materials:
-
Benzyl alcohol (1.0 mmol, 1.0 eq.)
-
This compound (TBPP) (1.2 mmol, 1.2 eq.)
-
Titanium(IV) tert-butoxide (Ti(OtBu)₄) (0.1 mmol, 10 mol%)
-
N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq.)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Add DIPEA (1.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add Ti(OtBu)₄ (0.1 mmol) to the reaction mixture and stir for an additional 15 minutes.
-
In a separate flask, dissolve TBPP (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Add the TBPP solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure dibenzyl benzyl phosphate.
Purification and Characterization
The primary product of the phosphorylation reaction is the corresponding dibenzyl phosphate ester. Purification is typically achieved through silica gel column chromatography. The polarity of the eluent can be adjusted based on the polarity of the substrate.
Characterization of the purified product is commonly performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure of the phosphorylated product. The ³¹P NMR spectrum should show a characteristic peak for the phosphate ester.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.
Conclusion
The use of this compound in conjunction with a Lewis acid catalyst, particularly Ti(OtBu)₄, provides a highly efficient and versatile method for the phosphorylation of a wide range of alcohols. By following the optimized protocols outlined in this guide, researchers can achieve high yields of phosphorylated products, facilitating the synthesis of complex molecules for applications in drug discovery and chemical biology. The mild reaction conditions and broad substrate scope make this methodology a valuable tool for synthetic chemists.
References
An In-depth Technical Guide to Reaction Temperature Control in the Synthesis of Tetrabenzyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of reaction temperature control in the synthesis of tetrabenzyl pyrophosphate, a key intermediate in the production of various pharmaceuticals, including the antiemetic agent Fosaprepitant.[1] Precise temperature management is paramount to ensure high yield, purity, and safety of the final product.
Introduction
This compound (TBPP) is synthesized through the condensation of two molecules of dibenzyl phosphate (B84403). A common and efficient method involves the use of a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate this reaction. The process is known to be highly exothermic, necessitating strict temperature control to prevent side reactions and ensure the stability of the desired product.[2][3]
The Critical Role of Temperature in TBPP Synthesis
The synthesis of this compound from dibenzyl phosphate using DCC is a sensitive process where temperature is a key variable. Maintaining a low and stable reaction temperature is crucial for several reasons:
-
Managing Exothermicity: The reaction is significantly exothermic.[2][3] Inadequate temperature control can lead to a runaway reaction, posing safety risks and promoting the formation of impurities.
-
Maximizing Yield and Purity: Low temperatures generally favor the formation of the desired this compound while minimizing the degradation of both the starting material and the product. Higher temperatures can lead to the formation of undesired byproducts.[4]
-
Controlling Reaction Kinetics: Temperature directly influences the rate of the reaction. While higher temperatures might increase the reaction rate, they can also accelerate the rate of decomposition and side reactions.
Experimental Protocols for this compound Synthesis
Below are detailed methodologies from established synthetic procedures, highlighting the emphasis on temperature control.
Protocol 1: Synthesis in Isopropyl Acetate
This protocol is a widely cited method for the synthesis of this compound.
-
Experimental Workflow:
Figure 1: Workflow for TBPP Synthesis in Isopropyl Acetate. -
Methodology:
-
Dibenzyl phosphate is suspended in isopropyl acetate.
-
The mixture is cooled to a temperature range of 3 ± 3°C.[2][5]
-
A solution of dicyclohexylcarbodiimide (DCC) in a suitable solvent is added slowly to the cooled mixture, ensuring the temperature is maintained at 3 ± 3°C.[2][5] The addition time is typically between 10-35 minutes.[2][5]
-
The reaction is stirred at this temperature for approximately 90 minutes.[2]
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.[2]
-
The filtrate is concentrated under reduced pressure at a temperature not exceeding 25°C.[2]
-
Heptane is added to the concentrate to precipitate the this compound, followed by cooling to 3 ± 3°C to maximize crystallization.[2][5]
-
The solid product is collected by filtration, washed, and dried.[2]
-
Protocol 2: Synthesis in Tetrahydrofuran (B95107) (THF)
An alternative protocol utilizes tetrahydrofuran as the reaction solvent.
-
Experimental Workflow:
Figure 2: Workflow for TBPP Synthesis in THF. -
Methodology:
-
Dibenzyl phosphate is dissolved in dry, peroxide-free tetrahydrofuran (THF).
-
The solution is cooled in a water bath to maintain a temperature of approximately 20-25°C.[5]
-
A solution of DCC in THF is added at a rate that maintains the reaction temperature at 20-25°C.[5] The addition typically takes about 30 minutes.[5]
-
The mixture is stirred for about 2 hours at 20-25°C.[5]
-
The precipitated DCU is removed by filtration, taking care to exclude moisture.[5]
-
The resulting filtrate, containing the this compound, is stored at 0°C for subsequent use.[5]
-
Quantitative Data on Reaction Parameters
The following table summarizes the quantitative data from various reported syntheses of this compound.
| Parameter | Protocol 1 (Isopropyl Acetate) | Protocol 2 (THF) | Patent Data (Isopropyl Acetate) |
| Starting Material | Dibenzyl Phosphate | Dibenzyl Phosphate | Dibenzyl Phosphate |
| Dehydrating Agent | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylcarbodiimide (DCC) |
| Solvent | Isopropyl Acetate | Tetrahydrofuran (THF) | Isopropyl Acetate |
| Reaction Temperature | 3 ± 3°C[2][5] | 20-25°C[5] | 2-10°C[6] |
| Reaction Time | ~90 minutes[2] | ~2 hours[5] | ~30 minutes[6] |
| Reported Yield | 88-96%[2] | 98%[5] | 88.9%[6] |
| Primary Byproduct | Dicyclohexylurea (DCU) | Dicyclohexylurea (DCU) | Dicyclohexylurea (DCU) |
| Key Impurity | Dibenzyl Phosphate[2] | Unreacted Dibenzyl Phosphate (<2%)[5] | Dibenzyl Phosphate (≤2%)[6] |
Signaling Pathway of Byproduct Formation
While a traditional signaling pathway is not applicable, the following diagram illustrates the logical relationship between reaction conditions and the formation of the desired product versus byproducts. Higher temperatures can favor alternative reaction pathways.
Conclusion
The synthesis of this compound is a well-established but temperature-sensitive process. The available literature strongly indicates that maintaining low reaction temperatures, typically between 0°C and 10°C, is critical for achieving high yields and purity. While slightly higher temperatures (20-25°C) have been used successfully with THF as a solvent, all operating temperatures should generally be kept at room temperature or below due to the significant exothermic potential of the reaction components.[2][3] For researchers and professionals in drug development, strict adherence to temperature control protocols is essential for the safe, efficient, and reproducible synthesis of this important pharmaceutical intermediate.
References
A Comprehensive Guide to the Removal of Dicyclohexylurea from tert-Butyl Peroxybenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for effectively removing the dicyclohexylurea (DCU) byproduct generated during the synthesis of tert-butyl peroxybenzoate (TBPP) via dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification. While the industrial production of TBPP typically involves the acylation of tert-butyl hydroperoxide with benzoyl chloride, DCC-mediated synthesis offers a viable alternative for specific laboratory-scale applications, particularly when coupling peroxybenzoic acid with tert-butanol. The primary challenge in this synthetic route is the removal of the insoluble DCU byproduct.
The Synthesis of tert-Butyl Peroxybenzoate via Steglich Esterification
The formation of TBPP through a DCC-mediated pathway follows the principles of the Steglich esterification. In this reaction, DCC activates the carboxylic acid group of peroxybenzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by tert-butanol, leading to the formation of the desired tert-butyl peroxybenzoate and the dicyclohexylurea byproduct. The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP).
A critical side reaction to consider is the intramolecular rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, which can diminish the yield of the desired product. The use of DMAP helps to suppress this side reaction by acting as an efficient acyl transfer agent.
Strategies for Dicyclohexylurea Removal
The low solubility of DCU in most common organic solvents is the cornerstone of its removal from the reaction mixture.[1] The primary techniques employed are precipitation and filtration, crystallization, and solvent precipitation. The choice of method depends on the solubility characteristics of the desired product, TBPP, in the selected solvent system.
Solubility Data
A summary of the solubility of DCU and TBPP in various organic solvents is presented below. This data is crucial for selecting the appropriate solvent for an efficient separation.
| Solvent | Dicyclohexylurea (DCU) Solubility | tert-Butyl Peroxybenzoate (TBPP) Solubility |
| Dichloromethane (DCM) | Soluble[2] | Soluble |
| Diethyl Ether | Sparingly soluble[2] | Soluble[3] |
| Acetonitrile | Sparingly soluble[2][4] | Soluble |
| Ethanol | Soluble (especially when warm)[5][6] | Soluble[3][7] |
| Acetone | Soluble[5] | Soluble[3] |
| Toluene | Insoluble[2] | Soluble |
| Hexanes | Sparingly soluble[2] | Soluble |
| Water | Insoluble[1][6] | Insoluble[3][5] |
Note: Qualitative descriptions are based on collective observations from multiple sources. Quantitative data for DCU solubility is not widely available.
Experimental Protocols
The following protocols provide detailed methodologies for the removal of DCU from a TBPP reaction mixture.
Protocol 1: Removal of DCU by Precipitation and Filtration
This is the most common and straightforward method, ideal for when DCU has low solubility in the reaction solvent.[1]
Materials:
-
Crude reaction mixture containing TBPP and precipitated DCU
-
Cold reaction solvent (e.g., diethyl ether, acetonitrile)
-
Büchner funnel and filter paper or a fritted glass funnel
-
Filter flask
-
Vacuum source
Procedure:
-
Cooling: Upon completion of the reaction, cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.
-
Filtration Setup: Assemble the Büchner funnel with a properly sized filter paper on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Filtration: Turn on the vacuum and pour the cooled reaction mixture into the funnel.
-
Washing: Wash the collected DCU solid (the filter cake) with a small amount of the cold reaction solvent to recover any trapped TBPP.[2]
-
Collection: The filtrate contains the purified TBPP in solution and can be carried on to the next step, such as concentration under reduced pressure.
Protocol 2: Removal of DCU by Recrystallization
This method is effective when there is a significant difference in the solubility of TBPP and DCU in a particular solvent at different temperatures.
Materials:
-
Crude product containing TBPP and DCU
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: Choose a solvent in which TBPP is soluble at elevated temperatures but sparingly soluble at lower temperatures, while DCU remains either highly soluble or insoluble.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Gently heat the mixture while stirring until the crude product is completely dissolved.
-
Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath to induce the crystallization of the pure TBPP.
-
Isolation: Collect the TBPP crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified TBPP crystals under vacuum.
Protocol 3: Removal of DCU by Solvent Precipitation
This technique involves adding an "anti-solvent" to the reaction mixture to selectively precipitate the DCU.
Materials:
-
Crude reaction mixture in a solvent where both TBPP and DCU are soluble
-
Anti-solvent in which DCU is insoluble but TBPP is soluble (e.g., adding water to a reaction in a water-miscible organic solvent)
-
Filtration apparatus as described in Protocol 1
Procedure:
-
Anti-Solvent Addition: While stirring the crude reaction mixture, slowly add the anti-solvent. This will cause the DCU to precipitate out of the solution.
-
Precipitation: Continue stirring for a period to ensure complete precipitation of the DCU. Cooling the mixture may enhance precipitation.
-
Filtration: Filter the mixture to remove the precipitated DCU, as described in Protocol 1. The filtrate will contain the purified TBPP.
Troubleshooting
| Problem | Possible Cause | Solution |
| DCU passes through the filter paper | DCU particles are too fine. | Use a finer porosity filter paper or a membrane filter. A filter aid like Celite® can also be used to create a filter cake that traps fine particles. |
| Filtration is very slow | The filter paper is clogged with DCU. | Gently scrape the surface of the filter cake to expose a fresh surface. Using a larger funnel or diluting the mixture with more solvent can also help. |
| DCU co-precipitates or co-crystallizes with TBPP | The chosen solvent system is not optimal. | Optimize the recrystallization solvent system; a solvent mixture may be necessary. Perform a slow crystallization to encourage the formation of purer TBPP crystals. |
| Residual DCU remains in the final product | Incomplete initial removal or some solubility in the purification solvent. | Repeat the filtration or recrystallization step. Consider washing the final product with a solvent in which DCU has very low solubility. |
Conclusion
The removal of dicyclohexylurea from the synthesis of tert-butyl peroxybenzoate via a DCC-mediated route is a critical purification step. By leveraging the low solubility of DCU, methods such as filtration, crystallization, and solvent precipitation can be effectively employed. A thorough understanding of the solubility characteristics of both DCU and TBPP in various organic solvents is paramount for selecting the optimal purification strategy. For syntheses where DCU removal proves particularly challenging, considering alternative coupling reagents such as the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) may be advantageous, as the corresponding urea (B33335) byproduct is easily removed with an aqueous workup.
References
- 1. 5.imimg.com [5.imimg.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. atamankimya.com [atamankimya.com]
- 4. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. tert-Butyl peroxybenzoate (TBPB), 614-45-9 | Ester peroxides | ETW [etwinternational.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
Introduction: The Imperative of Rigorous Validation in Drug Discovery
A technical guide on the validation of novel therapeutic compounds and their comparative analysis against established standards.
The journey from a promising molecular entity to a clinically approved therapeutic is defined by rigorous, multi-faceted validation. This process substantiates the compound's mechanism of action, efficacy, and safety profile. A critical component of this validation is the comparative analysis, where the novel compound is benchmarked against current standards-of-care or well-characterized reference compounds. This ensures that a new therapeutic candidate offers a tangible advantage, be it in potency, specificity, or reduced off-target effects. This guide outlines the core methodologies and data presentation standards for conducting robust validation and comparative studies, focusing on in-vitro efficacy and mechanistic pathway analysis.
Comparative Efficacy Analysis: In-Vitro Potency
The initial validation phase often involves determining the half-maximal inhibitory concentration (IC50) of a novel compound and comparing it to a relevant standard. This quantitative measure is fundamental for ranking compound potency and guiding lead optimization. The data should be presented in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative In-Vitro Potency of Compound XG-853 vs. Standard-of-Care
| Compound | Target Cell Line | Assay Type | IC50 (nM) ± SD (n=3) |
|---|---|---|---|
| XG-853 (Novel) | MCF-7 (Breast Cancer) | Cell Viability (MTS) | 15.2 ± 1.8 |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | Cell Viability (MTS) | 45.8 ± 4.1 |
| XG-853 (Novel) | A549 (Lung Cancer) | Cell Viability (MTS) | 22.5 ± 2.5 |
| Doxorubicin (Standard) | A549 (Lung Cancer) | Cell Viability (MTS) | 68.1 ± 5.9 |
Experimental Protocols
Reproducibility is the cornerstone of scientific validation. Providing detailed experimental protocols is mandatory for the assessment and replication of findings.
Protocol: Cell Viability MTS Assay
This protocol details the methodology used to derive the IC50 values presented in Table 1.
-
Cell Seeding: Plate target cells (MCF-7 or A549) in 96-well microplates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound XG-853 and Doxorubicin in DMSO. Create a series of 2x working dilutions in growth medium, ranging from 1 nM to 100 µM.
-
Cell Treatment: Remove the growth medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control). Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubation & Measurement: Incubate the plates for 2 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log-concentration of the compound and fit a sigmoidal dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualization of Core Methodologies
Visual diagrams are essential for conveying complex workflows and biological pathways. The following diagrams are rendered using Graphviz and adhere to a high-contrast, standardized color palette for clarity.
Diagram: High-Throughput Screening (HTS) Workflow
The logical flow of a typical HTS campaign for identifying novel inhibitors is a multi-step process designed to screen large compound libraries efficiently and accurately.
Diagram: Validated Signaling Pathway
Understanding the mechanism of action requires validating the compound's effect on a specific signaling pathway. Compound XG-853 is hypothesized to inhibit the PI3K/AKT pathway, a critical regulator of cell survival.
Monitoring Tetrabenzyl Pyrophosphate Synthesis: A Technical Guide to HPLC-Based Reaction Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of utilizing High-Performance Liquid Chromatography (HPLC) for monitoring the synthesis of Tetrabenzyl Pyrophosphate (TBPP), a critical reagent in the formation of phosphate (B84403) esters and a precursor in various biopharmaceutical applications. This guide details the experimental protocols, data presentation, and the underlying principles for accurate and efficient reaction monitoring.
Introduction to HPLC in Phosphorylation Chemistry
High-Performance Liquid Chromatography is an indispensable analytical technique in pharmaceutical development and synthetic chemistry. For reactions involving phosphorylation agents like this compound, HPLC offers a robust method to track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities or byproducts in real-time. The ability to quantify these components provides critical insights into reaction kinetics, yield, and purity, facilitating process optimization and ensuring the quality of the final product.
The synthesis of TBPP typically involves the reaction of dibenzyl phosphate in the presence of a coupling agent. Monitoring this reaction by HPLC is crucial to determine the point of completion and to minimize the formation of degradation products.
Experimental Protocol for HPLC Monitoring of this compound
A reliable HPLC method is fundamental for the accurate monitoring of TBPP synthesis. The following protocol is based on established methods for the analysis of TBPP.[1]
Chromatographic Conditions
A reverse-phase HPLC method is typically employed for the separation of TBPP from its precursors and potential impurities. The non-polar nature of the benzyl (B1604629) groups lends itself well to separation on a C8 or C18 stationary phase.
| Parameter | Specification |
| Column | Zorbax RX-C8, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Acetonitrile (B52724) |
| Mobile Phase B | 0.1% H₃PO₄ in Water |
| Gradient | 40:60 (A:B) to 70:30 (A:B) over 10 min, hold for 5 min, then return to 40:60 (A:B) over 2 min and hold for 3 min. |
| Flow Rate | 1.0 mL/min (Typical, may require optimization) |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL (Typical, may require optimization) |
| Column Temperature | Ambient or controlled at 25 °C |
Sample Preparation
To monitor the reaction, aliquots are taken from the reaction mixture at specific time intervals.
-
Quenching: Immediately quench the reaction in the aliquot to halt any further chemical transformation. This can often be achieved by rapid dilution in a suitable solvent, such as the initial mobile phase composition.
-
Dilution: Dilute the quenched aliquot to a concentration that falls within the linear range of the detector. A typical dilution solvent would be a mixture of acetonitrile and water.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Data Interpretation and Analysis
The primary goal of HPLC reaction monitoring is to observe the change in concentration of reactants and products over time.
-
This compound (Product): The peak corresponding to TBPP will increase in area as the reaction progresses.
-
Dibenzyl Phosphate (Starting Material): The peak for the starting material, dibenzyl phosphate, will decrease in area.
-
Impurities: The main impurity to monitor is the hydrolysis product of TBPP, which is dibenzyl phosphate.[1] The reaction should be monitored to ensure the level of this and other potential byproducts remains minimal.
The reaction is generally considered complete when the peak area of the starting material is negligible, and the peak area of the product has reached a plateau.
Visualization of the HPLC Reaction Monitoring Workflow
The following diagram illustrates the logical workflow for monitoring the synthesis of this compound using HPLC.
Caption: Workflow for HPLC-based monitoring of this compound synthesis.
Stability Considerations
This compound should be stored as a dry solid in a freezer to maintain its stability.[1] When preparing samples for HPLC analysis, it is important to minimize their time in solution, especially in aqueous or protic solvents, to prevent hydrolysis back to dibenzyl phosphate.
Conclusion
The use of HPLC for reaction monitoring is a powerful tool in the synthesis of this compound. By implementing a robust and well-defined HPLC method, researchers and drug development professionals can gain precise control over the manufacturing process, leading to a higher quality and more consistent final product. The detailed protocol and workflow provided in this guide serve as a foundational resource for establishing effective HPLC-based monitoring of this critical phosphorylation reagent.
References
Characterization of Tetrabenzyl Pyrophosphate Reaction Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenzyl pyrophosphate (TBPP) is a pivotal reagent in modern organic synthesis, primarily utilized as a potent phosphorylating agent. Its application is particularly significant in the pharmaceutical industry for the synthesis of complex molecules and prodrugs, where the introduction of a phosphate (B84403) moiety can enhance solubility, bioavailability, and targeting of active pharmaceutical ingredients (APIs).[1][2] A notable example of its use is in the multi-step synthesis of Fosaprepitant, an antiemetic medication crucial for patients undergoing chemotherapy.[1] This guide provides a comprehensive overview of the reaction products of TBPP, detailing experimental protocols, quantitative data, and mechanistic insights to aid researchers in its effective application.
Core Reactions of this compound
This compound is a symmetrical tetraester of pyrophosphoric acid. Its reactivity is dominated by the electrophilic nature of the phosphorus atoms, making it susceptible to nucleophilic attack. The primary reactions of TBPP involve the transfer of a dibenzyl phosphoryl group, (BnO)₂P(O)-, to a nucleophile. The main reaction products arise from phosphorylation of alcohols and amines, and hydrolysis.
Phosphorylation of Alcohols and Phenols
TBPP is an effective reagent for the O-phosphorylation of primary, secondary, and tertiary alcohols, as well as phenols.[2][3] The reaction results in the formation of a dibenzyl phosphate ester and dibenzyl phosphate as a byproduct. The general reaction scheme is as follows:
(BnO)₂P(O)OP(O)(OBn)₂ + R-OH → (BnO)₂P(O)O-R + (BnO)₂P(O)OH
The reaction can be catalyzed by Lewis acids, such as titanium(IV) isopropoxide, to improve yields and reaction rates.[4] The resulting dibenzyl phosphate esters can be readily debenzylated via hydrogenolysis to yield the corresponding free phosphate.[1]
N-Phosphorylation of Amines
TBPP is also utilized for the N-phosphorylation of primary and secondary amines, yielding dibenzyl phosphoramidates.[1][2] This reaction is crucial for the synthesis of phosphorylated peptides and other biologically active nitrogen-containing compounds. The general reaction is:
(BnO)₂P(O)OP(O)(OBn)₂ + R₂NH → (BnO)₂P(O)N-R₂ + (BnO)₂P(O)OH
Hydrolysis
This compound can undergo hydrolysis to yield two equivalents of dibenzyl phosphate. This reaction can occur as a side reaction during phosphorylation if water is present in the reaction mixture. The hydrolysis is reported to be sluggish in neutral aqueous buffer but can be accelerated under micellar conditions or by enzymatic catalysis.[5][6][7]
(BnO)₂P(O)OP(O)(OBn)₂ + H₂O → 2 (BnO)₂P(O)OH
Quantitative Data on Reaction Products
The following tables summarize the quantitative data available for the reaction products of this compound.
Table 1: Phosphorylation of Alcohols with this compound
| Substrate | Catalyst | Product | Yield (%) | Reference |
| Primary Alcohols | Ti(OtBu)₄ | Dibenzyl alkyl phosphate | 50-97 | [4] |
| Secondary Alcohols | Ti(OtBu)₄ | Dibenzyl alkyl phosphate | 50-97 | [4] |
| Benzyl (B1604629) Alcohol | - | Dibenzyl benzyl phosphate | High | [8] |
Table 2: Characterization Data of Key Compounds
| Compound | Molecular Formula | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 31P NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | C₂₈H₂₈O₇P₂ | 59-60 | 5.10-5.13 (m, 8H), 7.33 (s, 20H) | 70.3 (t), 127.9 (s), 128.4 (s), 128.6 (s), 134.8 (t) | -12.3 (s) | 3012, 1498, 1456, 1381, 1292, 1021, 956 |
| Dibenzyl phosphate | C₁₄H₁₅O₄P | 78-80 | - | - | - | - |
Experimental Protocols
Synthesis of this compound
A detailed and reliable procedure for the synthesis of this compound from dibenzyl phosphate has been reported in Organic Syntheses.[1]
Materials:
-
Dibenzyl phosphate (DBP)
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Isopropyl acetate (B1210297)
-
Heptane
-
Argon
Procedure:
-
A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, low-temperature thermometer, and rubber septa is charged with dibenzyl phosphate and flushed with argon.[1]
-
Isopropyl acetate is added, and the resulting slurry is cooled to 3 ± 3°C.[1]
-
A solution of DCC in isopropyl acetate is added via cannula while maintaining the temperature at 3 ± 3°C.[1] The reaction progress can be monitored by HPLC.[1]
-
The cold slurry is filtered to remove the 1,3-dicyclohexylurea (B42979) (DCU) byproduct.[1]
-
The filtrate is concentrated in vacuo.[1]
-
Heptane is added to the concentrated solution to precipitate the product.[1]
-
The slurry is cooled and stirred, and the solid product is collected by filtration, washed, and dried under reduced pressure to afford this compound as a white crystalline solid.[1]
Characterization: The product can be characterized by TLC, melting point, ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and mass spectrometry.[1]
General Procedure for O-Phosphorylation of Alcohols
The following is a general procedure for the Lewis acid-catalyzed phosphorylation of alcohols using TBPP.[4]
Materials:
-
Alcohol substrate
-
This compound (TBPP)
-
Titanium(IV) isopropoxide (Ti(OtBu)₄)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (e.g., argon, nitrogen)
Procedure:
-
To a solution of the alcohol in an anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst (e.g., 10 mol% Ti(OtBu)₄).
-
Add this compound (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the dibenzyl phosphate ester.
Visualizations
Reaction Pathways
Caption: Primary reaction pathways of this compound with nucleophiles.
Experimental Workflow for Synthesis and Phosphorylation
Caption: Step-by-step workflow for the synthesis of TBPP and its use in phosphorylation.
Mechanistic View of Phosphorylation
Caption: Simplified representation of the phosphorylation mechanism.
Conclusion
This compound is a versatile and efficient phosphorylating agent for a wide range of nucleophiles, including alcohols, phenols, and amines. The resulting dibenzyl-protected phosphate products are stable and can be readily deprotected to yield the final phosphorylated molecules. This guide provides essential information for researchers working with TBPP, including established reaction protocols, quantitative data, and mechanistic diagrams. A thorough understanding of the reactivity and handling of TBPP is crucial for its successful application in the synthesis of high-value compounds, particularly in the field of drug development. Further research into the N-phosphorylation reactions and a more detailed kinetic analysis of its hydrolysis would be beneficial to expand its synthetic utility and optimize reaction conditions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Pyrophosphate hydrolysis [reactome.org]
- 6. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of water to free energy of hydrolysis of pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Phosphorylating Agents for Oligonucleotide Synthesis with a Focus on the Phosphotriester Method
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The efficiency and fidelity of this process are critically dependent on the choice of phosphorylating agent and the underlying chemical methodology. This guide provides a detailed comparison of the three principal methods for oligonucleotide synthesis: the phosphotriester, phosphoramidite (B1245037), and H-phosphonate approaches. While the user's query specified a comparison to 2,2,2-tribromoethyl pentachlorophenyl phosphate (B84403) (TBPP), a reagent of the phosphotriester class, the available literature predominantly focuses on the broader methodologies rather than specific, less common reagents. Therefore, this document will situate the phosphotriester method, the class to which TBPP belongs, in a comparative context with the more contemporary and widely used phosphoramidite and H-phosphonate chemistries. We will delve into the reaction mechanisms, quantitative performance metrics, and detailed experimental protocols for each method, providing a comprehensive resource for researchers in the field.
Introduction to Phosphorylation in Oligonucleotide Synthesis
The synthesis of a DNA or RNA strand involves the sequential addition of nucleoside monomers to a growing chain. This process requires the formation of a phosphodiester bond between the 5'-hydroxyl group of the incoming nucleoside and the 3'-hydroxyl group of the terminal nucleoside of the growing chain.[1] The challenge in chemical synthesis lies in performing this reaction with high efficiency and specificity, while protecting other reactive functional groups on the nucleosides.[2][3][4] Over the decades, three major strategies have been developed to achieve this: the phosphodiester, phosphotriester, H-phosphonate, and phosphoramidite methods.[5][6][7][8] The phosphodiester method, though foundational, was largely superseded due to limitations in solubility and yield.[5][6] This guide will focus on the subsequent three, more advanced, approaches.
Comparative Overview of Phosphorylation Methods
The choice of phosphorylation chemistry impacts several aspects of oligonucleotide synthesis, including speed, efficiency, scalability, and the types of modifications that can be introduced. The phosphoramidite method has become the gold standard for routine synthesis due to its high coupling efficiency.[9][10][11] The H-phosphonate method offers a simpler, two-step cycle and is particularly useful for certain backbone modifications.[9][10][12] The phosphotriester method, while largely replaced by the other two for standard synthesis, was a significant improvement over the phosphodiester approach and is still relevant for understanding the evolution of oligonucleotide synthesis and for certain specialized applications.[6][13][14][15]
Data Presentation: Quantitative Comparison of Synthesis Methods
The following table summarizes key quantitative parameters for the three major oligonucleotide synthesis methods.
| Parameter | Phosphotriester Method | H-Phosphonate Method | Phosphoramidite Method |
| Average Coupling Yield | 80-95% | 95-98% | >99% |
| Cycle Time | 30-60 minutes | 10-20 minutes | 3-5 minutes |
| Reagent Stability | Moderate | High | Low (sensitive to moisture and air) |
| P(V) or P(III) Chemistry | P(V) | P(III) | P(III) |
| Oxidation Step | Not required in coupling | After all couplings | After each coupling |
| Suitability for Automation | Moderate | High | Very High |
| Common Activating/Coupling Agents | Arenesulfonyl chlorides, MSNT | Pivaloyl chloride, adamantoyl chloride | Tetrazole, DCI, ETT |
Detailed Methodologies and Reaction Mechanisms
The Phosphotriester Method
The phosphotriester approach was a significant advancement as it protects the phosphate group as a phosphotriester throughout the synthesis, rendering the intermediates soluble in organic solvents and preventing unwanted side reactions at the phosphate backbone.[6]
Reaction Mechanism: The core of the phosphotriester method involves the coupling of a 5'-protected nucleoside with a 3'-O-(dianion) phosphotriester of the next nucleoside. The coupling is typically activated by a condensing agent, such as an arenesulfonyl chloride (e.g., 1,3,5-triisopropylphenylsulfonyl chloride) or mesitylenesulfonyl chloride in the presence of a nucleophilic catalyst.[5]
Experimental Protocol: Generalized Phosphotriester Coupling
-
Preparation of the 3'-Terminal Nucleoside: The 3'-terminal nucleoside is typically attached to a solid support (e.g., polyamide or kieselguhr) via its 3'-hydroxyl group.[13][14] The 5'-hydroxyl group is protected with an acid-labile group like dimethoxytrityl (DMT).[2][3]
-
Detritylation: The 5'-DMT group of the support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane, to expose the free 5'-hydroxyl group.
-
Coupling: The incoming protected mononucleotide, which is a 5'-DMT-protected nucleoside with a 3'-phosphotriester, is activated with a condensing agent (e.g., MSNT) and added to the support-bound nucleoside. The reaction is typically carried out in an anhydrous organic solvent like pyridine.[5]
-
Capping (Optional but Recommended): To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acylated with an agent like acetic anhydride (B1165640).
-
Cycle Repetition: The detritylation and coupling steps are repeated until the desired oligonucleotide sequence is assembled.
-
Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases and the phosphate backbone) are removed. This typically involves a multi-step process using reagents like concentrated ammonium (B1175870) hydroxide (B78521) and specific deprotecting agents for the phosphate protecting groups.[2]
The H-Phosphonate Method
The H-phosphonate method is characterized by a simplified two-step reaction cycle and the use of nucleoside H-phosphonate monomers.[8][12][16] A key feature is that the H-phosphonate internucleoside linkages are stable to the acidic conditions used for detritylation, allowing for a single oxidation step at the end of the synthesis.[10][12]
Reaction Mechanism: In this method, a 5'-DMT-protected nucleoside 3'-H-phosphonate monomer is activated by a condensing agent (e.g., pivaloyl chloride). The activated species then reacts with the 5'-hydroxyl group of the support-bound nucleoside to form an H-phosphonate diester linkage.
Experimental Protocol: H-Phosphonate Synthesis Cycle
-
Column Preparation: A synthesis column is packed with a solid support (e.g., controlled pore glass - CPG) functionalized with the initial nucleoside.
-
Detritylation: The 5'-DMT protecting group is removed by passing a deblocking solution (e.g., TCA in dichloromethane) through the column. The column is then washed with a neutral solvent like acetonitrile.[9]
-
Coupling: The H-phosphonate monomer and a condensing agent are delivered to the column to form the internucleoside H-phosphonate linkage. The column is then washed.[9]
-
Cycle Repetition: The detritylation and coupling steps are repeated for each subsequent nucleotide addition.
-
Final Oxidation: After the final coupling cycle, an oxidizing solution (e.g., iodine in the presence of water and pyridine) is passed through the column to convert all H-phosphonate linkages to phosphodiester linkages.[9]
-
Cleavage and Deprotection: The fully synthesized oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.[9]
The Phosphoramidite Method
The phosphoramidite method is the most widely used approach for oligonucleotide synthesis due to its high coupling efficiency and speed.[7][10][11][17] It utilizes phosphoramidite monomers, which are trivalent phosphorus compounds that are highly reactive towards hydroxyl groups in the presence of a weak acid activator.
Reaction Mechanism: The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation. The coupling step involves the activation of the phosphoramidite monomer by a weak acid, such as tetrazole. The activated monomer then rapidly reacts with the 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage. This unstable phosphite triester is then oxidized to a stable phosphate triester.
Experimental Protocol: Phosphoramidite Synthesis Cycle
-
Detritylation: The 5'-DMT group of the support-bound nucleoside is removed with a mild acid (e.g., TCA in dichloromethane).
-
Coupling: The phosphoramidite monomer and an activator (e.g., tetrazole) are delivered to the synthesis column. The coupling reaction is very fast, typically completing in under a minute.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are blocked by acetylation with acetic anhydride to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in a water/pyridine/THF solution.[10]
-
Cycle Repetition: These four steps are repeated for each nucleotide to be added to the growing chain.
-
Final Deprotection: After the final cycle, the oligonucleotide is cleaved from the support, and all protecting groups are removed using concentrated ammonium hydroxide.[2]
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the cyclical nature of the H-phosphonate and phosphoramidite synthesis methods.
H-Phosphonate Synthesis Workflow
Caption: The two-step synthesis cycle of the H-phosphonate method.
Phosphoramidite Synthesis Workflow
Caption: The four-step synthesis cycle of the phosphoramidite method.
Signaling Pathways and Applications
The synthetic oligonucleotides produced by these methods are crucial tools for investigating and manipulating biological signaling pathways. For instance, antisense oligonucleotides can be synthesized to bind to specific mRNA molecules, leading to the downregulation of protein expression. Small interfering RNAs (siRNAs), which also require chemical synthesis, are used in RNA interference (RNAi) pathways to silence specific genes. The ability to introduce various chemical modifications into the oligonucleotide backbone or bases, a feature well-supported by modern synthesis methods, is critical for enhancing their stability, delivery, and efficacy in these applications.
Simplified Gene Silencing Pathway using Synthetic Oligonucleotides
Caption: A conceptual diagram of gene silencing by synthetic oligonucleotides.
Conclusion
While the phosphotriester method, which includes reagents like TBPP, laid crucial groundwork for modern oligonucleotide synthesis, it has been largely superseded by the more efficient and rapid phosphoramidite and H-phosphonate chemistries. The phosphoramidite method, in particular, stands as the current industry standard due to its near-quantitative coupling yields and amenability to high-throughput automation. The H-phosphonate method remains a valuable alternative, especially for the synthesis of oligonucleotides with uniform backbone modifications. The choice of a specific phosphorylating agent and synthesis strategy ultimately depends on the desired scale, purity, sequence complexity, and the need for specific chemical modifications in the final oligonucleotide product. This guide has provided a comparative framework to aid researchers in making informed decisions for their specific research and development needs.
References
- 1. youtube.com [youtube.com]
- 2. atdbio.com [atdbio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Chemical Synthesis of Oligodeoxyribonucleotides in Solution [tud.ttu.ee]
- 6. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 7. Frontiers and Approaches to Chemical Synthesis of Oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution-phase synthesis of oligodeoxyribonucleotides using the H -phosphonate method with N -unprotected 5′-phosphite monomers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06619F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gene Link: Phosphonate Oligos [genelink.com]
- 13. Rapid synthesis of oligodeoxyribonucleotides. IV. Improved solid phase synthesis of oligodeoxyribonucleotides through phosphotriester intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid synthesis of oligodeoxyribonucleotides VII. Solid phase synthesis of oligodeoxyribonucleotides by a continuous flow phosphotriester method on a kieselguhr-polyamide support - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid phase phosphotriester synthesis of large oligodeoxyribonucleotides on a polyamide support - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 17. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries [mdpi.com]
Tetrabenzyl Pyrophosphate: A Superior Reagent for Modern Phosphorylation Reactions
For Immediate Release
In the intricate landscape of pharmaceutical and scientific research, the quest for efficient, selective, and mild reagents is perpetual. Tetrabenzyl pyrophosphate (TBPP) has emerged as a powerhouse in phosphorylation, a fundamental chemical transformation critical for the synthesis of a vast array of biologically active molecules, including prodrugs, enzyme inhibitors, and signaling pathway modulators. This technical guide provides an in-depth analysis of the advantages of TBPP, supported by quantitative data, detailed experimental protocols, and visualizations of its application in relevant biological pathways.
Key Advantages of this compound
This compound stands out as a phosphorylating agent due to several key characteristics:
-
Mild Reaction Conditions: TBPP allows for phosphorylation under neutral or mildly basic conditions, preserving sensitive functional groups within complex molecules that might be compromised by harsher reagents.
-
High Selectivity: It exhibits excellent chemoselectivity for primary and secondary alcohols and amines, minimizing the need for extensive protecting group strategies.
-
Versatility: Its utility extends to the phosphorylation of a wide range of substrates, including nucleosides, amino acids, and complex natural products.
-
Benzyl (B1604629) Protection: The resulting dibenzyl phosphate (B84403) esters are stable intermediates, and the benzyl groups can be readily removed under mild hydrogenolysis conditions, providing the free phosphate in high yield.
Quantitative Analysis: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, the available data consistently demonstrates the high efficiency of this compound in phosphorylation reactions. The following tables summarize reported yields for phosphorylation of alcohols and amines using TBPP and offer a qualitative comparison with other common phosphorylating agents.
| Substrate Type | Phosphorylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary Alcohols | This compound | Ti(OtBu)₄ | Dichloromethane (B109758) | Room Temp | 50-97 | N/A |
| Phenols | This compound | DBU | Acetonitrile | Room Temp | 76 (on 10g scale) | N/A |
Qualitative Comparison of Phosphorylating Agents
| Feature | This compound (TBPP) | Phosphoramidites | Dicyclohexylcarbodiimide (DCC) |
| Reactivity | Moderate | High | Moderate |
| Selectivity | High for alcohols and amines | High for hydroxyl groups | Moderate |
| Byproducts | Dibenzyl phosphate (recyclable) | Phosphonate salts | Dicyclohexylurea (DCU) |
| Handling | Stable solid | Moisture-sensitive | Moisture-sensitive |
| Workup | Generally straightforward | Requires oxidation and deprotection steps | Filtration of DCU |
Experimental Protocols
General Procedure for the Phosphorylation of Alcohols using this compound
This protocol is a representative example for the phosphorylation of a primary or secondary alcohol.
Materials:
-
Alcohol substrate
-
This compound (TBPP)
-
Titanium (IV) tert-butoxide (Ti(OtBu)₄) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere, add the catalyst Ti(OtBu)₄ (0.1 equiv) or the base DBU (1.5 equiv).
-
Add solid this compound (1.2 - 1.5 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dibenzyl phosphate ester.
-
For deprotection, dissolve the dibenzyl phosphate ester in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and subject to hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the solvent to yield the final phosphorylated product.
General Procedure for the N-Phosphorylation of Amines using this compound
Detailed, specific protocols for the N-phosphorylation using TBPP are less commonly reported in readily accessible literature compared to O-phosphorylation. However, based on its known reactivity, a general procedure can be outlined.
Materials:
-
Amine substrate
-
This compound (TBPP)
-
A suitable non-nucleophilic base (e.g., a hindered amine base like diisopropylethylamine or a strong non-nucleophilic base like DBU)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide or acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the amine substrate (1.0 equiv) in the anhydrous solvent under an inert atmosphere.
-
Add the base (1.1 - 1.5 equiv) to the solution and stir for a short period.
-
Add this compound (1.1 - 1.5 equiv) to the reaction mixture. The reaction may be performed at room temperature or require gentle heating depending on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting phosphoramidate (B1195095) by column chromatography.
-
Debenzylation can be achieved via hydrogenolysis as described for the alcohol phosphorylation protocol.
Visualizing the Impact: Phosphorylation in Cellular Signaling
Phosphorylation is a cornerstone of cellular signal transduction, controlling a myriad of processes from cell growth and proliferation to apoptosis.[1] Kinases, the enzymes that catalyze phosphorylation, are key drug targets in many diseases, including cancer.[1] Molecules synthesized using this compound can be designed to modulate these pathways, for example, by acting as inhibitors or prodrugs that deliver a phosphorylated active compound.
The diagram below illustrates a generic kinase signaling cascade, a common motif in cellular communication.
References
The Efficacy of 2,2':5',2''-Terthiophene-5-carboxylic Acid in Complex Molecule Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2':5',2''-Terthiophene-5-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in the synthesis of complex molecules for a range of applications, from organic electronics to medicinal chemistry. Its rigid, planar structure, coupled with its unique photophysical properties, makes it an attractive scaffold for the development of novel materials and bioactive compounds. The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.
This technical guide provides an in-depth overview of the efficacy of 2,2':5',2''-terthiophene-5-carboxylic acid in complex molecule synthesis. We will explore its synthesis, key reactions, and applications, with a focus on providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Synthesis of the 2,2':5',2''-Terthiophene-5-carboxylic Acid Core
A robust and efficient method for the synthesis of substituted 2,2':5',2''-terthiophene-5-carboxylic acids and their esters is the Fiesselmann thiophene (B33073) synthesis.[1][2][3][4][5] This reaction involves the ring closure of a thiophene precursor and offers a versatile route to a variety of substituted terthiophenes.
A common approach begins with the acylation of a suitable thiophene derivative, followed by a Vilsmeier-Haack reaction to introduce a chlorovinyl aldehyde group. Subsequent reaction with an ester of thioglycolic acid in the presence of a base leads to the formation of the terthiophene ring system.
Experimental Protocol: Synthesis of Ethyl 3-decyl-2,2':5',2''-terthiophene-5-carboxylate
This protocol is adapted from a reported procedure and provides a general method for the synthesis of a substituted terthiophene ester.
Step 1: Acylation of Bithiophene
-
To a solution of 2,2'-bithiophene (B32781) in a suitable solvent (e.g., dichloromethane), add lauroyl chloride and a Lewis acid catalyst such as SnCl4.
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting ketone by column chromatography.
Step 2: Vilsmeier-Haack Reaction
-
To a solution of the thienyl ketone in DMF, add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to ensure complete reaction.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH).
-
Extract the product with an organic solvent and purify by chromatography to obtain the 3-chloroacrylaldehyde derivative.
Step 3: Ring Closure
-
To a solution of sodium ethoxide in ethanol, add ethyl thioglycolate.
-
Add the 3-chloroacrylaldehyde derivative to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Acidify the reaction mixture and extract the product.
-
Purify the crude product by column chromatography to yield the ethyl 3-decyl-2,2':5',2''-terthiophene-5-carboxylate.
Quantitative Data for Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Acylation | 2,2'-Bithiophene, Lauroyl chloride | SnCl4 | Dichloromethane | 67-88 | [1] |
| Vilsmeier-Haack | Thienyl ketone, POCl3 | - | DMF | High | [1] |
| Ring Closure | 3-Chloroacrylaldehyde derivative, Ethyl thioglycolate | NaOEt | Ethanol | Good | [1] |
Application in Complex Molecule Synthesis: Peptide Conjugation
The carboxylic acid group of 2,2':5',2''-terthiophene-5-carboxylic acid is a versatile functional handle for conjugation to other molecules, particularly biomolecules such as peptides. This allows for the development of fluorescently labeled peptides for biological imaging and other applications. The most common method for achieving this conjugation is through amide bond formation.
Experimental Protocol: Synthesis of a Terthiophene-Peptide Conjugate
This protocol describes a general procedure for the conjugation of 2,2':5',2''-terthiophene-5-carboxylic acid to a peptide via amide bond formation.
Step 1: Activation of the Carboxylic Acid
-
Dissolve 2,2':5',2''-terthiophene-5-carboxylic acid in a suitable solvent such as DMF.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the solution.
-
Stir the reaction mixture at room temperature for several hours to form the NHS-activated ester.
Step 2: Coupling to the Peptide
-
Dissolve the peptide in a suitable buffer or solvent system to expose a free amine group (e.g., the N-terminus or the side chain of a lysine (B10760008) residue).
-
Add the solution of the activated terthiophene ester to the peptide solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to facilitate the reaction.
-
Stir the reaction mixture at room temperature overnight.
Step 3: Purification
-
Purify the resulting terthiophene-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified conjugate by mass spectrometry and other analytical techniques.
Quantitative Data for Peptide Conjugation
| Step | Coupling Reagents | Base | Solvent | Yield (%) | Reference |
| Amide Coupling | EDC, NHS | DIEA | DMF | Variable | [6] |
Note: Yields for peptide conjugations are highly dependent on the specific peptide sequence and reaction conditions.
Conclusion
2,2':5',2''-Terthiophene-5-carboxylic acid is a valuable and versatile building block for the synthesis of complex molecules. Its straightforward synthesis via the Fiesselmann reaction and the reactivity of its carboxylic acid group make it an attractive scaffold for a variety of applications. The ability to conjugate this fluorophore to biomolecules, such as peptides, opens up exciting possibilities in the development of new molecular probes and diagnostics. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers looking to utilize this powerful synthetic tool in their own work.
References
A Technical Guide to the Scalable Synthesis of Tetrabenzyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the scalable synthesis of Tetrabenzyl pyrophosphate (TBPP), a critical reagent in modern pharmaceutical development. TBPP serves as a potent phosphorylating agent for alcohols and amines, playing a pivotal role in the synthesis of various biologically active molecules, including prodrugs designed to enhance bioavailability.[1] Its application is particularly notable in the production of antiemetic drugs such as Fosaprepitant, a neurokinin-1 (NK1) receptor antagonist used to manage chemotherapy-induced nausea and vomiting.[2][3]
The increasing demand for TBPP in the pharmaceutical industry has necessitated the development of cost-effective and convenient methods for its multi-kilogram scale production.[4][5] This document details a well-established and scalable synthetic protocol, presents key quantitative data for process optimization, and provides visual workflows to aid in experimental design and execution.
Core Synthesis Methodology
The most widely adopted and scalable synthesis of this compound involves the dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling of dibenzyl phosphate (B84403) (DBP). This method, a modification of an earlier synthesis by Todd, has been successfully implemented on a multi-kilogram scale.[4][5] The reaction proceeds by activating the phosphate group of DBP with DCC to form a reactive intermediate, which then reacts with a second molecule of DBP to yield TBPP and dicyclohexylurea (DCU) as a byproduct.
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the scalable synthesis of this compound based on a reported multi-kilogram scale procedure.[4][6]
| Parameter | Value | Notes |
| Starting Material | Dibenzyl phosphate (DBP) | Commercial availability is good. |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Typically used as a solution in the reaction solvent. |
| Solvent System | Isopropyl acetate (reaction), Heptane (B126788) (crystallization) | The final solvent composition for crystallization is approximately 4:1 heptane:isopropyl acetate.[4][5] |
| Reaction Temperature | 3 ± 3 °C | Maintaining a low temperature is crucial due to the exothermic nature of the reaction.[4][7] |
| Reagent Molar Ratio | DBP : DCC (approx. 2 : 1.1) | A slight excess of DCC is typically used to ensure complete conversion of DBP. |
| Work-up | Filtration of DCU, Concentration, Crystallization | The DCU byproduct is poorly soluble in the reaction mixture and is removed by filtration. |
| Crystallization Temp. | 3 ± 3 °C | The product is crystallized from a mixture of isopropyl acetate and heptane. |
| Yield | 88-96% | High yields are achievable on a large scale.[4][5] |
| Purity | >99% (by HPLC) | The primary impurity is typically unreacted dibenzyl phosphate.[4] |
| Storage | Freezer as a dry solid | TBPP should be stored at low temperatures to minimize degradation.[4][5] |
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, which has been successfully scaled to produce multi-kilogram quantities of this compound.[4][6]
Materials and Equipment:
-
Large, jacketed glass reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Dibenzyl phosphate (DBP)
-
Dicyclohexylcarbodiimide (DCC) solution in isopropyl acetate (e.g., 1.08 M)
-
Isopropyl acetate (dry)
-
Heptane
-
Filter reactor or large Büchner funnel
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the reactor with dibenzyl phosphate and dry isopropyl acetate. Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.
-
Cooling: Cool the resulting solution to an internal temperature of 3 ± 3 °C.
-
DCC Addition: Slowly add the dicyclohexylcarbodiimide (DCC) solution via the addition funnel over 25-35 minutes, ensuring the internal temperature is maintained at 3 ± 3 °C. The reaction is exothermic and requires careful temperature control.
-
Reaction Completion: Stir the resulting slurry at 3 ± 3 °C for approximately 30 minutes after the DCC addition is complete.
-
DCU Filtration: Filter the cold slurry to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with cold isopropyl acetate.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure. It is important to stop the concentration before the solution becomes saturated with the product.
-
Crystallization: Transfer the concentrated solution to a crystallization vessel. Slowly add heptane to the stirred solution over approximately 30 minutes at room temperature.
-
Seeding (Optional): Seeding with a small amount of this compound (e.g., 1 mol%) can be performed to induce crystallization, although it may not always be necessary.[4][5]
-
Cooling and Aging: Cool the mixture to 3 ± 3 °C and age for at least 1 hour to ensure complete crystallization.
-
Product Isolation: Filter the slurry and wash the product cake with a cold solution of 20% isopropyl acetate in heptane.
-
Drying: Dry the product under vacuum with a nitrogen bleed at room temperature overnight to yield this compound as a white crystalline solid.
Experimental Workflow:
Caption: Step-by-step workflow for the scalable synthesis of TBPP.
Applications in Drug Development
This compound is a versatile phosphorylating agent employed in the synthesis of a wide range of biologically active molecules.[4] Its primary utility lies in the introduction of a phosphate group to create prodrugs with improved aqueous solubility and bioavailability, making them suitable for injectable formulations.[1]
Key Therapeutic Areas:
-
Antiemetics: As mentioned, TBPP is crucial for the synthesis of Fosaprepitant.[2][3]
-
Antivirals: Used in the development of antiviral agents, including HIV protease inhibitors.[4]
-
Anticancer Agents: Employed in the synthesis of novel antitumor compounds.[4]
-
Other Therapeutic Targets: TBPP has been utilized in the synthesis of angiotensin II antagonists, SH2 domain inhibitors, and antifungal agents.[4]
Logical Relationship of TBPP in Prodrug Synthesis:
Caption: Role of TBPP in the conversion of an API to a phosphate prodrug.
Safety Considerations
-
Dibenzyl phosphate and this compound have a large exothermic potential. All operating temperatures should be carefully controlled and kept at or below room temperature whenever possible to prevent thermal runaway.[4][7]
-
Dicyclohexylcarbodiimide (DCC) is a potent sensitizer (B1316253) and should be handled with appropriate personal protective equipment.
-
Standard laboratory safety practices for handling organic chemicals should be strictly followed.
This guide provides a comprehensive overview of the scalable synthesis of this compound. By understanding the detailed experimental protocol, key quantitative parameters, and the role of this reagent in drug development, researchers and professionals can effectively and safely implement its synthesis on a scale relevant to their needs.
References
A Technical Guide to Lewis Acid Catalysis: A Comparative Analysis of Tetrabenzyl Pyrophosphate Methodologies and Modern Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic activation of molecules through catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex chemical architectures. Lewis acid catalysis, in particular, offers a powerful platform for a vast array of chemical transformations. This technical guide provides an in-depth exploration of the role of Tetrabenzyl pyrophosphate (TBPP) in syntheses activated by Lewis acids, primarily focusing on its application as a phosphorylating agent. We will dissect the mechanisms, present detailed experimental protocols, and tabulate quantitative data from key studies. Furthermore, this guide will draw a critical comparison between the Lewis acid-TBPP system and other contemporary catalytic strategies, including Brønsted Acid-Assisted Lewis Acids (BLA), Lewis Acid-Assisted Brønsted Acids (LBA), and Chiral Phosphoric Acids (CPAs). Through this analysis, we aim to provide researchers and drug development professionals with a comprehensive understanding of these distinct catalytic approaches, clarifying their respective strengths, applications, and mechanistic underpinnings to aid in the rational design of synthetic routes.
The Role of this compound (TBPP) in Lewis Acid-Mediated Reactions
This compound (TBPP) is a versatile and widely used reagent in organic synthesis, particularly for the phosphorylation of alcohols and amines.[1][2] While not a Lewis acid itself, it serves as a potent phosphorylating agent that can be activated under both basic and Lewis acidic conditions.[3] Its application is crucial in the synthesis of numerous biologically active molecules and pharmaceutical agents, such as the antiemetic drug Fosaprepitant.[2]
The activation of TBPP by a Lewis acid catalyst, such as titanium(IV) isopropoxide, facilitates the transfer of a dibenzyl phosphate (B84403) group to a nucleophile. This method provides a valuable alternative to base-mediated phosphorylations, especially for substrates sensitive to strong bases.
Mechanism of Activation and Phosphorylation
The general mechanism involves the coordination of a Lewis acid to one of the phosphoryl oxygen atoms of TBPP. This coordination polarizes the P-O-P bond, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by an alcohol or other nucleophile. The subsequent transfer of the dibenzyl phosphoryl group to the substrate and release of the catalyst completes the cycle.
Quantitative Data: Lewis Acid-Catalyzed Phosphorylation
The use of Lewis acids to catalyze phosphorylation with TBPP has proven effective for a range of primary and secondary alcohols.[4]
| Substrate (Alcohol) | Lewis Acid Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1-Octanol | Ti(OtBu)₄ | 10 | 97 | [4] |
| 2-Octanol | Ti(OtBu)₄ | 10 | 88 | [4] |
| Benzyl alcohol | Ti(OtBu)₄ | 10 | 95 | [4] |
| Cyclohexanol | Ti(OtBu)₄ | 10 | 85 | [4] |
| N-Boc-L-serine methyl ester | Ti(OtBu)₄ | 10 | 75 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (TBPP) This procedure is adapted from Organic Syntheses.[1]
-
Setup : A flame-dried, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa under an argon atmosphere.
-
Reagents : Dibenzyl phosphate (1 equiv.) is dissolved in isopropyl acetate (B1210297).
-
Reaction : The solution is cooled to 0-5 °C. A solution of N,N'-dicyclohexylcarbodiimide (DCC) (0.5-0.6 equiv.) in isopropyl acetate is added dropwise, maintaining the temperature below 5 °C.[5]
-
Workup : The reaction is stirred for approximately 90 minutes, during which a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) forms.[1] The slurry is filtered to remove the DCU.
-
Crystallization : The filtrate is concentrated under reduced pressure. Heptane is added to the concentrate to induce crystallization. The resulting slurry is cooled and stirred for 1 hour.
-
Isolation : The solid product is collected by filtration, washed with a cold heptane/isopropyl acetate mixture, and dried under vacuum to afford TBPP as a white crystalline solid.[6]
Protocol 2: Lewis Acid-Catalyzed Phosphorylation of an Alcohol This protocol is based on the method described by Sculimbrene et al.[4]
-
Setup : To a flame-dried flask under an argon atmosphere, add the alcohol substrate (1.0 equiv.).
-
Reagents : Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF). Add this compound (TBPP) (1.2 equiv.).
-
Catalysis : Add the Lewis acid catalyst, Ti(OtBu)₄ (10 mol%), to the solution.
-
Reaction : Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Quenching and Workup : Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired dibenzyl phosphate ester.
Comparative Catalytic Methodologies
While the Lewis acid/TBPP system is highly effective for phosphorylation, other classes of catalysts have been developed for a broader range of transformations, often with high stereocontrol. These systems rely on the synergistic interaction between Lewis and Brønsted acidic/basic sites.
Brønsted Acid-Assisted Lewis Acids (BLA)
In BLA catalysis, a Brønsted acid is incorporated into the ligand of a Lewis acid.[7] This Brønsted acid functionality, often through intramolecular hydrogen bonding, enhances the Lewis acidity of the catalytic center, leading to greater reactivity and stereoselectivity.[8] These catalysts are particularly effective in asymmetric Diels-Alder reactions.
References
A Researcher's In-Depth Guide to Phosphorylation Reaction Analysis
For Researchers, Scientists, and Drug Development Professionals
Protein phosphorylation, the reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a cornerstone of cellular signaling. It governs a vast array of biological processes, including cell growth, differentiation, and metabolism. Consequently, the accurate analysis of phosphorylation events is paramount for fundamental research and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core analytical techniques used to study protein phosphorylation, offering detailed experimental protocols, quantitative comparisons, and visual workflows to aid researchers in selecting and implementing the most appropriate methods for their scientific inquiries.
Core Analytical Techniques: A Comparative Overview
The landscape of phosphorylation analysis is dominated by three primary methodologies: mass spectrometry-based proteomics, antibody-based assays, and the use of radioactive isotopes. Each approach offers distinct advantages and is suited to different research questions and scales of analysis.
| Technique | Primary Use | Sensitivity | Specificity | Throughput | Quantitative Accuracy | Relative Cost |
| Mass Spectrometry (MS) | Global, unbiased phosphoproteome profiling and discovery | High | High | Very High | High (with isotopic labeling) | High |
| Western Blotting | Targeted validation and semi-quantitative analysis of specific proteins | Moderate | High (antibody-dependent) | Low | Semi-quantitative to Quantitative | Moderate |
| ELISA | Targeted, high-throughput quantitative analysis of specific proteins | High | High (with matched antibody pairs) | High | High | Low to Moderate |
| Radioactive Labeling (³²P) | Direct measurement of kinase activity and in vitro/in vivo labeling | Very High | High | Low | Quantitative | Moderate (includes disposal costs) |
Table 1: Quantitative Comparison of Phosphorylation Analysis Methods. This table summarizes the key characteristics of the major techniques used for phosphorylation analysis, providing a framework for selecting the most appropriate method based on experimental goals and available resources.
Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry has emerged as the preeminent tool for the large-scale, unbiased identification and quantification of protein phosphorylation sites.[1] This approach allows for the discovery of novel phosphorylation events and provides a global snapshot of the phosphoproteome.
A typical phosphoproteomics workflow involves the enzymatic digestion of proteins into peptides, followed by the enrichment of phosphopeptides to increase their relative abundance before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phosphopeptide Enrichment: A Critical Step
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides from a complex peptide mixture is essential for successful mass spectrometric analysis. The two most common methods are Titanium Dioxide (TiO₂) and Immobilized Metal Affinity Chromatography (IMAC).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Workflow for Mass Spectrometry-Based Phosphoproteomics.
Experimental Protocols
Titanium Dioxide (TiO₂) Phosphopeptide Enrichment Protocol:
-
Sample Preparation: Start with a tryptic digest of your protein sample. Ensure the sample is desalted and dried.
-
Resuspension: Resuspend the peptide pellet in a loading buffer containing a high concentration of an organic acid (e.g., 2M lactic acid in 50% acetonitrile (B52724) (ACN)) to a final peptide concentration of approximately 1 mg/mL.
-
Bead Preparation: For each sample, use a 4:1 ratio of TiO₂ beads to peptide amount. Wash the required amount of TiO₂ beads with the loading buffer.
-
Binding: Add the resuspended peptide solution to the washed TiO₂ beads. Incubate for 30-60 minutes at room temperature with gentle mixing to allow for phosphopeptide binding.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with:
-
Loading buffer to remove non-specifically bound peptides.
-
A wash buffer with a lower organic solvent concentration (e.g., 50% ACN, 0.1% trifluoroacetic acid (TFA)).
-
An aqueous wash buffer (e.g., 0.1% TFA in water).
-
-
Elution: Elute the bound phosphopeptides using a high pH elution buffer (e.g., 1.5% ammonium (B1175870) hydroxide (B78521) or 5% ammonia (B1221849) solution). Incubate for 15-30 minutes.
-
Acidification and Desalting: Immediately acidify the eluted phosphopeptides with an acid like formic acid to neutralize the high pH. Desalt the sample using a C18 StageTip or similar reversed-phase resin before LC-MS/MS analysis.
Immobilized Metal Affinity Chromatography (IMAC) Protocol:
-
Bead Preparation: Use pre-charged IMAC beads (e.g., Fe³⁺-NTA). Wash the beads twice with the IMAC loading buffer (e.g., 50% ACN, 0.1% TFA).
-
Sample Loading: Resuspend the dried peptide sample in the IMAC loading buffer. Add the peptide solution to the washed IMAC beads.
-
Incubation: Incubate the peptide-bead mixture for 30 minutes at room temperature with gentle agitation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three times with the IMAC loading buffer to remove non-phosphorylated peptides.
-
Elution: Elute the phosphopeptides with an IMAC elution buffer containing a phosphate competitor or a high pH solution (e.g., 500 mM potassium phosphate at pH 7.0 or 1.5% ammonium hydroxide).
-
Sample Clean-up: Acidify and desalt the eluted phosphopeptides using a C18 StageTip prior to LC-MS/MS analysis.
Antibody-Based Detection Methods
Antibody-based methods are indispensable for the targeted analysis of specific phosphorylation events. They are generally more accessible and less instrumentally intensive than mass spectrometry.
Western Blotting
Western blotting is a widely used technique for the semi-quantitative analysis of protein phosphorylation. It allows for the assessment of changes in the phosphorylation state of a specific protein in response to various stimuli. For accurate quantification, it is crucial to normalize the phosphorylated protein signal to the total protein amount.[2]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Workflow for Quantitative Western Blotting of Phosphorylated Proteins.
Quantitative Western Blot Protocol for Phosphorylated Proteins:
-
Sample Preparation: Lyse cells or tissues in a buffer containing a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3] Keep samples on ice throughout the process.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager.
-
Stripping and Reprobing (for total protein): To normalize, the membrane can be stripped of the phospho-specific antibody and then reprobed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein. Alternatively, a multiplex fluorescent Western blot can be performed using primary antibodies from different species for the phosphorylated and total protein, followed by detection with spectrally distinct fluorescently-labeled secondary antibodies.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylation is expressed as the ratio of the phospho-protein signal to the total protein signal.
Enzyme-Linked Immunosorbent Assay (ELISA)
Phospho-specific ELISAs are a highly sensitive and quantitative method for detecting the phosphorylation of a target protein. They are particularly well-suited for high-throughput screening of drug candidates or for analyzing a large number of samples.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: Workflow for a Phospho-Specific Sandwich ELISA.
Phospho-Specific ELISA Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody that recognizes the total protein of interest, independent of its phosphorylation state. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add prepared cell lysates (containing phosphatase inhibitors) and standards to the wells. Incubate for 2 hours at room temperature to allow the target protein to bind to the capture antibody.
-
Washing: Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection Antibody Incubation: Add a detection antibody that is specific for the phosphorylated form of the target protein. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that recognizes the detection antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to the wells. A blue color will develop in proportion to the amount of phosphorylated protein.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the phosphorylated protein in the samples is determined by comparison to the standard curve.
Radioactive Isotope Labeling (³²P)
The use of the radioactive isotope ³²P remains a gold standard for directly measuring kinase activity and for in vivo and in vitro labeling of phosphorylated proteins.[4] This method offers exceptional sensitivity.
In Vitro Kinase Assay with [γ-³²P]ATP Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase of interest (e.g., immunoprecipitated from cell lysates or a purified recombinant enzyme), the substrate protein or peptide, and a kinase reaction buffer (typically containing MgCl₂ or MnCl₂).
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as SDS-PAGE sample buffer or a solution containing a high concentration of EDTA to chelate the divalent cations.
-
Separation: Separate the reaction products by SDS-PAGE. The phosphorylated substrate will be radiolabeled.
-
Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled substrate.
-
Quantification: The amount of radioactivity incorporated into the substrate can be quantified using a phosphorimager or by scintillation counting of the excised gel band corresponding to the substrate. This allows for the calculation of kinase activity, often expressed as pmol of phosphate transferred per minute per mg of enzyme.
Signaling Pathway Analysis: Visualizing Phosphorylation Cascades
Understanding how phosphorylation events are integrated into signaling networks is a primary goal of many studies. Visualizing these pathways can aid in hypothesis generation and data interpretation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates on several tyrosine residues. These phosphotyrosine sites serve as docking sites for various signaling proteins, initiating downstream cascades such as the MAPK/ERK pathway.[5][6]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus to regulate gene expression. A key feature of this pathway is a series of sequential phosphorylation events, where each kinase phosphorylates and activates the next kinase in the cascade.[7]
Conclusion
The analysis of protein phosphorylation is a dynamic and multifaceted field. The choice of analytical technique is critical and depends on the specific research question, the desired level of detail (global vs. targeted), and available resources. Mass spectrometry offers unparalleled depth for discovery-based phosphoproteomics, while Western blotting and ELISA provide robust and accessible platforms for validating and quantifying specific phosphorylation events. Radioactive assays, though requiring specialized handling, remain a highly sensitive method for direct kinase activity measurements. By understanding the principles, strengths, and limitations of each technique, and by employing rigorous experimental design and data analysis, researchers can effectively unravel the complex roles of protein phosphorylation in health and disease.
References
- 1. Quantitative phosphoproteomics: New technologies and applications in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAPK signaling pathway | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Tetrabenzyl Pyrophosphate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Tetrabenzyl Pyrophosphate
This compound is a corrosive chemical that requires careful handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and environmental protection. This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as a corrosive material, capable of causing severe skin burns and serious eye damage[1][2][3][4].
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield[2].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing to prevent skin exposure[1].
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a type P3 (EN 143) respirator cartridge[2].
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[5].
Operational Disposal Plan
The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal contractor. On-site treatment or neutralization should not be attempted without a thoroughly validated and peer-reviewed protocol, due to the hazardous nature of the compound and its potential decomposition products.
Step 1: Waste Identification and Segregation
-
Waste Characterization: All waste containing this compound must be classified as hazardous corrosive waste.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents[6].
Step 2: Waste Collection and Storage
-
Containers: Collect all this compound waste (solid residue, contaminated labware, and personal protective equipment) in a dedicated, clearly labeled, and sealable container.
-
Labeling: The container must be explicitly labeled as "Hazardous Waste: this compound, Corrosive" and include the appropriate hazard pictograms (GHS05 for corrosion)[2].
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials. Ensure the storage area is secure and accessible only to authorized personnel.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office about the hazardous waste awaiting disposal.
-
Engage a Licensed Contractor: Your EHS department will coordinate with a licensed hazardous waste disposal company for the collection, transportation, and final disposal of the this compound waste.
-
Documentation: Ensure all required waste disposal documentation is completed accurately, in compliance with local, state, and federal regulations. The generator of the waste is ultimately responsible for it from "cradle to grave".
Step 4: Handling Spills
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Wear the mandatory PPE as described above.
-
For small spills, avoid dust formation. Carefully sweep up the solid material and place it into the designated hazardous waste container[5].
-
Do not add water to the spilled solid unless specifically instructed by safety personnel, as this could create a corrosive solution.
-
Clean the spill area thoroughly.
-
For large spills, contact your institution's emergency response team and EHS department immediately.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₈H₂₈O₇P₂ |
| Molecular Weight | 538.47 g/mol |
| Melting Point | 63-66 °C |
| Storage Temperature | -20°C |
| Solubility | Slightly soluble in water[7][8] |
Data sourced from Sigma-Aldrich and Fisher Scientific safety information.[2][7]
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures safety and regulatory compliance at each stage of the process.
Caption: Disposal workflow for this compound.
References
- 1. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C28H28O7P2 | CID 563183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Treatment of organophosphate-contaminated wastewater by acidic hydrolysis and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
Personal protective equipment for handling Tetrabenzyl pyrophosphate
Essential Safety and Handling Guide for Tetrabenzyl Pyrophosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like this compound. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to foster a secure research environment.
Chemical Profile and Hazards
This compound is an organic phosphate (B84403) compound utilized in various chemical syntheses. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] Upon thermal decomposition, it can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[1][2]
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[1] | GHS05 | Danger |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for handling this compound. Inappropriate PPE use is a major factor in exposure to organophosphates.[3][4]
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety goggles, face shield | Tight-sealing safety goggles and a face shield should be worn.[1] |
| Skin | Protective gloves, lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type P3 (EN 143) respirator cartridge is recommended. |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's stability.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[5]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[6]
Storage:
-
The recommended storage temperature is -20°C.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] Wash off immediately with soap and plenty of water.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth.[1] DO NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Spill Response Workflow
A systematic approach to spill management is essential to ensure safety and minimize environmental contamination. The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Logical workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Product Disposal: Dispose of contents and container to an approved waste disposal plant.[1] It is the responsibility of the waste generator to comply with all federal, state, and local regulations. One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Container Disposal: Handle uncleaned containers in the same manner as the product itself.[6] Do not reuse empty containers.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their work environment.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Frontiers | Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators [frontiersin.org]
- 4. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
